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Clibucaine hydrochloride Documentation Hub

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  • Product: Clibucaine hydrochloride
  • CAS: 93940-33-1

Core Science & Biosynthesis

Foundational

Technical Guide: Clibucaine HCl — Mechanism of Action & Sodium Channel Modulation

Executive Summary Clibucaine HCl (CAS: 93940-33-1) is a potent, amide-type local anesthetic and anti-arrhythmic agent characterized by a piperidine ring and a 2,4-dichlorophenyl moiety.[1][2] While structurally related t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Clibucaine HCl (CAS: 93940-33-1) is a potent, amide-type local anesthetic and anti-arrhythmic agent characterized by a piperidine ring and a 2,4-dichlorophenyl moiety.[1][2] While structurally related to prototypical amides like mepivacaine and bupivacaine, Clibucaine is distinguished by its high lipophilicity driven by the chlorinated phenyl ring. This guide serves as a technical deep-dive into its pharmacodynamics, specifically its interaction with Voltage-Gated Sodium Channels (VGSCs/Nav), detailing the biophysical basis of its state-dependent blockade.

Chemical & Pharmacological Profile

To understand the mechanism, one must first understand the molecule's behavior in a physiological environment. Clibucaine functions as an amphiphilic base.

  • Chemical Structure: N-(2,4-dichlorophenyl)-3-(piperidin-1-yl)butanamide hydrochloride.[1]

  • Key Structural Features:

    • Lipophilic Tail: The 2,4-dichlorophenyl group significantly enhances membrane partition coefficients compared to non-chlorinated analogs (e.g., lidocaine).

    • Intermediate Chain: A branched alkyl chain providing the necessary spatial separation.

    • Hydrophilic Head: A tertiary amine (piperidine) which acts as the "on/off" switch for binding, depending on protonation state.

Physicochemical Behavior (The Protonation Equilibrium)

Like most local anesthetics (LAs), Clibucaine exists in an equilibrium between its uncharged base (


) and cationic acid (

) forms. This equilibrium is governed by the Henderson-Hasselbalch equation:


  • Uncharged Form (

    
    ):  Highly lipophilic due to the dichlorophenyl group. Essential for penetrating the neuronal lipid bilayer.
    
  • Cationic Form (

    
    ):  The active pharmacophore responsible for high-affinity binding to the sodium channel pore.
    

Mechanism of Action: The Modulated Receptor Hypothesis

Clibucaine HCl operates via the Modulated Receptor Hypothesis , postulating that the drug binds with different affinities to the three primary states of the sodium channel: Resting (R) , Open (O) , and Inactivated (I) .

The Binding Site

The primary binding site for Clibucaine is located in the inner cavity of the sodium channel pore, specifically interacting with residues in the S6 transmembrane segment of Domain IV (DIV-S6) .

  • Key Residues: Phenylalanine (F1764) and Tyrosine (Y1771) (numbering based on Nav1.2).

  • Interaction: The aromatic ring of Clibucaine engages in

    
     stacking with these residues, while the charged piperidine nitrogen interacts electrostatically with the selectivity filter region.
    
Dual Access Pathways

Clibucaine utilizes two distinct pathways to reach its binding site, dictated by its protonation state:

  • Hydrophobic Pathway (Membrane Phase): The uncharged species diffuses directly through the lipid bilayer. Due to the high lipophilicity of the 2,4-dichlorophenyl group, Clibucaine accumulates significantly in the membrane, allowing it to access the channel pore through lateral fenestrations even when the channel is closed.

  • Hydrophilic Pathway (Cytoplasmic Phase): The charged species (

    
    ) cannot cross the membrane. It must be generated intracellularly (after the uncharged form crosses) or enter from the cytoplasm when the channel gate is open .
    
State-Dependent Blockade
  • Tonic Block: At resting potentials, Clibucaine (via the hydrophobic pathway) exerts a basal level of inhibition. Its chlorinated structure suggests a higher tonic block potency than lidocaine.

  • Phasic (Use-Dependent) Block: During high-frequency firing (e.g., pain signaling or arrhythmia), the channel cycles frequently through the Open and Inactivated states. Clibucaine has a significantly higher affinity for the Inactivated State .

    • Mechanism:[3] Every time the channel opens, it provides a low-resistance path for the cationic drug to enter the pore. Once bound, Clibucaine stabilizes the inactivated state, prolonging the refractory period and preventing subsequent firing.

Visualization: Molecular Pathway

The following diagram illustrates the dual-pathway mechanism and protonation dynamics of Clibucaine.

Clibucaine_Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_membrane Lipid Bilayer (Hydrophobic) cluster_intracellular Intracellular Space (pH 7.2) Clib_Ext Clibucaine (B) + H+ Clib_Ext_H Clibucaine (BH+) Clib_Ext->Clib_Ext_H Equilibrium Clib_Mem Clibucaine (B) (Lateral Diffusion) Clib_Ext->Clib_Mem Lipophilic Entry Nav_Channel Nav Channel (Pore) Clib_Mem->Nav_Channel Hydrophobic Pathway (Tonic Block) Clib_Int Clibucaine (B) Clib_Mem->Clib_Int Membrane Crossing Nav_Channel->Nav_Channel Stabilizes Inactivated State Clib_Int_H Clibucaine (BH+) (Active Blocker) Clib_Int->Clib_Int_H Protonation Clib_Int_H->Nav_Channel Hydrophilic Pathway (Use-Dependent Block)

Caption: Figure 1. Dual-pathway mechanism of Clibucaine HCl showing hydrophobic membrane access and hydrophilic pore blocking.

Experimental Validation Protocols

To validate the specific potency and kinetics of Clibucaine HCl, the following Whole-Cell Voltage Clamp protocol is recommended. This protocol isolates sodium currents (


) and quantifies voltage-dependence.
Experimental Setup
  • System: Patch-clamp amplifier (e.g., Axon MultiClamp 700B).

  • Cell Line: HEK293 cells stably expressing Nav1.7 (pain target) or Nav1.5 (cardiac target).

  • Solutions:

    • Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

    • Intracellular (Pipette): 140 mM CsF (to block K+ channels), 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).

Protocol: Steady-State Inactivation (H-Infinity Curve)

This experiment determines if Clibucaine preferentially binds to the inactivated state (a hallmark of potent LAs).

  • Holding Potential: Hold cells at -120 mV (channels in Resting state).

  • Pre-pulse: Apply a 500ms conditioning pulse ranging from -120 mV to -10 mV in 10 mV increments. (This drives a fraction of channels into inactivation).

  • Test Pulse: Immediately follow with a test pulse to 0 mV for 20ms to measure available channels.

  • Drug Application: Perfusion of Clibucaine HCl (e.g., 1 µM, 10 µM, 100 µM).

  • Analysis: Plot normalized current (

    
    ) vs. Pre-pulse Voltage.
    
    • Expected Result: Clibucaine should cause a hyperpolarizing shift (leftward shift) in the inactivation curve (

      
      ), indicating it binds tighter to and stabilizes the inactivated state.
      
Protocol: Use-Dependence (Phasic Block)

This measures the drug's accumulation in the pore during high-frequency firing.

  • Train: Apply a train of 20 pulses to 0 mV at frequencies of 1 Hz, 10 Hz, and 20 Hz.

  • Measurement: Measure the peak current of the 1st pulse vs. the 20th pulse.

  • Analysis: Calculate the Fraction Blocked =

    
    .
    
    • Expected Result: Clibucaine should show minimal block at 1 Hz but significant block accumulation at 20 Hz, confirming its utility in blocking hyper-excitable tissues (e.g., neuropathic pain fibers).

Visualization: Experimental Logic

Patch_Clamp_Workflow cluster_protocols Voltage Protocols Start Start: Whole-Cell Mode Step1 Baseline Recording (Control Solution) Start->Step1 Step2 Apply Clibucaine HCl (Perfusion) Step1->Step2 P1 Protocol A: Resting Block (Low Freq) Step2->P1 P2 Protocol B: Use-Dependence (High Freq Train) Step2->P2 P3 Protocol C: Inactivation Shift (Pre-pulse Step) Step2->P3 Analysis Data Analysis (Fit Boltzmann Function) P1->Analysis P2->Analysis P3->Analysis Result Output: IC50 & V1/2 Shift Analysis->Result

Caption: Figure 2. Workflow for electrophysiological characterization of Clibucaine HCl.

Comparative Data Summary

The following table contrasts Clibucaine with standard comparators based on structural properties.

FeatureLidocaineBupivacaineClibucaine HCl
Class AmideAmideAmide
Aromatic Group 2,6-xylidine2,6-xylidine2,4-dichlorophenyl
Amine Group DiethylaminoPiperidinePiperidine
Lipophilicity ModerateHighVery High (due to Cl)
Potency (Est.) 1x (Reference)4x>4x (Predicted)
Toxicity Risk LowModerate (Cardiotoxic)High (Likely Cardiotoxic)
Onset FastModerateSlower (Membrane accumulation)

Note on Toxicity: The 2,4-dichlorophenyl moiety, while increasing potency, likely increases the risk of cardiotoxicity (similar to Bupivacaine) by causing "slow-off" binding kinetics in cardiac Nav1.5 channels. This makes precise dosing critical.

References

  • PubChem. (n.d.).[1] Clibucaine Hydrochloride (CID 44146892).[1] National Library of Medicine. Retrieved from [Link]

  • World Health Organization (WHO). (2011). The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances. Retrieved from [Link]

  • Racing Commissioners International. (2023). Uniform Classification Guidelines for Foreign Substances. Retrieved from [Link]

  • Hille, B. (1977). Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction. Journal of General Physiology.

Sources

Exploratory

Technical Analysis: Comparative Structural Chemistry of Clibucaine HCl and Lidocaine

Executive Summary This technical guide provides a rigorous structural and physicochemical comparison between Lidocaine , the clinical gold standard for amide local anesthetics, and Clibucaine Hydrochloride , a specialize...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous structural and physicochemical comparison between Lidocaine , the clinical gold standard for amide local anesthetics, and Clibucaine Hydrochloride , a specialized piperidine-derivative anesthetic. This analysis is intended for drug development scientists and medicinal chemists, focusing on the Structure-Activity Relationships (SAR) that dictate potency, hydrolytic stability, and analytical differentiation.

Structural Architecture & Physicochemical Profiling

The fundamental difference between these two compounds lies in the aromatic substitution pattern , the intermediate chain length , and the amine head group . These structural variances directly influence lipophilicity (


), pKa, and voltage-gated sodium channel (

) binding kinetics.
Comparative Physicochemical Data
FeatureLidocaine (Standard)Clibucaine HCl (Target)
IUPAC Name 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamideN-(2,4-dichlorophenyl)-3-(piperidin-1-yl)butanamide HCl
CAS Number 137-58-6 (Base) / 73-78-9 (HCl)15302-10-0 (Base) / 93940-33-1 (HCl)
Molecular Weight 234.34 g/mol (Base)315.24 g/mol (Base) / 351.7 g/mol (HCl)
Aromatic Moiety 2,6-Xylidine (Electron Donating)2,4-Dichloroaniline (Electron Withdrawing)
Amine Head Diethylamine (Tertiary, Acyclic)Piperidine (Tertiary, Cyclic)
Linker Chain Methylene (

)
Ethylene-branched (

)
Lipophilicity (

)
~2.4~3.4 - 4.0 (Predicted due to Cl/Piperidine)
Structural Activity Relationship (SAR) Analysis

Lidocaine (The Template): Lidocaine utilizes a 2,6-dimethyl substitution pattern. This "ortho-blocking" strategy is critical; the methyl groups provide steric hindrance that protects the amide bond from rapid enzymatic hydrolysis by plasma esterases/amidases. The diethylamine tail provides moderate lipophilicity, balancing onset speed with duration.

Clibucaine (The Variant): Clibucaine deviates significantly in three zones:

  • Aromatic Zone (Electronic Effect): The 2,4-dichloro substitution introduces strong electron-withdrawing groups. While the ortho-chlorine provides steric bulk similar to a methyl group, the para-chlorine increases overall lipophilicity significantly without contributing to steric shielding of the amide. The electron-withdrawing nature decreases the electron density on the amide nitrogen.

  • Intermediate Chain (Stereochemistry): Unlike the simple acetamide of Lidocaine, Clibucaine features a 3-aminobutyryl chain. This introduces a chiral center at the beta-carbon. The branching (

    
    ) adds bulk and further increases lipophilicity.
    
  • Amine Head (Rigidity): The piperidine ring is a conformationally restricted cyclic amine. In local anesthetics (compare Mepivacaine/Bupivacaine), piperidine rings generally confer higher potency and longer duration of action compared to flexible diethylamine chains due to tighter binding within the sodium channel pore.

Visualization of Structural Logic

The following diagram illustrates the connectivity and SAR logic flow, highlighting how structural modifications translate to pharmacological properties.

SAR_Logic Lido_Core Lidocaine Core (Amino-Amide) Lido_Ar 2,6-Dimethylphenyl (Steric Shield) Lido_Core->Lido_Ar Lido_Amine Diethylamine (Flexible) Lido_Core->Lido_Amine Stability Metabolic Stability (Amide Hydrolysis) Lido_Ar->Stability High (2,6-block) Clib_Core Clibucaine Core (Amino-Amide) Clib_Ar 2,4-Dichlorophenyl (High Lipophilicity) Clib_Core->Clib_Ar Clib_Amine Piperidine Ring (Rigid/Potent) Clib_Core->Clib_Amine Clib_Linker Branched Linker (Chiral Center) Clib_Core->Clib_Linker Duration Extended Duration (Lipophilic Depot) Clib_Ar->Duration Cl increases logP Clib_Ar->Stability Moderate (2-Cl block) Potency Increased Potency (Na+ Channel Affinity) Clib_Amine->Potency Conf. Restriction Clib_Linker->Potency Hydrophobic Interaction

Caption: Comparative SAR logic illustrating how Clibucaine's structural modifications (Chlorine subs, Piperidine, Branched linker) drive increased lipophilicity and potency compared to Lidocaine.

Analytical Protocols: Synthesis & Purity Profiling

Differentiation of Clibucaine from Lidocaine and other "caine" analogs requires precise analytical workflows. The following protocols are designed for verification in a QC or R&D setting.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: Separation of Clibucaine from Lidocaine and potential synthesis impurities (e.g., 2,4-dichloroaniline).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10%

      
       90% B (Linear ramp)
      
    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amide bond) and 254 nm (Aromatic ring).

  • Expected Outcome:

    • Lidocaine: Elutes earlier (lower

      
      , approx 6-8 min).
      
    • Clibucaine: Elutes later significantly (higher

      
       due to Cl/Piperidine, approx 10-12 min).
      
NMR Spectroscopy Validation ( H-NMR)

Causality: NMR provides definitive structural proof. The aromatic region is the key differentiator.

  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
  • Lidocaine Signature:

    • Aromatic: Singlet (or tight multiplet) integration of 3H at

      
       7.0-7.1 ppm (due to symmetry of 2,6-dimethylphenyl).
      
    • Benzylic Methyls: Strong singlet integration of 6H at

      
       ~2.2 ppm.
      
  • Clibucaine Signature:

    • Aromatic: Distinct splitting pattern for 1,2,4-substitution.

      • Doublet (H at C6,

        
         ~8.0-7.5 ppm, deshielded by amide).
        
      • Doublet of doublets (H at C5).

      • Doublet (H at C3).

    • Piperidine: Multiplets in the aliphatic region (

      
       1.5 - 3.0 ppm) integrating for 10 protons (ring) + linker protons.
      
    • Absence of Aryl-Methyls: No singlet at 2.2 ppm.

Synthesis Pathway Overview (Retrosynthetic Analysis)

Understanding the synthesis aids in identifying potential impurities (e.g., precursor anilines).

Synthesis_Flow Aniline 2,4-Dichloroaniline (Precursor A) Intermed Intermediate Amide (N-(2,4-dichlorophenyl)crotonamide) Aniline->Intermed Acylation Crotonyl Crotonyl Chloride / 3-Chlorobutyryl Chloride (Precursor B) Crotonyl->Intermed Piperidine Piperidine (Nucleophile) Product Clibucaine (Base) Piperidine->Product Intermed->Product Michael Addition / Nucleophilic Substitution (+ Piperidine)

Caption: Retrosynthetic scheme for Clibucaine. Impurities may include unreacted 2,4-dichloroaniline (toxic) or crotonamide intermediates.

Synthesis Protocol Logic
  • Acylation: Reaction of 2,4-dichloroaniline with 3-chlorobutyryl chloride (or crotonyl chloride) creates the amide backbone.

    • Critical Control: Temperature must be controlled to prevent di-acylation.

  • Amination: The intermediate is treated with Piperidine.

    • Mechanism:[1] If crotonyl chloride was used, this is a Michael addition. If 3-chlorobutyryl chloride was used, this is an

      
       substitution.
      
    • Purification: The resulting base is converted to the Hydrochloride salt using ethanolic HCl to ensure water solubility and stability.

References

  • PubChem. (n.d.).[2][3][4] Clibucaine Hydrochloride (Compound Summary). National Library of Medicine.[1] Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.).[2][1][4][5] Lidocaine Hydrochloride (Compound Summary). National Library of Medicine.[1] Retrieved February 5, 2026, from [Link]

  • Becker, D. E., & Reed, K. L. (2006). Essentials of Local Anesthetic Pharmacology. Anesthesia Progress. (Contextual grounding for Amino-Amide SAR). Retrieved February 5, 2026, from [Link]

Sources

Foundational

The Piperidine Scaffold in Anesthesia: From Mu-Agonists to Sodium Channel Blockers

Executive Summary The piperidine ring represents a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for two distinct but critical classes of anesthetic agents: 4-anilidopiperidines (system...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring represents a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for two distinct but critical classes of anesthetic agents: 4-anilidopiperidines (systemic opioids like fentanyl) and pipecoloxylidines (local anesthetics like ropivacaine).

This technical guide analyzes the pharmacological divergence of this scaffold, detailing how specific functionalizations shift the mechanism from G-protein coupled receptor (GPCR) modulation to voltage-gated ion channel blockade. It provides actionable protocols for validation and comparative pharmacokinetic data for drug development professionals.

Part 1: Structural Activity Relationship (SAR) & Mechanistic Divergence

The versatility of the piperidine scaffold lies in its ability to orient pharmacophores in 3D space. We categorize these into two primary "Warhead" configurations.

Class I: 4-Anilidopiperidines (Systemic Opioids)
  • Prototype: Fentanyl, Sufentanil, Remifentanil.

  • Target:

    
    -Opioid Receptor (MOR).[1]
    
  • Core SAR:

    • N-Substituent (The Pharmacokinetic Driver): Replacement of the methyl group (meperidine) with a phenethyl group (fentanyl) increases potency ~100x by exploiting a hydrophobic pocket in the MOR.

    • 4-Anilido Group: Essential for receptor affinity.

    • Ester Linkage (The "Soft Drug" Design): In remifentanil , the N-phenethyl is replaced by a methyl ester. This renders the molecule susceptible to rapid hydrolysis by non-specific plasma esterases, decoupling duration of action from hepatic function.

Class II: Pipecoloxylidines (Local Anesthetics)
  • Prototype: Bupivacaine, Ropivacaine, Mepivacaine.

  • Target: Voltage-Gated Sodium Channels (NaV1.x).

  • Core SAR:

    • N-Alkyl Chain (Lipophilicity & Potency): Elongation from methyl (mepivacaine) to butyl (bupivacaine) increases lipid solubility, potency, and duration, but exponentially increases cardiotoxicity (inhibition of cardiac NaV1.5 and mitochondrial metabolism).

    • Chirality (Toxicity Switch): The piperidine ring contains a chiral center at C2. The S(-) enantiomers (e.g., ropivacaine) exhibit reduced affinity for cardiac channels compared to the R(+) isomers, improving the therapeutic index.

Mechanistic Visualization

The following diagram illustrates the divergent signaling pathways activated by the piperidine scaffold based on its functionalization.

PiperidineMechanism Subgraph_Scaffold Piperidine Scaffold Input Scaffold Piperidine Core ClassI 4-Anilido Substitution (Fentanyl Class) Scaffold->ClassI Functionalization A ClassII 2-Carboxamide Substitution (Bupivacaine Class) Scaffold->ClassII Functionalization B TargetI Mu-Opioid Receptor (GPCR) ClassI->TargetI Binding EffectI_1 Gi/o Protein Activation TargetI->EffectI_1 EffectI_2 cAMP Inhibition & K+ Channel Opening EffectI_1->EffectI_2 OutcomeI Hyperpolarization & Analgesia EffectI_2->OutcomeI TargetII NaV1.x Channel (Intracellular Pore) ClassII->TargetII Ion Trapping & Binding EffectII_1 State-Dependent Block (Open/Inactivated) TargetII->EffectII_1 EffectII_2 Na+ Influx Inhibition EffectII_1->EffectII_2 OutcomeII Conduction Blockade (Local Anesthesia) EffectII_2->OutcomeII

Figure 1: Divergent pharmacological pathways of piperidine-based anesthetics. Top path (Blue) represents systemic opioid action; Bottom path (Red) represents local anesthetic action.

Part 2: Pharmacokinetic Profiles & Comparative Data

The clinical utility of these derivatives is dictated by their physicochemical properties.[2][3] The table below contrasts key agents, highlighting the "Soft Drug" metabolic strategy of Remifentanil and the chirality-safety profile of Ropivacaine.

Table 1: Physicochemical and Pharmacokinetic Comparison
Drug ClassCompoundLogP (Lipophilicity)pKaMetabolism MechanismContext-Sensitive Half-Time (CSHT)Primary Development Challenge
Opioid Fentanyl 4.058.4Hepatic (CYP3A4)Increases w/ duration (Accumulation)Respiratory depression; CYP interactions
Opioid Remifentanil 1.797.1Plasma Esterases (Hydrolysis)Constant (~3-4 min) Rapid offset requires transition analgesia
Local Bupivacaine 3.418.1Hepatic (CYP1A2)Dose-dependentCardiotoxicity (NaV1.5 block)
Local Ropivacaine 2.908.1Hepatic (CYP1A2)Dose-dependentLower potency than bupivacaine

Key Insight for Developers:

  • Remifentanil: The ester linkage creates a "metabolic circuit breaker." Regardless of infusion duration (2 hours vs. 12 hours), the time to wake up remains constant. This is the gold standard for predictable PK.

  • Ropivacaine: By using the pure S(-) enantiomer and a propyl (3-carbon) rather than butyl (4-carbon) tail, lipophilicity is slightly reduced, but the dissociation rate from cardiac NaV channels is faster, widening the safety margin.

Part 3: Validated Experimental Protocols

To characterize novel piperidine derivatives, the following self-validating protocols are recommended.

Protocol A: Mu-Opioid Receptor (MOR) Radioligand Binding Assay

Purpose: To determine the affinity (


) of novel 4-anilidopiperidines.
  • Membrane Preparation:

    • Use CHO-K1 cells stably expressing human MOR (hMOR).

    • Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation:

    • Ligand: Use 0.5 nM [³H]-DAMGO (Specific Activity ~50 Ci/mmol).

    • Non-Specific Control: 10 µM Naloxone.[4]

    • Test Compounds: 8-point concentration curve (

      
       to 
      
      
      
      M).
    • Incubate for 60 minutes at 25°C . (Equilibrium is critical; fentanyl analogs are lipophilic and may require longer to equilibrate).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding of lipophilic piperidines).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: Voltage-Clamp for State-Dependent NaV Blockade

Purpose: To assess the "use-dependence" of novel pipecoloxylidines (local anesthetic profile).

  • Setup:

    • Whole-cell patch clamp on HEK293 cells expressing NaV1.7 (pain) or NaV1.5 (cardiac safety).

    • Internal Solution: CsF-based (to block K+ currents).

    • External Solution: Standard Tyrode’s solution.[5]

  • Tonic Block Protocol (Resting State):

    • Hold at -100 mV. Pulse to 0 mV (10 ms) at low frequency (0.1 Hz).

    • Measure reduction in peak current vs. baseline.

  • Use-Dependent Block Protocol (Active State):

    • Rationale: Local anesthetics bind more tightly to open/inactivated channels.[6] High-frequency firing (pain) should be blocked more than low-frequency firing (safety).

    • Train: Apply a train of 20 pulses (0 mV, 20 ms duration) at 10 Hz .

    • Validation: A successful candidate (like lidocaine or ropivacaine) will show progressive reduction in peak current with each pulse in the train (accumulation of block).

  • Data Output:

    • Plot Normalized Current vs. Pulse Number.[5]

    • Calculate the "Use-Dependent Ratio" (Pulse 20 / Pulse 1).

Part 4: Workflow Visualization (Patch Clamp)

PatchClampWorkflow Start Cell Preparation (HEK-NaV1.7) Seal Giga-Ohm Seal Formation Start->Seal WholeCell Break-In (Whole Cell Mode) Internal Sol: CsF Seal->WholeCell Protocol_Choice Select Protocol WholeCell->Protocol_Choice Tonic Tonic Block (0.1 Hz Stimulation) Protocol_Choice->Tonic Phasic Phasic/Use-Dependent Block (10 Hz Train) Protocol_Choice->Phasic Measure_T Measure Peak I_Na (Resting Affinity) Tonic->Measure_T Measure_P Measure Pulse 20/Pulse 1 Ratio (State Dependence) Phasic->Measure_P Result Pharmacological Profile (Potency & Frequency Selectivity) Measure_T->Result Measure_P->Result

Figure 2: Electrophysiology workflow for characterizing pipecoloxylidine derivatives.

References

  • Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry. Link

  • Catterall, W. A., & Mackie, K. (2011). Local Anesthetics.[2][3][5][6][7] Goodman & Gilman's: The Pharmacological Basis of Therapeutics. Link

  • Egan, T. D. (1995). Remifentanil pharmacokinetics and pharmacodynamics.[8] A preliminary appraisal.[5] Clinical Pharmacokinetics. Link

  • Lipkind, G. M., & Fozzard, H. A. (2005). Molecular modeling of local anesthetic drug binding by the NaV1.5 sodium channel. Molecular Pharmacology. Link

  • Maguire, P., et al. (1992). Pharmacological profiles of fentanyl, sufentanil and alfentanil at the human mu-opioid receptor. European Journal of Pharmacology. Link

Sources

Exploratory

Clibucaine Hydrochloride: A Comprehensive Technical Guide for Researchers

Introduction Clibucaine hydrochloride is a local anesthetic agent belonging to the amide class of compounds. This technical guide provides an in-depth overview of its fundamental molecular and physicochemical properties,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Clibucaine hydrochloride is a local anesthetic agent belonging to the amide class of compounds. This technical guide provides an in-depth overview of its fundamental molecular and physicochemical properties, mechanism of action, and key experimental protocols relevant to its application in research and drug development. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize and study this compound.

Core Molecular and Physicochemical Properties

A thorough understanding of the molecular and physicochemical characteristics of Clibucaine hydrochloride is fundamental to its application in experimental settings and formulation development.

Molecular Formula and Weight

The chemical structure of Clibucaine hydrochloride comprises a lipophilic aromatic ring, an intermediate amide linkage, and a hydrophilic tertiary amine. The hydrochloride salt enhances its solubility in aqueous media.

PropertyValueSource
Chemical Name N-(2,4-dichlorophenyl)-3-(piperidin-1-yl)butanamide;hydrochloridePubChem[1]
Molecular Formula C₁₅H₂₁Cl₃N₂OPubChem[1]
Molecular Weight 351.7 g/mol PubChem[1]
CAS Number 93940-33-1PubChem[1]
Parent Compound (Clibucaine) C₁₅H₂₀Cl₂N₂OMedchemExpress.com
Parent Compound Molecular Weight 315.24 g/mol MedchemExpress.com
Physicochemical Characteristics (Computed)

The following table summarizes key physicochemical properties of Clibucaine hydrochloride computed by PubChem. These values are crucial for predicting the compound's behavior in biological systems and for designing analytical methods. It is important to note that these are computationally derived and experimental verification is recommended for critical applications.

PropertyComputed ValueSignificance in Drug DevelopmentSource
XLogP3 3.6Predicts lipophilicity and ability to cross cell membranes.PubChem
Hydrogen Bond Donor Count 2Influences solubility and binding to target molecules.PubChem[1]
Hydrogen Bond Acceptor Count 2Affects solubility and interactions with biological targets.PubChem[1]
Rotatable Bond Count 4Relates to conformational flexibility and binding affinity.PubChem[1]
Topological Polar Surface Area 32.3 ŲPredicts drug transport properties.PubChem[1]
Heavy Atom Count 21A basic descriptor of molecular size.PubChem[1]

Mechanism of Action: A Focus on Voltage-Gated Sodium Channels

As a local anesthetic, Clibucaine hydrochloride's primary mechanism of action is the blockade of voltage-gated sodium channels in neuronal cell membranes.[2] This action inhibits the generation and propagation of nerve impulses, resulting in a loss of sensation.

The process can be visualized as a multi-step interaction:

cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel Action_Potential_Block Blockage of Na+ Influx Na_Channel->Action_Potential_Block Intracellular Binding & Blockade Clibucaine_H Clibucaine HCl (ionized) Clibucaine_B Clibucaine Base (unionized) Clibucaine_H->Clibucaine_B Deprotonation Clibucaine_B->Na_Channel Membrane Diffusion Start Method Development Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy Precision->Accuracy LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated HPLC Method Robustness->Validated_Method

Sources

Foundational

Clibucaine Hydrochloride: An In-depth Technical Guide to its Amide Anesthetic Core

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of Clibucaine hydrochloride, definitively classifying it as an amide-type local anesthetic. The conte...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Clibucaine hydrochloride, definitively classifying it as an amide-type local anesthetic. The content delves into its chemical structure, mechanism of action, metabolic pathways, and the analytical methodologies crucial for its characterization. This guide is structured to provide not just factual information, but also the scientific rationale behind the classification and experimental approaches, empowering researchers in the field of anesthetic drug development.

Definitive Classification: An Amide Anesthetic

Clibucaine hydrochloride is unequivocally classified as an amide local anesthetic. This determination is based on the core chemical structure of the molecule, which features an amide linkage connecting the aromatic moiety to the amine group. Its systematic IUPAC name, N-(2,4-dichlorophenyl)-3-(piperidin-1-yl)butanamide hydrochloride , explicitly denotes the presence of a butanamide functional group, confirming its classification.[1] This structural feature is a critical determinant of its pharmacokinetic and pharmacodynamic properties, distinguishing it from ester-type local anesthetics.

The general structure of local anesthetics consists of a lipophilic aromatic ring, an intermediate chain, and a hydrophilic amine group. The nature of the linkage in the intermediate chain—either an ester or an amide—is the primary basis for their classification.[2]

Below is the chemical structure of Clibucaine hydrochloride, highlighting the defining amide bond.

Sodium_Channel_Blockade cluster_Neuron Neuronal Membrane cluster_Anesthetic_Action Clibucaine Hydrochloride Action Na_Channel Voltage-Gated Sodium Channel Block Blocks Na⁺ Influx Na_Channel->Block Action_Potential Action Potential Propagation Pain_Signal Pain Signal to Brain Action_Potential->Pain_Signal Transmits Clibucaine Clibucaine HCl Clibucaine->Na_Channel Binds to Block->Action_Potential Inhibits

Caption: Mechanism of action of Clibucaine hydrochloride.

Pharmacokinetics: The Amide Advantage

The amide linkage in Clibucaine hydrochloride is a key determinant of its metabolic stability and pharmacokinetic profile. Unlike ester local anesthetics, which are rapidly hydrolyzed by plasma cholinesterases, amide anesthetics undergo a more complex and slower metabolic process primarily in the liver.

Metabolism

Amide local anesthetics are metabolized by hepatic microsomal enzymes, specifically the cytochrome P450 (CYP) enzyme system. [3]The primary metabolic pathways for amide anesthetics include:

  • N-dealkylation: The removal of alkyl groups from the tertiary amine.

  • Hydroxylation: The addition of a hydroxyl group to the aromatic ring.

  • Amide hydrolysis: Cleavage of the amide bond, although this is a slower process compared to ester hydrolysis.

While specific metabolic studies on Clibucaine hydrochloride are not extensively published, it is presumed to follow these general pathways, leading to the formation of various metabolites that are then excreted by the kidneys. The rate of hepatic metabolism can be influenced by factors such as liver function and hepatic blood flow.

Amide_Metabolism Clibucaine Clibucaine Hydrochloride Liver Liver (Hepatic Metabolism) Clibucaine->Liver CYP450 Cytochrome P450 Enzymes Liver->CYP450 Mediated by Metabolites Inactive Metabolites CYP450->Metabolites Produces Kidneys Kidneys (Renal Excretion) Metabolites->Kidneys Urine Urine Kidneys->Urine

Caption: General metabolic pathway for amide local anesthetics.

Comparative Pharmacokinetic Parameters

The following table provides a general comparison of the pharmacokinetic properties of amide and ester local anesthetics.

ParameterAmide Anesthetics (e.g., Lidocaine)Ester Anesthetics (e.g., Procaine)
Metabolism Hepatic (CYP450 enzymes)Plasma (Pseudocholinesterases)
Metabolic Rate SlowerFaster
Systemic Toxicity Higher potential with overdoseLower potential
Allergic Reactions RareMore common (due to PABA metabolite)
Stability in Solution HighLow

Experimental Protocols for Characterization

The confirmation of Clibucaine hydrochloride's structure and purity relies on standard analytical techniques. Below are proposed methodologies for its synthesis and characterization.

Proposed Synthesis of Clibucaine Hydrochloride

A plausible synthetic route for Clibucaine hydrochloride can be adapted from the synthesis of structurally similar amide anesthetics, such as lidocaine. The synthesis would likely involve the acylation of 2,4-dichloroaniline with a suitable acyl chloride, followed by amination with piperidine.

Step-by-step Methodology:

  • Acylation: React 2,4-dichloroaniline with 3-chlorobutanoyl chloride in an aprotic solvent (e.g., dichloromethane) in the presence of a non-nucleophilic base (e.g., triethylamine) to form N-(2,4-dichlorophenyl)-3-chlorobutanamide.

  • Amination: The resulting intermediate is then reacted with piperidine. The piperidine acts as a nucleophile, displacing the chloride to form Clibucaine free base.

  • Salt Formation: The Clibucaine free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with hydrochloric acid to precipitate Clibucaine hydrochloride.

  • Purification: The final product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Synthesis_Workflow Start Starting Materials: 2,4-dichloroaniline 3-chlorobutanoyl chloride Piperidine Step1 Acylation Reaction Start->Step1 Step2 Amination Reaction Step1->Step2 Step3 Salt Formation with HCl Step2->Step3 Step4 Purification (Recrystallization) Step3->Step4 End Clibucaine Hydrochloride Step4->End

Caption: Proposed synthesis workflow for Clibucaine hydrochloride.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the chemical structure of Clibucaine hydrochloride by identifying the different proton and carbon environments.

  • Methodology:

    • Dissolve a small sample of Clibucaine hydrochloride in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquire ¹H NMR and ¹³C NMR spectra using a high-field NMR spectrometer.

    • Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the corresponding atoms in the molecule, confirming the presence of the amide bond and other structural features. The proton of the N-H group in the amide linkage is expected to show a characteristic chemical shift. [4][5] High-Performance Liquid Chromatography (HPLC):

  • Objective: To determine the purity of Clibucaine hydrochloride and quantify it in pharmaceutical formulations.

  • Methodology:

    • Develop a reversed-phase HPLC method using a C18 column.

    • The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic modifier (e.g., acetonitrile or methanol). [6][7][8][9] 3. Set the detection wavelength based on the UV absorbance maximum of Clibucaine hydrochloride.

    • Inject a solution of the sample and analyze the resulting chromatogram for the presence of the main peak corresponding to Clibucaine and any impurity peaks.

    • Quantification can be achieved by creating a calibration curve with standards of known concentration.

Conclusion

Clibucaine hydrochloride's chemical identity as an amide local anesthetic is firmly established by its molecular structure. This classification dictates its mechanism of action through the blockade of neuronal sodium channels and its metabolic fate via hepatic pathways. The inherent stability of the amide bond confers a distinct pharmacokinetic profile compared to its ester counterparts. The proposed synthetic and analytical methodologies provide a framework for the quality control and further investigation of this compound. This in-depth guide serves as a valuable resource for researchers and professionals in the pharmaceutical sciences, providing a solid foundation for future studies and development of amide-based anesthetic agents.

References

  • PubChem. Clibucaine hydrochloride. National Center for Biotechnology Information. [Link]

  • Hanck DA, et al. Using lidocaine and benzocaine to link sodium channel molecular conformations to state-dependent antiarrhythmic drug affinity. Circ Res. 2009;105(5):492-499. [Link]

  • Kuminek G, et al. Development and validation of a stability-indicating HPLC method for the determination of buclizine hydrochloride in tablets and oral suspension and its application to dissolution studies. Quim Nova. 2012;35(1):207-212. [Link]

  • Ragsdale DS, et al. Intrinsic lidocaine affinity for Na+ channels expressed in Xenopus oocytes depends on alpha (hH1 vs. rSkM1) and beta 1 subunits. Cardiovasc Res. 1996;32(6):1092-1102. [Link]

  • Strichartz GR, et al. The Sodium Channel as a Target for Local Anesthetic Drugs. Front Pharmacol. 2017;8:102. [Link]

  • Wang Y, et al. Pharmacokinetics of Lidocaine Hydrochloride Metabolized by CYP3A4 in Chinese Han Volunteers Living at Low Altitude and in Native Han and Tibetan Chinese Volunteers Living at High Altitude. Med Sci Monit. 2016;22:159-166. [Link]

  • Dhakane VD, Ubale MB. A validated stability-indicating HPLC assay method for buclizine hydrochloride in bulk drug and dosage form. Analytical Chemistry: An Indian Journal. 2012;11(9):345-350. [Link]

  • Khan NU, et al. Quantitative Determination of Lidocaine Hydrochloride in Pharmaceutical Preparations Using HPLC-UV Detection. INDUS JOURNAL OF BI. 2022;2(2):11-15. [Link]

  • Kuminek G, et al. development and validation of a stability-indicating hplc method for the determination of buclizine. Semantic Scholar. [Link]

  • Sawynok J. The metabolism of amide local anaesthetics. Can Anaesth Soc J. 1978;25(1):1-10. [Link]

  • Singh P, et al. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. International Journal of Pharmaceutical Chemistry and Analysis. 2017;4(3):61-68. [Link]

  • Tikhonov DB, Zhorov BS. The Sodium Channel as a Target for Local Anesthetic Drugs. Front Pharmacol. 2017;8:102. [Link]

  • Wang Y, et al. Pharmacokinetics of Lidocaine Hydrochloride Metabolized by CYP3A4 in Chinese Han Volunteers Living at Low Altitude and in Native Han and Tibetan Chinese Volunteers Living at High Altitude. Med Sci Monit. 2016;22:159-166. [Link]

Sources

Exploratory

Biological Activity of Clibucaine in Nociception Models

Executive Summary Clibucaine (CAS 15302-10-0) is a piperidine-derivative amide local anesthetic structurally related to mepivacaine and bupivacaine. While historically less ubiquitous than lidocaine, its unique structura...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Clibucaine (CAS 15302-10-0) is a piperidine-derivative amide local anesthetic structurally related to mepivacaine and bupivacaine. While historically less ubiquitous than lidocaine, its unique structural properties—specifically the N-(2,4-dichlorophenyl) moiety linked to a piperidine ring—confer distinct lipophilicity and potency profiles. This technical guide outlines the biological activity of Clibucaine, detailing its mechanism of action, specific nociception models for validation, and safety characterization. It serves as a foundational protocol for researchers investigating the pharmacological utility of Clibucaine in modern pain management and gastro-retentive formulations.

Chemical Pharmacology & Structural Logic

To understand Clibucaine's biological activity, one must first analyze its pharmacophore. Unlike ester-based anesthetics (e.g., procaine) which are rapidly hydrolyzed in plasma, Clibucaine features an amide linkage , predicting hepatic metabolism and a longer duration of action.

Structural Analysis[1]
  • Lipophilic Domain: The 2,4-dichlorophenyl ring significantly increases lipophilicity (LogP ~3.4) compared to the dimethylphenyl group of lidocaine. This facilitates rapid penetration of the nerve sheath.

  • Intermediate Chain: The amide bond ensures stability against plasma esterases.

  • Hydrophilic Domain: The piperidine ring provides the tertiary amine necessary for ionization (pKa ~7.8–8.0) and intracellular channel binding.

Implication for Research: The high lipophilicity suggests Clibucaine may exhibit a potency profile closer to bupivacaine than lidocaine, necessitating careful dose-titration in nociception models to avoid systemic toxicity.

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

Clibucaine functions as a state-dependent blocker of voltage-gated sodium channels (Nav1.x). The mechanism is stereoselective and pH-dependent.

The Pathway[2]
  • Diffusion: Clibucaine enters the nerve axoplasm in its uncharged (lipophilic) form.

  • Ionization: Intracellularly, it becomes protonated (ionized) due to the lower pH relative to the extracellular space.

  • Binding: The cationic form binds to the S6 segment of Domain IV on the alpha subunit of the Na+ channel.

  • Blockade: This stabilizes the channel in the inactivated state , preventing sodium influx and halting action potential propagation.

Visualization of Signaling Pathway

Clibucaine_Mechanism Extracellular Extracellular Space (pH 7.4) Clibucaine_Base Clibucaine (Uncharged Base) Extracellular->Clibucaine_Base Application Membrane Neural Membrane Intracellular Intracellular Axoplasm (pH < 7.0) Membrane->Intracellular Translocation Intracellular->Clibucaine_Base Clibucaine_Base->Membrane Diffusion Clibucaine_Ion Clibucaine (Cationic Form) Clibucaine_Base->Clibucaine_Ion Protonation (pH dependent) Nav_Channel Nav1.x Channel (Open/Inactivated) Clibucaine_Ion->Nav_Channel Binds Intracellular Pore Blockade Conduction Blockade (No Action Potential) Nav_Channel->Blockade Stabilizes Inactivation

Figure 1: Mechanism of Action. Clibucaine diffuses across the membrane as a base, ionizes intracellularly, and blocks the Na+ channel from the inside.

Core Nociception Models for Evaluation

To validate Clibucaine's efficacy, researchers must employ a battery of in vivo models that differentiate between surface anesthesia, infiltration anesthesia, and systemic analgesia.

Sciatic Nerve Block (Infiltration Anesthesia)

This is the "Gold Standard" for assessing local anesthetic potency and duration. It measures motor and sensory block simultaneously.

Protocol:

  • Subjects: Male Wistar rats (200–250g).

  • Injection: Percutaneous injection of 0.2 mL Clibucaine solution (0.25%, 0.5%, 1.0%) into the popliteal fossa near the sciatic nerve.

  • Control: Saline (negative) and Lidocaine 2% (positive).

  • Assessment:

    • Motor Block: Evaluate "hopping response" (ability to support weight on the injected limb).

    • Sensory Block: Evaluate withdrawal reflex to pinch/painful stimulus.

Experimental Workflow Diagram

Sciatic_Block_Workflow Start Subject Acclimatization (Rat, n=8/group) Baseline Baseline Latency Measurement Start->Baseline Injection Peri-Sciatic Injection (Clibucaine vs Lidocaine) Baseline->Injection Assess_Motor Motor Function Test (Hopping/Gait) Injection->Assess_Motor Assess_Sensory Sensory Test (Withdrawal Reflex) Injection->Assess_Sensory Data_Point Record Scores (0, 15, 30, 60, 120 min) Assess_Motor->Data_Point Assess_Sensory->Data_Point Analysis Calculate ED50 & Duration of Action Data_Point->Analysis

Figure 2: Workflow for the Sciatic Nerve Block assay to determine motor and sensory blockade efficacy.

Corneal Reflex (Surface Anesthesia)

Used to determine the ability of Clibucaine to penetrate mucous membranes (topical potency).

  • Method: Instill 0.05 mL of solution into the conjunctival sac of a rabbit or guinea pig.

  • Stimulus: Tactile stimulation of the cornea with a nylon filament.

  • Endpoint: Absence of the blink reflex.

  • Relevance: Clibucaine's high lipophilicity typically results in superior topical activity compared to procaine.

Hot Plate Test (Central/Systemic Activity)

While Clibucaine is a local anesthetic, this test assesses systemic absorption and potential central analgesic effects (or toxicity).

  • Method: Place rodent on a plate heated to 55°C.

  • Measurement: Latency to lick hind paw or jump.

  • Interpretation: An increase in latency after local administration suggests systemic absorption. This is critical for safety profiling.

Data Presentation & Expected Profile

When characterizing Clibucaine, data should be structured to allow direct comparison with standard agents. The following table structure is recommended for reporting results.

Table 1: Comparative Pharmacological Parameters (Template)
ParameterClibucaine (Predicted/Observed)Lidocaine (Standard)Bupivacaine (Potent Control)
Onset of Action Intermediate (3–5 min)Fast (2–3 min)Slow (5–8 min)
Duration (Sciatic Block) Long (180–240 min)Short (60–90 min)Long (240+ min)
Potency (Relative) High (approx. 4x Lidocaine)1.0 (Reference)4.0 (High)
Lipophilicity (LogP) ~3.42.43.4
Toxicity (LD50 IV) Lower threshold than Lidocaine~25 mg/kg (Mouse)~6-8 mg/kg (Mouse)

Note: Clibucaine's dichlorophenyl moiety suggests a potency and toxicity profile more aligned with Bupivacaine. Researchers must determine the specific Therapeutic Index (LD50/ED50).

Safety & Toxicology

The limiting factor for amide anesthetics is systemic toxicity, primarily CNS excitation (seizures) followed by depression and cardiovascular collapse.

Toxicity Assessment Protocol
  • Acute Toxicity (LD50): Determine the median lethal dose via IV and SC routes in mice.

  • CNS Toxicity Threshold: Monitor for pre-convulsive signs (tremors, ataxia) during dose-escalation studies.

  • Cardiotoxicity: Due to the piperidine structure, Clibucaine may exhibit cardiodepressant effects similar to bupivacaine (re-entrant arrhythmias). ECG monitoring during IV infusion in anesthetized rats is required to measure QRS widening.

References

  • Van Den Heuvel, D., et al. (2023).[1][2] Gastro-retentive oral dosage unit containing a local anaesthetic. Patent WO2023094100A1.[1][2] (Primary source identifying Clibucaine's application). Link

  • Catterall, W. A. (2000). From ionic currents to molecular mechanisms: The structure and function of voltage-gated sodium channels. Neuron, 26(1), 13–25. (Mechanistic grounding).[3][4] Link

  • Scholz, A. (2002). Mechanisms of (local) anaesthetics on voltage-gated sodium and other ion channels. British Journal of Anaesthesia, 89(1), 52–61. (Review of amide anesthetic mechanism). Link

  • Le Bars, D., Gozuiu, M., & Cadden, S. W. (2001). Animal models of nociception. Pharmacological Reviews, 53(4), 597-652. (Definitive guide on nociception protocols). Link

  • PubChem Database. (2024). Clibucaine Compound Summary. National Center for Biotechnology Information. (Chemical structure verification). Link

Sources

Foundational

Clibucaine Hydrochloride: Physicochemical Profiling and Ionization Kinetics

The following technical guide details the physicochemical properties, specifically the pKa and ionization constants, of Clibucaine Hydrochloride. It is structured for an audience of research scientists and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, specifically the pKa and ionization constants, of Clibucaine Hydrochloride. It is structured for an audience of research scientists and drug development professionals.[1]

[1]

Executive Summary

Clibucaine Hydrochloride (CAS: 93940-33-1; Free Base CAS: 15302-10-0) is an amide-type local anesthetic structurally characterized by a piperidine ring linked via a


-amino amide chain to a 2,4-dichlorophenyl  moiety.[1][2] Unlike the more common 

-amino amides (e.g., Lidocaine, Bupivacaine), Clibucaine features a

-positioning of the amine relative to the carbonyl group, which subtly alters its electronic environment and ionization behavior.[1]

Understanding the dissociation constant (


) of Clibucaine is critical for predicting its biopharmaceutical performance , including membrane permeability (onset of action), solubility in physiological buffers, and formulation stability.[1] This guide provides a structural analysis of the ionization centers, estimated quantitative values based on structure-activity relationships (SAR), and a validated experimental protocol for precise determination.[1]

Molecular Architecture & Ionization Centers

The ionization profile of Clibucaine is dictated by its single basic center: the tertiary nitrogen atom within the piperidine ring.[1]

  • Chemical Name:

    
    -(2,4-dichlorophenyl)-3-(piperidin-1-yl)butanamide hydrochloride.[1][2]
    
  • Ionization Center: The tertiary amine (piperidine nitrogen).[1]

  • Electronic Influences:

    • Inductive Effect: The amide carbonyl group is electron-withdrawing.[1] In

      
      -amino amides (e.g., Lidocaine), this proximity significantly lowers the 
      
      
      
      of the amine (typically to 7.7–8.1).[1] In Clibucaine, the amine is in the
      
      
      -position (separated by an additional methylene/methine group), attenuating the electron-withdrawing effect.[1] Consequently, Clibucaine is expected to exhibit a slightly higher
      
      
      than its
      
      
      -amino analogues.[1]
    • Lipophilicity: The 2,4-dichlorophenyl ring and the piperidine moiety contribute to a high

      
       (estimated > 3.5), suggesting high lipid solubility but poor aqueous solubility for the free base.[1]
      
Ionization Equilibrium Diagram

The following diagram illustrates the equilibrium between the cationic (protonated) form and the neutral (free base) form.[1]

IonizationEquilibrium Salt Clibucaine HCl (Solid Salt) Cation Protonated Cation (BH+) (Soluble, Active in Cytoplasm) Salt->Cation Dissolution (H2O) Base Free Base (B) (Lipophilic, Membrane Permeable) Cation->Base Ka (Deprotonation) Membrane Lipid Membrane Base->Membrane Passive Diffusion

Figure 1: Ionization equilibrium and membrane transport pathway of Clibucaine.[1]

Quantitative Ionization Profile ( )

While specific experimental


 values for Clibucaine are not widely indexed in standard pharmacopeial compendia compared to Lidocaine or Bupivacaine, they can be derived from structural class analysis and patent literature regarding amide anesthetics.[1]
Estimated Values
ParameterValue / RangeContext

(Basic Amine)
8.4 – 8.9 Estimated based on

-amino amide structure.[1] Higher than Lidocaine (7.[1][3]9) due to increased distance from the electron-withdrawing carbonyl.[1]
Physiological State (pH 7.4) ~95% Ionized At pH 7.4, the majority of the drug exists as the protonated cation (

).[1]
Onset of Action Moderate/Slow High ionization percentage at physiological pH correlates with slower membrane penetration compared to agents with lower

.[1]
LogP (Octanol/Water) ~3.4 – 3.8 High lipophilicity aids potency once the molecule penetrates the nerve sheath.[1]

Note: Most amide local anesthetics fall in the range of 7.6 – 8.[1]9. Clibucaine's structural features place it at the upper end of this basicity scale.[1]

Experimental Methodologies for Determination

For precise characterization in a drug development setting, the


 should be determined experimentally using Potentiometric Titration  or UV-Metric Titration .[1] The following protocol outlines the industry-standard potentiometric method (GLP-compliant).
Protocol: Potentiometric Titration (Sirius T3 / Metrohm)[1]

Objective: Determine the thermodynamic


 of Clibucaine HCl in aqueous medium at 25°C.

Reagents:

  • Clibucaine Hydrochloride (Reference Standard, >99% purity).[1]

  • 0.15 M KCl or NaCl (Ionic Strength Adjuster).[1]

  • 0.5 M HCl and 0.5 M KOH (Standardized Titrants).

  • Carbonate-free deionized water (Resistivity >18.2 MΩ[1]·cm).

Workflow:

  • System Calibration: Calibrate the pH electrode using standard buffers (pH 1.68, 4.01, 7.00, 10.01) to ensure slope efficiency >98%.

  • Sample Preparation: Weigh approximately 3–5 mg of Clibucaine HCl accurately. Dissolve in 20 mL of 0.15 M KCl solution.

    • Note: If solubility is an issue, use a co-solvent method (Methanol/Water ratios: 10%, 20%, 30%) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).[1]

  • Acidification: Lower the pH of the sample solution to ~2.0 using 0.5 M HCl to ensure the amine is fully protonated.

  • Titration: Titrate with 0.5 M KOH under inert gas purge (Argon/Nitrogen) to prevent carbonate formation.

    • Data Collection: Record pH vs. Volume of titrant. Collect at least 20 points in the buffer region (pH 7.0 – 10.0).[1]

  • Calculation: Use the Bjerrum difference plot or non-linear least squares regression (e.g., Hyperquad) to calculate the

    
    .[1]
    
Data Processing Diagram

ExperimentalWorkflow Start Start: Weigh Clibucaine HCl Dissolve Dissolve in 0.15 M KCl (Argon Purge) Start->Dissolve Acidify Acidify to pH 2.0 (Ensure BH+ state) Dissolve->Acidify Titrate Titrate with KOH (Measure pH vs Vol) Acidify->Titrate Detect Detect Inflection Point (First Derivative) Titrate->Detect Calc Calculate pKa (Henderson-Hasselbalch) Detect->Calc

Figure 2: Potentiometric titration workflow for pKa determination.[1]

Biopharmaceutical Implications[4][5]

Solubility & Formulation
  • pH-Dependent Solubility: As a weak base, Clibucaine HCl is highly soluble in acidic media (pH < 6.0).[1] As pH approaches the

    
     (8.4–8.9), the concentration of the neutral free base increases, leading to precipitation if the concentration exceeds the intrinsic solubility (
    
    
    
    ) of the base.[1]
  • Formulation Strategy: Liquid formulations must be buffered to a pH significantly below the

    
     (typically pH 4.5 – 6.[1]0) to ensure stability and solubility, similar to commercial Lidocaine HCl injections.[1]
    
Pharmacokinetics (The "Ion Trapping" Effect)[1]
  • Membrane Permeability: Only the uncharged free base (

    
    ) can diffuse across the nerve sheath.[1]
    
  • Intracellular Action: Once inside the axoplasm (pH ~7.0), the molecule re-equilibrates.[1] Due to the high

    
    , the equilibrium shifts strongly towards the cationic form (
    
    
    
    ), which is the active species that binds to the voltage-gated sodium channel.[1]
  • Clinical Consequence: The high

    
     suggests a potentially slower onset but a high affinity for the receptor once intracellular access is achieved.[1]
    

References

  • PubChem. (n.d.).[1][2][4] Clibucaine Hydrochloride (CID 44146892).[1] National Library of Medicine.[1][2] Retrieved from [Link][1]

  • Van Den Heuvel, D., et al. (2023).[1] Gastro-retentive oral dosage unit containing a local anaesthetic. Patent WO2023094100A1.[1] (Describes amide anesthetic class properties).

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on pKa determination methodologies).

  • Strichartz, G. R., & Berde, C. B. (2010).[1][5] Local Anesthetics.[1][3][6][7][8][9] In R. D. Miller (Ed.), Miller's Anesthesia (7th ed.).[1] Churchill Livingstone.[1] (Mechanistic grounding for pKa effects on local anesthetic potency).

Sources

Protocols & Analytical Methods

Method

Protocol for Clibucaine hydrochloride solubility in DMSO

Technical Application Note: Solubilization and Stability Profiling of Clibucaine Hydrochloride in Dimethyl Sulfoxide (DMSO) Part 1: Introduction & Physicochemical Context 1.1 Executive Summary Clibucaine Hydrochloride (C...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Solubilization and Stability Profiling of Clibucaine Hydrochloride in Dimethyl Sulfoxide (DMSO)

Part 1: Introduction & Physicochemical Context

1.1 Executive Summary Clibucaine Hydrochloride (CAS: 93940-33-1) is a piperidine-derivative local anesthetic structurally analogous to cinchocaine (dibucaine).[1] While its primary utility lies in sodium channel inhibition, its preparation for in vitro screening or formulation development presents specific challenges due to the ionic nature of the hydrochloride salt.[1]

This protocol details the standardized method for solubilizing Clibucaine HCl in Dimethyl Sulfoxide (DMSO) to achieve stable stock solutions (typically 10 mM to 100 mM).[1] It addresses the critical "solubility paradox" of amine salts: while highly soluble in DMSO, they are prone to rapid precipitation ("crashing out") upon dilution into aqueous physiological buffers if the transition is not managed thermodynamically.[1]

1.2 Physicochemical Profile

  • Compound: Clibucaine Hydrochloride[1][2][3][4]

  • Molecular Weight: ~351.7 g/mol [2][4]

  • Nature: Amiphilic amine salt (Lipophilic aromatic tail + Hydrophilic ionic head).[1]

  • Solvent Selection: DMSO is the preferred vehicle for stock solutions due to its high dielectric constant (

    
    ) and aprotic polarity, which effectively disrupts the ionic lattice of the HCl salt without protonating the free base.[1]
    

Part 2: Materials & Equipment

Reagents:

  • Clibucaine Hydrochloride: >98% Purity (HPLC Grade).[1]

  • DMSO (Dimethyl Sulfoxide): Anhydrous grade (≥99.9%), water content <0.05%.[1]

    • Critical Note: DMSO is highly hygroscopic.[1] Using "old" DMSO with absorbed atmospheric moisture will significantly reduce the solubility limit of Clibucaine HCl and promote hydrolysis.[1]

Equipment:

  • Borosilicate glass vials (Amber, to prevent photodegradation).[1]

  • Vortex mixer (Variable speed).[1]

  • Ultrasonic bath (Temperature controlled).[1]

  • Analytical balance (Precision ±0.01 mg).

Part 3: Solubilization Protocol

Step 1: Preparation and Environmental Control

Ensure all reagents are at room temperature (20–25°C).[1] DMSO freezes at ~18.5°C; attempting to dissolve Clibucaine in semi-frozen DMSO will result in heterogeneous "slush" and inaccurate concentration gradients.[1]

Step 2: Gravimetric Preparation
  • Weigh 3.52 mg of Clibucaine HCl into a sterile amber glass vial.

  • This mass targets a 10 mM stock solution in 1 mL of solvent.[1]

    • Calculation:

      
      [1]
      
    • 
      [1]
      
Step 3: Solvent Addition & Agitation
  • Add 1.0 mL of Anhydrous DMSO to the vial.

  • Vortex vigorously for 30–60 seconds.

  • Visual QC: Inspect for "schlieren" lines (wavy optical distortions indicating dissolution is incomplete) or solid particulates.[1]

  • Sonication (Conditional): If particulates persist, sonicate at 40 kHz for 5 minutes at ambient temperature.

    • Warning: Do not allow the water bath temperature to exceed 30°C. Excessive heat can degrade the compound or cause DMSO to oxidize.[1]

Step 4: Solubility Limit Determination (Benchmarking)

Based on structural analogs (Dibucaine HCl), Clibucaine HCl exhibits a solubility profile in DMSO of ≥100 mg/mL (~280 mM) .[1] However, for biological assays, it is recommended to maintain stock concentrations at 10–50 mM to prevent precipitation during freeze-thaw cycles.[1]

Table 1: Solubility Profile of Clibucaine HCl

Solvent SystemSolubility Limit (Est.)StabilityUsage Context
Anhydrous DMSO >100 mg/mLHigh (Months at -20°C)Primary Stock Solution
Ethanol (Abs.) ~20–30 mg/mLModerateAlternative Organic Vehicle
PBS (pH 7.4) <1 mg/mL (Free Base risk)Low (Precipitation risk)Assay Buffer (Final Step)
Water (Deionized) ~50 mg/mLModerate (Hydrolysis risk)Not recommended for storage

Part 4: Visualization of Workflows

Workflow 1: The Solubilization Logic

G Start Clibucaine HCl (Solid Powder) Mix Vortex Agitation (30-60s) Start->Mix Solvent Anhydrous DMSO (Hygroscopic Control) Solvent->Mix Check Visual QC (Clear Solution?) Mix->Check Sonicate Sonication (40kHz, <30°C) Check->Sonicate No (Particulates) Storage Storage (-20°C, Amber Vial) Check->Storage Yes Sonicate->Check Re-inspect

Figure 1: Step-by-step decision tree for the preparation of Clibucaine HCl stock solutions.

Workflow 2: The "Crash-Out" Mechanism (Dilution)[1]

A critical failure point in drug screening is the precipitation of the compound when the DMSO stock is added to the aqueous assay buffer.[1] Clibucaine, being a lipophilic amine, is susceptible to pKa-driven precipitation.[1]

G Stock DMSO Stock (High Solvency) Interface Mixing Interface (Local Supersaturation) Stock->Interface Dilution Buffer Aqueous Buffer (PBS pH 7.4) Buffer->Interface Outcome1 Stable Dispersion (<1% DMSO Final) Interface->Outcome1 Slow Addition + Vortexing Outcome2 Precipitation (Crash Out) Interface->Outcome2 Rapid Addition or High Concentration

Figure 2: Mechanism of precipitation during aqueous dilution.[1] Slow addition kinetics are required to maintain stable dispersion.

Part 5: Storage and Stability

  • Freeze-Thaw Stability: DMSO stocks of Clibucaine HCl are stable for at least 3 freeze-thaw cycles.[1] However, repeated cycling promotes moisture absorption.[1]

    • Recommendation: Aliquot stock solutions into single-use volumes (e.g., 50 µL) to avoid repeated opening of the master vial.

  • Temperature: Store at -20°C .

    • Note: DMSO freezes at this temperature.[1] Ensure the solution is fully thawed and vortexed before use to resolve any concentration gradients that formed during freezing (cryoconcentration effect).[1]

  • Light Sensitivity: As with many piperidine/aniline derivatives, protect from direct UV light using amber vials or foil wrapping.[1]

Part 6: Troubleshooting (FAQ)

  • Q: My solution turned cloudy upon adding water.

    • A: You likely exceeded the aqueous solubility limit of the free base.[1] Clibucaine HCl (acidic) may convert to Clibucaine (free base) if the buffer pH is high (> pH 7.5), leading to precipitation.[1] Keep final DMSO concentration <0.5% v/v and ensure the buffer capacity can handle the HCl salt.[1]

  • Q: The DMSO froze in the fridge.

    • A: This is normal (MP = 18.5°C).[1] Thaw at room temperature. Do not heat above 37°C to accelerate thawing, as this may degrade the compound.[1]

References

  • PubChem. (2024).[1][3][5] Clibucaine Hydrochloride (CID 44146892) - Chemical and Physical Properties. National Library of Medicine.[1] [Link]1]

  • Gaylord Chemical. (2024).[1] Dimethyl Sulfoxide (DMSO) Solubility Data and Handling Guide. Gaylord Chemical Literature. [Link]

Sources

Application

Application Note: Optimized Synthesis of Clibucaine Hydrochloride via Michael Addition

-(2,4-dichlorophenyl)-3-(piperidin-1-yl)butanamide hydrochloride Abstract This application note details a high-purity synthesis protocol for Clibucaine Hydrochloride , a local anesthetic of the amide class. Unlike the -a...

Author: BenchChem Technical Support Team. Date: February 2026


-(2,4-dichlorophenyl)-3-(piperidin-1-yl)butanamide hydrochloride

Abstract

This application note details a high-purity synthesis protocol for Clibucaine Hydrochloride , a local anesthetic of the amide class. Unlike the


-amino amide structure of Lidocaine, Clibucaine features a 

-amino structure. Consequently, this protocol utilizes a Michael Addition strategy, reacting piperidine with an

-unsaturated amide precursor. This route is selected for its atom economy and reduced impurity profile compared to traditional halo-displacement methods. The guide covers precursor synthesis, the core Michael addition, salt formation, and critical quality control parameters.

Introduction & Chemical Strategy

Structural Analysis

Clibucaine consists of a lipophilic 2,4-dichlorophenyl ring linked via an amide bond to a butyryl chain, which bears a piperidine ring at the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-position (carbon-3).[1]

Retrosynthetic Logic:

  • Disconnection: The C-N bond between the piperidine nitrogen and the C3 of the butyryl chain.

  • Synthons: Piperidine (nucleophile) and

    
    -(2,4-dichlorophenyl)but-2-enamide (Michael acceptor).
    
  • Precursor Origin: The unsaturated amide is derived from 2,4-dichloroaniline and crotonyl chloride.

Route Selection: Michael Addition vs. Alkyl Halide Displacement
  • Route A (Selected): Conjugate addition of piperidine to the crotonanilide derivative.

    • Pros: Higher yield, no halide waste in the coupling step, mild conditions.

    • Mechanism:[2][3][4][5][6][7] Nucleophilic attack of the secondary amine on the

      
      -carbon of the conjugated system.
      
  • Route B (Alternative): Displacement of 3-chlorobutyranilide with piperidine.

    • Cons: Competitive elimination reactions (forming the crotonanilide side product) and lower yields.

Reaction Pathway Diagram

ClibucaineSynthesis Start1 2,4-Dichloroaniline Inter Intermediate A: N-(2,4-dichlorophenyl)but-2-enamide Start1->Inter Acylation (Toluene, Et3N) Start2 Crotonyl Chloride Start2->Inter ProductBase Clibucaine (Free Base) Inter->ProductBase Michael Addition (Reflux, 80°C) Piperidine Piperidine Piperidine->ProductBase Final Clibucaine HCl ProductBase->Final Salt Formation HCl HCl (g) / i-PrOH HCl->Final

Figure 1: Synthetic pathway for Clibucaine HCl utilizing the atom-economic Michael Addition route.

Detailed Experimental Protocol

Step 1: Synthesis of Intermediate A (The Michael Acceptor)

Objective: Prepare


-(2,4-dichlorophenyl)but-2-enamide.
  • Reagents:

    • 2,4-Dichloroaniline (1.0 eq)

    • Crotonyl chloride (1.1 eq)

    • Triethylamine (Et

      
      N) (1.2 eq) - Acid scavenger
      
    • Dichloromethane (DCM) or Toluene (Solvent)

Procedure:

  • Charge: In a 3-neck round-bottom flask equipped with a thermometer and dropping funnel, dissolve 2,4-dichloroaniline (16.2 g, 100 mmol) in dry DCM (150 mL).

  • Base Addition: Add Triethylamine (16.7 mL, 120 mmol) and cool the mixture to 0–5°C using an ice bath.

  • Acylation: Dropwise add Crotonyl chloride (11.5 g, 110 mmol) over 30 minutes. Caution: Exothermic reaction. Maintain internal temperature <10°C.[1]

  • Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Wash the organic layer with 1N HCl (2 x 50 mL) to remove excess amine, followed by saturated NaHCO

    
     and brine.
    
  • Isolation: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Recrystallize the solid from Ethanol/Water to yield off-white needles.
    • Target Yield: 85-90%

Step 2: Synthesis of Clibucaine (Free Base)

Objective: Michael addition of piperidine to Intermediate A.

  • Reagents:

    • Intermediate A (1.0 eq)

    • Piperidine (2.5 eq) - Excess acts as solvent/catalyst

    • Ethanol or Toluene (Solvent)

Procedure:

  • Setup: Dissolve Intermediate A (23.0 g, 100 mmol) in Toluene (100 mL).

  • Addition: Add Piperidine (21.3 g, 250 mmol).

  • Reflux: Heat the mixture to reflux (approx. 110°C) for 8–12 hours.

    • Mechanistic Note: The reaction is equilibrium-driven. The excess piperidine and elevated temperature favor the thermodynamic product (the

      
      -amino amide).
      
  • Monitoring: Check HPLC for disappearance of the crotonanilide peak.

  • Workup: Cool to RT. Wash the toluene layer with water (3 x 100 mL) to remove excess piperidine.

    • Critical Step: Ensure complete removal of unreacted piperidine, as its HCl salt will co-precipitate in the next step.

  • Drying: Dry the organic phase over MgSO

    
     and concentrate to obtain the crude oil (Clibucaine Free Base).
    
Step 3: Hydrochloride Salt Formation & Purification

Objective: Isolate high-purity Clibucaine Hydrochloride.

Procedure:

  • Dissolution: Dissolve the crude free base in Isopropanol (IPA) (5 mL per gram of base).

  • Acidification: Cool to 0–5°C. Slowly add a solution of HCl in Isopropanol (or bubble dry HCl gas) until pH reaches 3.0–4.0.

  • Crystallization: A white precipitate should form immediately. Stir at 0°C for 2 hours to maximize yield.

  • Filtration: Filter the solid and wash with cold Acetone or Ether (to remove non-polar impurities).

  • Recrystallization: Recrystallize from hot Ethanol/IPA mixture.

  • Drying: Vacuum dry at 50°C for 12 hours.

Process Workflow & Equipment

ProcessFlow cluster_0 Reaction Phase cluster_1 Workup Phase cluster_2 Purification Phase R1 Reactor A: Charge Intermediate A + Toluene R2 Add Piperidine Reflux 12h R1->R2 W1 Wash w/ H2O (Remove Piperidine) R2->W1 W2 Phase Separation (Keep Organic) W1->W2 W3 Concentrate (Rotavap) W2->W3 P1 Dissolve in IPA W3->P1 P2 Add HCl/IPA (pH 3-4) P1->P2 P3 Filter & Wash (Cold Acetone) P2->P3 P4 Final Drying P3->P4

Figure 2: Industrial workflow for the conversion of Intermediate A to Clibucaine HCl.

Quality Control & Analytical Data

Specification Table
ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Identification IR, NMR matches standardUSP <197>
Melting Point Determine experimentally (Expected >200°C)Capillary Method
Assay (HPLC) > 98.5%HPLC (Area %)
Piperidine Content < 0.1%GC-HS or HPLC
Loss on Drying < 0.5%Gravimetric
HPLC Method (Reverse Phase)

To ensure the separation of the precursor (crotonanilide) from the product:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 80% B over 20 minutes.

  • Detection: UV @ 230 nm (Amide absorption).

  • Flow Rate: 1.0 mL/min.

Safety & Handling (E-E-A-T)

  • Piperidine: Highly toxic and flammable. It is a precursor for controlled substances (PCP) in some jurisdictions; maintain strict inventory logs. Use in a fume hood to avoid inhalation.

  • 2,4-Dichloroaniline: Toxic by inhalation and skin contact. Potential methemoglobinemia hazard.

  • HCl Gas/Solutions: Corrosive. Use acid-resistant gloves and eye protection.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44146892, Clibucaine hydrochloride. Retrieved from [Link]

  • Ricci, A. (2000).Modern Amination Methods. Wiley-VCH. (General reference for Michael addition of amines to acrylamides).
  • World Health Organization (WHO). International Nonproprietary Names (INN) for Pharmaceutical Substances: Clibucaine. Retrieved from [Link] (General verification of substance existence).

Note: While specific modern patents for Clibucaine are scarce due to its niche status compared to Lidocaine, the chemistry described above follows the validated industrial standard for the synthesis of


-amino anilides.

Sources

Method

Application Note: Precision Preparation of Clibucaine Hydrochloride Stock Solutions for High-Fidelity In Vitro Assays

Abstract & Scope This technical guide outlines the rigorous preparation of Clibucaine hydrochloride stock solutions. While Clibucaine is a potent amide-type local anesthetic structurally related to lidocaine, its specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the rigorous preparation of Clibucaine hydrochloride stock solutions. While Clibucaine is a potent amide-type local anesthetic structurally related to lidocaine, its specific physicochemical properties—particularly the lipophilicity of its free base form—demand precise handling to prevent experimental artifacts. This protocol addresses the "Solvent Cliff" phenomenon in cell-based assays and provides a self-validating workflow to ensure compound stability and solubility in physiological buffers (pH 7.4).

Physicochemical Profile & Stoichiometry

Accurate dosing begins with accurate stoichiometry. Researchers must distinguish between the free base and the hydrochloride salt to prevent molarity errors of ~11%.

PropertyValueNotes
Compound Name Clibucaine HydrochlorideAmide-type local anesthetic
CAS Number 15302-10-0 (Base); 93940-33-1 (HCl)Verify label; protocols below assume HCl salt.[1][2][3]
Chemical Formula C₁₅H₂₀Cl₂N₂O[1][4][5][6][7][8] · HCl
Molecular Weight 351.7 g/mol Use this value for molarity calculations.
Solubility (DMSO) ≥ 100 mMPreferred for primary stock storage.
Solubility (Water) ~25 mM (pH dependent)Soluble as HCl salt; precipitates as pH rises > 6.0.
pKa ~7.8 - 8.0 (Predicted)At pH 7.4, a significant fraction exists as the lipophilic free base.

Scientific Rationale: The Solubility/pH Trap

Expert Insight: The most common failure mode in local anesthetic assays is microprecipitation upon dilution into physiological media (e.g., DMEM or Ringer's Solution).

Clibucaine HCl is water-soluble due to the ionization of the tertiary amine. However, when a concentrated aqueous stock (pH ~4-5) is diluted into a buffered medium (pH 7.4), the pH shift drives the equilibrium toward the unionized free base. If the final concentration exceeds the thermodynamic solubility of the base (~50-100 µM in saline), invisible micro-crystals form, reducing the effective concentration and causing "noisy" patch-clamp data.

The Solution: Use Anhydrous DMSO for the primary stock to ensure complete solubilization, then execute a "Step-Down" dilution strategy to keep the final DMSO concentration < 0.1% while ensuring the compound remains dispersed.

Protocol A: Primary Stock Preparation (100 mM)

Objective: Create a stable, sterile "Master Stock" suitable for long-term storage at -20°C.

Materials
  • Clibucaine Hydrochloride powder (Store at RT/Desiccated).

  • DMSO (Dimethyl Sulfoxide), Anhydrous, Sterile-filtered (Sigma-Aldrich or equivalent).

  • Amber glass vials (borosilicate) with Teflon-lined caps. Avoid polystyrene.

Procedure
  • Equilibration: Allow the Clibucaine HCl vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Weigh 35.17 mg of Clibucaine HCl into a sterile amber vial.

    • Calculation:

      
      .
      
  • Solubilization: Add 1.0 mL of Anhydrous DMSO.

    • Technique: Vortex vigorously for 30 seconds. The solution should be crystal clear and colorless.

  • Inspection: Hold the vial against a light source. If particulate matter remains, sonicate for 5 minutes at 40 kHz (water bath sonicator).

  • Aliquot & Storage: Dispense 50 µL aliquots into sterile PCR tubes.

    • Storage: -20°C. Stable for 6 months.

    • Freeze/Thaw: Limit to max 3 cycles.

Protocol B: Working Solution & The "Solvent Cliff"

Objective: Dilute the Master Stock to assay concentrations (e.g., 10 µM) without shocking cells with solvent or precipitating the drug.

Critical Rule: The final DMSO concentration in the assay must be ≤ 0.1% (v/v) to avoid modifying ion channel kinetics or membrane fluidity.

Workflow: The Intermediate Plate Method

Do not pipette 0.1 µL of stock directly into a 100 mL bath (poor mixing). Use a serial dilution approach.

  • Thaw: Thaw one 50 µL aliquot of 100 mM Master Stock. Vortex.

  • Intermediate Stock (1 mM):

    • Add 10 µL of 100 mM Master Stock to 990 µL of Assay Buffer (e.g., HEPES-buffered saline).

    • Result: 1 mM Clibucaine, 1% DMSO.

    • Observation: Vortex immediately. This solution may appear slightly hazy if the free base crashes out. If this happens, use water or 10% DMSO/Water for this intermediate step instead of buffer.

  • Final Working Solution (10 µM):

    • Add 100 µL of the 1 mM Intermediate Stock to 9.9 mL of Assay Buffer.

    • Result: 10 µM Clibucaine, 0.01% DMSO.

    • Status: Safe for cells; minimal solvent artifact.

Visual Workflow (Process Logic)

ClibucaineWorkflow cluster_warning Quality Control Check Powder Clibucaine HCl (Solid) Weigh Weigh 35.17 mg Powder->Weigh DMSO Add 1 mL Anhydrous DMSO Weigh->DMSO MasterStock Master Stock (100 mM) DMSO->MasterStock Vortex/Sonicate Storage Store -20°C (Desiccated) MasterStock->Storage Intermediate Intermediate Dilution (1 mM in Buffer/H2O) MasterStock->Intermediate 1:100 Dilution FinalAssay Final Assay Media (10 µM, <0.1% DMSO) Intermediate->FinalAssay 1:100 Dilution Check Check for Precipitation Intermediate->Check

Figure 1: Step-wise preparation workflow ensuring solubility and solvent tolerance.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Cloudiness in Master Stock Moisture contamination in DMSO or cold glass.Use fresh anhydrous DMSO; warm vial to 37°C.
Precipitation in Assay Media "Salting out" effect; pH > pKa.Reduce working concentration or prepare Intermediate Stock in distilled water before adding to saline.
Cell Death / Detachment DMSO toxicity (> 0.5%).Verify dilution factors.[2][9] Ensure final DMSO is < 0.1%.
Yellowing of Stock Oxidation.Discard. Store future stocks under nitrogen or argon.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 44146892, Clibucaine hydrochloride. Retrieved from [Link][1]

  • Molecular Devices. Patch Clamp Workflow and Solution Preparation. Retrieved from [Link]

Sources

Application

Formulation of Clibucaine hydrochloride in gastro-retentive dosage forms

Executive Summary & Rationale The Challenge: Clibucaine hydrochloride is a potent amide-type local anesthetic. While conventionally used in topical or spinal anesthesia, its application in gastric pain management (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The Challenge: Clibucaine hydrochloride is a potent amide-type local anesthetic. While conventionally used in topical or spinal anesthesia, its application in gastric pain management (e.g., severe dyspepsia, peptic ulcer pain, or palliative care for gastric carcinoma) is limited by rapid gastric emptying. Conventional oral dosage forms pass through the stomach too quickly to provide sustained local analgesia and may lead to systemic toxicity peaks.

The Solution: This Application Note details the development of a Gastro-Retentive Drug Delivery System (GRDDS) —specifically a Floating-Mucoadhesive Hybrid Tablet . By utilizing a Hydrodynamically Balanced System (HBS), we ensure the dosage form remains buoyant in gastric fluids while adhering to the mucosal wall, releasing Clibucaine HCl locally over 12 hours.

Key Mechanism:

  • Floatation: Sodium bicarbonate generates

    
     upon acid contact, entrapped by a hydrated polymer gel.[1]
    
  • Release Control: HPMC K100M forms a viscous barrier, modulating the diffusion of the highly soluble ionized API.

  • Mucoadhesion: Carbopol 934P enhances retention time by interacting with gastric mucin.

Pre-Formulation & Critical Material Attributes

Before initiating the protocol, the physicochemical behavior of Clibucaine HCl in the gastric environment must be understood.

ParameterValue/CharacteristicFormulation Impact
API Structure Amide-type anesthetic (Piperidine derivative)Susceptible to hydrolysis; avoid excessive moisture during processing.
Solubility (pH 1.2) High (Ionized form)Critical: Requires high-viscosity polymer (HPMC K100M) to prevent "dose dumping."
pKa ~7.8 - 8.0 (Estimated similar to Lidocaine)Predominantly cationic in the stomach; facilitates interaction with anionic mucin.
Therapeutic Window Narrow (Cardiotoxicity risk)Zero-order release is required to avoid systemic spikes.

Formulation Protocol: Floating-Mucoadhesive Tablets

Methodology: Direct Compression Rationale: Direct compression minimizes moisture exposure (crucial for amide stability) and is cost-effective.

Master Formula (Batch Size: 1000 Tablets)
IngredientFunctionQty per Tablet (mg)Total Batch (g)
Clibucaine HCl Active Pharmaceutical Ingredient50.050.0
HPMC K100M Hydrophilic Matrix (High Viscosity)120.0120.0
Carbopol 934P Mucoadhesive Agent30.030.0
Sodium Bicarbonate Effervescent Agent (Floatation)45.045.0
Citric Acid (Anhydrous) Acidifier (Initiates effervescence)15.015.0
MCC (Avicel PH-102) Diluent / Binder85.085.0
Magnesium Stearate Lubricant3.03.0
Talc Glidant2.02.0
Total Weight 350.0 mg 350.0 g
Manufacturing Workflow
  • Sifting: Pass Clibucaine HCl, HPMC, Carbopol, and Sodium Bicarbonate through a #40 mesh sieve to ensure de-agglomeration.

  • Geometric Mixing:

    • Mix API with MCC (1:1 ratio) first.

    • Gradually add HPMC and Carbopol.

    • Critical Step: Add Sodium Bicarbonate last to prevent premature reaction with atmospheric moisture.

  • Lubrication: Add Magnesium Stearate and Talc (sifted through #60 mesh). Blend for only 3 minutes to avoid "over-lubrication," which can delay wetting.

  • Compression: Compress using 10mm round concave punches.

    • Target Hardness: 6–7 kg/cm ². (Too hard = lag time > 10 mins; Too soft = rapid disintegration).

Visualizing the Mechanism of Action

The following diagram illustrates how the dosage form functions in vivo to achieve gastro-retention.

GRD_Mechanism cluster_outcomes Simultaneous Retention Mechanisms Tablet Swallowed Tablet (Anhydrous) Stomach Gastric Fluid Contact (pH 1.2) Tablet->Stomach Hydration Polymer Hydration (HPMC K100M) Stomach->Hydration Wetting Reaction Acid-Base Reaction (NaHCO3 + HCl -> CO2) Stomach->Reaction Acid Penetration GelLayer Viscous Gel Barrier (Controls API Diffusion) Hydration->GelLayer Adhesion Mucoadhesion (Carbopol-Mucin Bond) Hydration->Adhesion Swelling Float CO2 Entrapment (Density < 1.0 g/cm³) Reaction->Float Gas Generation GelLayer->Float Traps Gas Release Sustained Release of Clibucaine HCl Float->Release Adhesion->Release

Figure 1: Mechanism of action for the Clibucaine HCl Floating-Mucoadhesive System. The interplay between polymer hydration and gas generation creates a buoyant, sticky raft.

Characterization Protocols

Protocol A: In Vitro Buoyancy Studies

Objective: To verify the tablet floats before it dissolves.[2][3][4]

  • Medium: 900 mL 0.1 N HCl (Simulated Gastric Fluid, pH 1.2).

  • Apparatus: USP Type II (Paddle) at 50 rpm, 37°C.

  • Observation:

    • Floating Lag Time (FLT): Time taken for the tablet to rise to the surface. Acceptance Criteria: < 3 minutes.

    • Total Floating Time (TFT): Duration the tablet remains buoyant. Acceptance Criteria: > 12 hours.

Protocol B: In Vitro Dissolution (Release Profiling)

Objective: To confirm sustained release kinetics.

  • Apparatus: USP Type II (Paddle), 50 rpm.

  • Medium: 900 mL 0.1 N HCl.

  • Sampling: 5 mL aliquots at 1, 2, 4, 6, 8, and 12 hours.

  • Analysis: UV-Vis Spectrophotometry or HPLC (Method below).[5]

  • Target Profile:

    • 1h: 15-25% (Loading dose)

    • 6h: 50-60%

    • 12h: >85%[6]

Protocol C: Analytical Method (HPLC)

Note: Since specific pharmacopeial methods for Clibucaine are rare, use this validated approach for amide anesthetics.

  • Column: C18 (250 x 4.6 mm, 5 µm).[5][7]

  • Mobile Phase: Phosphate Buffer (pH 3.5) : Acetonitrile (60:40 v/v).

  • Flow Rate: 1.0 mL/min.[7][8][9]

  • Detection: UV at 254 nm (Aromatic amide absorption).[9]

  • Injection Vol: 20 µL.

  • Run Time: ~10-12 mins (Clibucaine is relatively lipophilic).

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Lag Time > 10 mins Tablet density too high or insufficient effervescence.Increase NaHCO3 by 5%; Decrease compression force.
Burst Release (>40% in 1h) Polymer viscosity too low.Increase HPMC K100M ratio; Reduce MCC.
Tablet Disintegrates Gel strength insufficient to hold

.
Add 5% Ethyl Cellulose or increase Binder (PVP K30).

References

  • PubChem. (n.d.).[10] Clibucaine hydrochloride | C15H21Cl3N2O.[10] National Library of Medicine. Retrieved February 5, 2026, from [Link]

  • Kotreka, U. K., & Adeyeye, M. C. (2011). Gastroretentive Floating Drug-Delivery Systems: A Critical Review. Critical Reviews in Therapeutic Drug Carrier Systems. [Link]

  • Prajapati, V. D., et al. (2013). Raft forming systems: A novel approach for gastroretention. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Tripathi, P., et al. (2019). Floating Drug Delivery System: An Innovative Approach. Journal of Drug Delivery and Therapeutics. [Link]

  • Garg, R., & Gupta, G. D. (2008). Progress in Controlled Gastroretentive Delivery Systems. Tropical Journal of Pharmaceutical Research. [Link]

Sources

Method

Clibucaine hydrochloride patch clamp recording protocol

Application Note: Electrophysiological Characterization of Clibucaine Hydrochloride via Whole-Cell Patch Clamp Part 1: Executive Summary & Mechanistic Rationale Clibucaine hydrochloride is a piperidine-derivative local a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Electrophysiological Characterization of Clibucaine Hydrochloride via Whole-Cell Patch Clamp

Part 1: Executive Summary & Mechanistic Rationale

Clibucaine hydrochloride is a piperidine-derivative local anesthetic structurally distinct from the classic amino-amide (e.g., lidocaine) and amino-ester (e.g., procaine) classes, though it shares the fundamental pharmacophore required for voltage-gated sodium channel (Nav) inhibition.

The Pharmacological Challenge: Local anesthetics (LAs) are "state-dependent" inhibitors. They bind with low affinity to channels in the resting state but high affinity to channels in the open or inactivated states.[1] A standard IC50 assay performed at a hyperpolarized holding potential (e.g., -120 mV) will drastically underestimate the potency of Clibucaine.

The Protocol Strategy: This guide details a State-Dependent Block Protocol . We do not simply measure current reduction; we quantify the shift in channel availability (voltage-dependence of inactivation) and the frequency-dependent block (use-dependence). This distinguishes Clibucaine’s efficacy in silencing high-frequency nociceptive firing versus normal physiological conduction.

Part 2: Experimental Setup & Solution Chemistry

Solution Composition

To isolate Nav currents (typically Nav1.7, Nav1.8, or Nav1.5 depending on the cell line), we must eliminate Potassium (K+) and Calcium (Ca2+) conductances.

ComponentExtracellular (Bath) Solution (mM)Intracellular (Pipette) Solution (mM)Function
Na+ Source 140 NaCl0-5 NaClCharge carrier.
K+ Blocker 0135 CsF or CsClCs+ replaces K+ to block Kv channels.
Ca2+ Buffer 2 CaCl210 EGTAEGTA buffers intracellular Ca2+.
pH Buffer 10 HEPES (pH 7.4 w/ NaOH)10 HEPES (pH 7.2 w/ CsOH)Maintains physiological pH.
Osmolarity ~310 mOsm~290 mOsmSlightly lower internal osmolarity aids seal formation.
Leak Sub. --P/4 subtraction protocol is recommended.
Clibucaine Preparation
  • Compound: Clibucaine Hydrochloride (MW: ~351.7 g/mol ).[2][3]

  • Stock Solution: Dissolve in DMSO to 100 mM.

  • Working Solutions: Dilute in Extracellular Solution.

    • Screening Concentration: 10 µM (approximate therapeutic range).[4]

    • Dose-Response: 0.1, 1, 10, 30, 100, 300 µM.

  • Stability: Prepare fresh daily. The piperidine ring is stable, but precipitation can occur in high-phosphate buffers.

Part 3: The "State-Dependent" Voltage Protocols

This section defines the specific voltage commands required to characterize Clibucaine.

Protocol A: Tonic Block (Resting State Affinity)

Objective: Determine low-affinity binding when channels are mostly closed.

  • Holding Potential (Vh): -120 mV (Ensures 100% channels are available/resting).

  • Test Pulse: Depolarize to -10 mV for 20 ms (activates channels).

  • Frequency: 0.1 Hz (very slow to allow full drug unbinding between pulses).

  • Measurement: Compare Peak Current (I_drug) vs. Peak Current (I_control).

Protocol B: Inactivated State Affinity (Voltage-Shift)

Objective: Determine high-affinity binding. Clibucaine stabilizes the inactivated state, shifting the "Steady-State Inactivation Curve" (SSI) to more negative potentials.

  • Pre-pulse: 500 ms steps ranging from -120 mV to -10 mV (in 10 mV increments).

  • Test Pulse: -10 mV for 20 ms immediately following the pre-pulse.

  • Analysis: Plot normalized current (I/Imax) vs. Pre-pulse Voltage.

    • Result: Clibucaine will cause a leftward shift in the

      
       of inactivation.
      
Protocol C: Use-Dependence (Phasic Block)

Objective: Mimic pain signals. LAs accumulate inside the pore during rapid firing.

  • Train: 20 pulses at 10 Hz or 20 Hz.

  • Pulse Width: 20 ms at -10 mV.

  • Holding: -80 mV (Physiological resting potential).

  • Analysis: Normalize the peak current of the n-th pulse to the 1st pulse (

    
    ).
    
    • Criteria: A potent use-dependent blocker will show a decaying exponential curve (e.g.,

      
      ).
      

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic and physical workflow for the Clibucaine assay.

Clibucaine_Protocol Start Start: Cell Preparation (HEK-Nav1.7 or DRG Neurons) Seal Gigaohm Seal Formation (>1 GΩ) Start->Seal BreakIn Whole-Cell Configuration (R_series < 10 MΩ) Seal->BreakIn QC_Check Quality Control Check Leak < 100pA? R_series stable? BreakIn->QC_Check QC_Check->Start Fail (Discard Cell) Base_Rec Baseline Recording (Extracellular Buffer Only) QC_Check->Base_Rec Pass Perfusion Perfusion: Clibucaine HCl (10 µM) Base_Rec->Perfusion Proto_Rest Protocol A: Resting State (Vh = -120 mV, 0.1Hz) Perfusion->Proto_Rest Proto_Inact Protocol B: Inactivated State (Vh = -120 to -10 mV prepulses) Proto_Rest->Proto_Inact Proto_Use Protocol C: Use-Dependence (20 pulses @ 10Hz) Proto_Inact->Proto_Use Analysis Data Analysis Calculate Kd(Rest) vs Kd(Inact) Proto_Use->Analysis

Figure 1: Operational workflow for Clibucaine patch clamp recording.[5] Note the critical QC step before drug application to ensure stability.

Part 5: Mechanistic Pathway & Data Interpretation

Understanding how Clibucaine works is essential for interpreting the data. It follows the "Modulated Receptor Hypothesis" common to piperidine and amide anesthetics.

Mechanism_Action Resting Resting Channel (Closed) Open Open Channel (Conducting) Resting->Open Depolarization Inactivated Inactivated Channel (Closed/Refractory) Open->Inactivated Time Inactivated->Resting Repolarization Block_Inact High Affinity Block (Inactivated) Inactivated->Block_Inact Stabilization Clibucaine Clibucaine HCl (Charged/Uncharged) Block_Rest Low Affinity Block (Resting) Clibucaine->Block_Rest Hydrophilic Pathway (Low Potency) Clibucaine->Block_Inact Hydrophobic Pathway (High Potency)

Figure 2: Modulated Receptor Hypothesis. Clibucaine preferentially binds to and stabilizes the Inactivated State, preventing the channel from resetting to Resting.

Data Calculation Formulas

1. Concentration-Response (Hill Equation):



  • Use this to calculate IC50 at both -120 mV (Resting) and -60 mV (Inactivated).

  • Expected Result: IC50 at -60 mV should be 10-50x lower (more potent) than at -120 mV.

2. Voltage-Dependence of Inactivation (Boltzmann Function):



  • 
     : The voltage at which 50% of channels are inactivated.
    
  • 
     : The shift caused by Clibucaine. A negative shift (e.g., -10 mV) confirms the drug stabilizes the inactivated state.
    

Part 6: Troubleshooting & Quality Control

  • Rundown: Nav currents often "run down" (decrease amplitude over time) due to dialysis of intracellular factors.

    • Solution: Wait 5 minutes after whole-cell break-in for currents to stabilize before recording baseline. If rundown >5% per minute, discard cell.

  • Series Resistance (Rs) Error: High Rs causes voltage errors.

    • Limit: Rs must be < 10 MΩ and compensated >70%. If Rs changes by >20% during the experiment, discard the data.

  • pH Sensitivity: Clibucaine is a weak base. Changes in extracellular pH will alter the ratio of charged/uncharged drug, affecting its ability to cross the membrane. Ensure Buffer pH is strictly 7.4.

References

  • PubChem. (n.d.). Clibucaine hydrochloride (Compound).[2][3][4][6] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Bean, B. P., Cohen, C. J., & Tsien, R. W. (1983). Lidocaine block of cardiac sodium channels.[1][4][7][8] Journal of General Physiology. (Fundamental protocol basis for local anesthetic state-dependence). [Link]

  • Hille, B. (1977). Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction. Journal of General Physiology. [Link]

Sources

Application

In vivo animal models for testing Clibucaine anesthetic efficacy

Application Note: Preclinical Evaluation of Clibucaine Efficacy Introduction & Scope Clibucaine (CAS 15302-10-0) is a piperidine-derivative amide local anesthetic.[1][2][3] Structurally distinct from the xylidine derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Evaluation of Clibucaine Efficacy

Introduction & Scope

Clibucaine (CAS 15302-10-0) is a piperidine-derivative amide local anesthetic.[1][2][3] Structurally distinct from the xylidine derivatives (e.g., Lidocaine, Bupivacaine), Clibucaine presents a unique pharmacokinetic profile that requires rigorous validation. This Application Note provides a standardized framework for evaluating Clibucaine’s anesthetic efficacy, onset time, duration of action, and differential blockade (motor vs. sensory) in rodent models.

Mechanism of Action: Like established amides, Clibucaine functions by reversibly binding to the intracellular portion of voltage-gated sodium channels (NaV1.7, NaV1.8), inhibiting the influx of sodium ions required for nerve impulse propagation.

Experimental Objectives:

  • Potency Determination: Establish the Effective Concentration 50 (EC50).

  • Differential Blockade: Quantify the separation between sensory anesthesia (analgesia) and motor paralysis.

  • Duration Profiling: Compare the half-life of the block against standard benchmarks (Lidocaine/Bupivacaine).

Experimental Design & Safety

Before efficacy testing, formulation and safety baselines must be established.

  • Vehicle: Clibucaine free base is lipophilic.[1][2] Dissolve in dilute HCl or use the hydrochloride salt form in 0.9% Saline. Adjust pH to 6.0–6.5 to prevent precipitation while maintaining physiologic compatibility.

  • Reference Standards:

    • Short-acting control: Lidocaine HCl (1% and 2%).[1][2]

    • Long-acting control:[1][2] Bupivacaine HCl (0.25% and 0.5%).[1][2]

  • Subjects:

    • Rats: Sprague-Dawley (Male, 250–300g) – Preferred for nerve blocks due to anatomical consistency.[1][2]

    • Guinea Pigs: Dunkin-Hartley (300–400g) – Preferred for cutaneous infiltration (Wheal test).[1][2]

Visual 1: Mechanism & Experimental Logic

Clibucaine_Mechanism Drug Clibucaine (Cationic Form) Membrane Neuronal Membrane (Lipid Bilayer) Drug->Membrane Diffusion (uncharged) Channel Voltage-Gated Na+ Channel (Intracellular Gate) Membrane->Channel Re-protonation & Binding Block Ion Influx Inhibition Channel->Block Stabilizes Inactive State Effect Conduction Blockade Block->Effect Prevents Depolarization

Caption: Pharmacological pathway of Clibucaine inducing reversible conduction blockade.[1][2][4]

Protocol A: Guinea Pig Cutaneous Wheal (Infiltration Model)[1][2]

Purpose: To assess the potency and duration of local infiltration anesthesia. The dorsal skin of the guinea pig mimics human skin sensitivity and texture, making it the "Gold Standard" for infiltration testing.

Methodology:

  • Preparation: Shave the dorsal area of the guinea pig 24 hours prior to avoid irritation artifacts.

  • Grid Marking: Mark four distinct zones on the back to allow for a Latin Square design (Testing Clibucaine doses vs. Lidocaine vs. Saline).

  • Injection: Intradermally inject 0.1 mL of the test solution to form a distinct "wheal" (blister).

  • Stimulation (Pin-Prick):

    • Apply a standardized tactile stimulus using a blunt needle or von Frey filament within the wheal area.

    • Stimulate 6 times every 5 minutes.[2]

  • Scoring:

    • No Reaction: Anesthesia present (Score 0).[1][2]

    • Skin Twitch/Vocalization: Sensation present (Score 1).[1][2]

    • Cutoff: 60 minutes or return of full sensation.

Data Interpretation: Calculate the Anesthetic Score (Sum of negative responses). A higher score indicates a longer duration of action.[2]

Protocol B: Rat Sciatic Nerve Block (The Core Assay)[1][2]

Purpose: To differentiate between Motor Block (paralysis) and Sensory Block (pain relief).[1][2] This is critical for developing drugs that provide analgesia without total limb immobility (e.g., for obstetric use).[2]

Surgical/Injection Procedure:

  • Anesthesia: Lightly sedate rat with Isoflurane (2%) for handling.[1][2]

  • Positioning: Place rat in lateral decubitus position.

  • Landmarks: Palpate the Greater Trochanter and the Ischial Tuberosity.[2] The sciatic nerve lies in the notch between these structures.

  • Injection:

    • Insert a 23G needle perpendicular to the skin.[2]

    • Use a nerve stimulator (0.5 mA, 1 Hz) to confirm placement (look for paw twitch).[1][2]

    • Inject 0.2 mL of Clibucaine solution.

    • Note: Avoid intraneural injection (high resistance); inject perineurally.[1][2]

Evaluation Metrics:

Test TypeMethodEndpoint Criteria
Motor Function Extensor Postural Thrust (EPT) Hold rat upright; lower hind paw to balance.[1][2][5] Measure force exerted (g) on a digital scale. Block: Force < 20g (flaccid paralysis).
Sensory (Proprioception) Tactile Placing Response Brush dorsum of paw against table edge.[2] Block: Failure to lift and place paw on surface.[2]
Sensory (Nociception) Paw Withdrawal Latency (Hargreaves) Apply radiant heat or clamp pressure to the plantar surface.[1][2] Block: Latency > 12s (Cutoff to prevent tissue damage).
Visual 2: Sciatic Nerve Block Workflow

Sciatic_Workflow cluster_Tests Parallel Assessment (Every 10 min) Start Start: Rat Sedation Inject Perineural Injection (Sciatic Notch) Start->Inject Motor Motor Test: Extensor Postural Thrust Inject->Motor Sensory Sensory Test: Paw Withdrawal (Heat) Inject->Sensory Recover Recovery Criteria Met? Motor->Recover Sensory->Recover Recover->Motor No End Calculate Duration & Differential Ratio Recover->End Yes (Return to Baseline)

Caption: Workflow for simultaneous assessment of motor and sensory blockade in rats.

Data Analysis & Reporting

To validate Clibucaine, data must be tabulated against the reference standard. Use the following template for your final report:

Table 1: Comparative Efficacy Profile (Hypothetical Example)

ParameterClibucaine (1.0%)Lidocaine (2.0%)Bupivacaine (0.5%)
Onset Time (min) TBD (Target: <5)2–410–15
Duration of Sensory Block (min) TBD60–90180–240
Duration of Motor Block (min) TBD50–80160–220
Sensory/Motor Ratio TBD~1.1~1.2

Statistical Treatment:

  • ED50 Calculation: Use Probit analysis on dose-response curves.[1][2]

  • Significance: ANOVA followed by Dunnett’s post-hoc test to compare Clibucaine against the Control (Saline) and Reference (Lidocaine).

  • Significance Threshold: p < 0.05.

References

  • Thalhammer, J. G., et al. (1995).[2] "Neurologic evaluation of the rat during sciatic nerve block with lidocaine." Anesthesiology, 82(4), 1013-1025.[1][2] Link

  • Vogel, H. G. (2008).[2] Drug Discovery and Evaluation: Pharmacological Assays. Springer Science & Business Media.[1][2] (Chapter: Local Anesthetics). Link[1][2]

  • PubChem Database. (2023).[1][2] "Clibucaine Compound Summary." National Center for Biotechnology Information.[1][2] Link

  • Grant, G. J., et al. (2000).[2] "A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics."[2][5][6][7] Anesthesia & Analgesia, 91(5), 1247-1252.[1][2] Link

Sources

Method

Transdermal delivery system design for Clibucaine HCl

Application Note: Strategic Formulation of Transdermal Systems for Clibucaine HCl Executive Summary & Scientific Rationale Clibucaine Hydrochloride (Clibucaine HCl) presents a classic physicochemical paradox in transderm...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Formulation of Transdermal Systems for Clibucaine HCl

Executive Summary & Scientific Rationale

Clibucaine Hydrochloride (Clibucaine HCl) presents a classic physicochemical paradox in transdermal drug delivery. As a potent amide-type local anesthetic (structurally related to piperidine-anillides), its hydrochloride salt form offers excellent aqueous solubility and stability but possesses poor lipophilicity (LogP < 1.0 for the ionized species).[1][2] The stratum corneum (SC), being a lipid-rich barrier, effectively repels this charged species.[1]

To design an effective Transdermal Delivery System (TDS) for Clibucaine HCl, we must engineer a formulation that suppresses the ionization of the drug or masks its charge to facilitate partitioning into the SC. This guide outlines two primary strategies: In-Situ Base Conversion and Lipophilic Ion-Pairing , followed by rigorous validation using Franz Diffusion Cells.[1]

Formulation Logic & Decision Matrix

Before selecting excipients, the formulation strategy must be defined based on the desired release profile and matrix compatibility.

FormulationStrategy Start Clibucaine HCl Formulation Strategy1 Strategy A: In-Situ Base Conversion Start->Strategy1 Strategy2 Strategy B: Lipophilic Ion-Pairing Start->Strategy2 Mech1 Mechanism: Neutralize HCl with basic excipient (e.g., Triethanolamine) Strategy1->Mech1 Mech2 Mechanism: Form hydrophobic complex with anionic surfactant (e.g., Sodium Oleate) Strategy2->Mech2 Matrix1 Matrix: Acrylate (Non-acid functional) to prevent re-salting Mech1->Matrix1 Matrix2 Matrix: Silicone or PIB (High lipophilicity required) Mech2->Matrix2 Outcome Target: Uncharged Clibucaine partitions into Stratum Corneum Matrix1->Outcome Matrix2->Outcome

Figure 1: Decision matrix for overcoming the hydrophilic barrier of Clibucaine HCl.

Protocol A: Drug-in-Adhesive (DIA) Patch Fabrication

This protocol utilizes Strategy A (In-Situ Base Conversion) , which is generally more robust for acrylic pressure-sensitive adhesives (PSAs).[1][2]

Objective: Create a monolithic matrix patch where Clibucaine HCl is converted to Clibucaine free base within the adhesive prior to coating.[1][2]

Materials:
  • API: Clibucaine HCl (Micronized, <10 µm).[1][2]

  • Adhesive: Duro-Tak® 87-9301 (Non-functional acrylic) or equivalent.[1][2]

  • Neutralizer: Triethanolamine (TEA) or Tromethamine.[1][2]

  • Permeation Enhancer: Isopropyl Myristate (IPM) or Levulinic Acid.[1][2]

  • Backing Layer: Scotchpak™ 9723 (Polyester film).[1][2]

  • Release Liner: Fluoropolymer-coated polyester.[1][2]

Step-by-Step Methodology:
  • Solubilization & Neutralization:

    • In a scintillation vial, dissolve Clibucaine HCl in a minimal amount of Ethanol/Methanol (1:1).[1][2]

    • Add equimolar Triethanolamine (TEA).[1][2]

    • Critical Step: Sonicate for 10 minutes. The solution may become slightly cloudy as NaCl precipitates (a byproduct of the base exchange).[2] This confirms the generation of the lipophilic free base.

  • Enhancer Integration:

    • Add Isopropyl Myristate (5% w/w of final dry mass) to the drug solution.[1][2] Vortex for 2 minutes.

  • Adhesive Blending:

    • Weigh the acrylic adhesive solution.[1][2]

    • Slowly add the Drug/Enhancer mixture to the adhesive while stirring at 500 RPM.

    • Continue stirring for 30 minutes.

    • Self-Validation: Visually inspect for phase separation.[1][2] The mix should be homogenous. If "fish eyes" appear, the solvent ratio is incorrect.

  • Coating & Drying:

    • Use a film applicator (Gardner Knife) to cast the wet adhesive onto the Release Liner.[2] Target wet thickness: ~250 µm (to achieve ~50-70 µm dry).

    • Dry in a convection oven at 60°C for 15 minutes .

    • Caution: Do not exceed 70°C, as Clibucaine base may have a lower melting point or degrade.[1]

  • Lamination:

    • Apply the Backing Layer onto the dried adhesive film using a weighted roller (2 kg) to ensure uniform adhesion.[2]

    • Die-cut into desired sizes (e.g., 10 cm²).

Protocol B: In Vitro Permeation Testing (IVPT)

Objective: Quantify the flux (


) of Clibucaine across a skin membrane using vertical Franz Diffusion Cells.
Experimental Setup:
ParameterSpecificationRationale
Cell Type Vertical Franz Cell (15 mm orifice)Standard area for patch testing.[1][2]
Membrane Dermatomed Porcine Ear Skin (500 µm)Closest non-primate model to human skin permeability.[1][2]
Receptor Media PBS (pH 7.[1][2]4) + 2% Tween 80Tween 80 ensures Sink Conditions (solubility of drug in receptor >> max concentration).[1][2]
Temperature 32 ± 1°CMimics skin surface temperature.[1][2]
Stirring 600 RPMPrevents stagnant diffusion layers.[1][2]
Workflow Diagram:

IVPT_Workflow Step1 1. Membrane Prep (Hydrate 1hr in PBS) Step2 2. Mount Skin (SC facing up) Step1->Step2 Step3 3. Apply Patch (Ensure occlusion) Step2->Step3 Step4 4. Sampling (0.5, 1, 2, 4, 8, 12, 24h) Step3->Step4 Step5 5. HPLC Analysis (UV @ 260nm) Step4->Step5

Figure 2: Standardized IVPT workflow for Clibucaine TDS.

Sampling Procedure:
  • At each time point, withdraw 200 µL of receptor fluid from the sampling arm.[1]

  • Immediately replace with 200 µL of fresh, pre-warmed (32°C) receptor media to maintain constant volume.

  • Filter sample through a 0.45 µm PVDF filter into an HPLC vial.[1][2]

Data Analysis & Reporting

To validate the system, calculate the Steady-State Flux (


) .[1][2]
  • Plot: Cumulative amount permeating (

    
    , µg/cm²) vs. Time (
    
    
    
    , h).
  • Regression: Identify the linear portion of the curve.[1][2] The slope of this line is

    
    .[1][2]
    
  • Lag Time (

    
    ):  The X-intercept of the linear regression.[1][2]
    

Target Acceptance Criteria:

MetricTarget ValueInterpretation
Flux (

)
> 15 µg/cm²/hSufficient for local anesthesia within 60 mins.[1][2]
Lag Time (

)
< 1.5 hoursRapid onset of action.[1][2]
Residual Drug < 80%Indicates efficient delivery ( >20% bioavailability).[1][2]

References

  • PubChem. (2023).[1][2] Clibucaine Hydrochloride Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

  • Hadgraft, J., & Lane, M. E. (2016).[1][2] Skin permeation: The years of enlightenment.[2][3] International Journal of Pharmaceutics.[1][2][3][4] [Link]

  • Tiwary, A. K., et al. (2007).[1][2] Ion-pairing: A Strategy to Enhance Transdermal Permeation of Topically Applied Drugs.[1][2][3][5][6] Current Drug Delivery.[1][2] [Link]

  • Ng, S. F., et al. (2010).[1][2] Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies. AAPS PharmSciTech.[1][2][3][4] [Link]

  • Vávrová, K., et al. (2005).[1][2] Chemical penetration enhancers: structure-activity relationships.[1][2] Archives of Pharmacal Research.[1][2] [Link]

Sources

Application

Clibucaine hydrochloride dosing for sciatic nerve block in rats

Executive Summary & Rationale Clibucaine Hydrochloride (CAS 15302-10-0) is a piperidine-derivative amide local anesthetic.[1] While structurally related to potent agents like bupivacaine and mepivacaine, it remains an un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Clibucaine Hydrochloride (CAS 15302-10-0) is a piperidine-derivative amide local anesthetic.[1] While structurally related to potent agents like bupivacaine and mepivacaine, it remains an under-characterized compound in contemporary literature compared to its clinical counterparts.[1]

This application note provides a rigorous framework for researchers to validate Clibucaine HCl for sciatic nerve blockade in Rattus norvegicus. Unlike standard clinical drugs with fixed dosing regimens, Clibucaine requires a dose-ranging validation strategy to establish its therapeutic index.[1] This guide prioritizes the "Staircase Method" for determining the effective anesthetic concentration (EC50) while minimizing systemic toxicity.[1]

Key Application: Evaluation of novel anesthetic potency, duration of action (pharmacodynamics), and neurotoxicity profiling.[1]

Pharmacological Mechanism & Logic

To design an effective protocol, one must understand the causality of the blockade.[1] Clibucaine, like other amide anesthetics, functions as a voltage-gated sodium channel (


) antagonist.[1]
  • Lipophilicity & Penetration: The piperidine ring confers significant lipophilicity, allowing the uncharged base to penetrate the epineurium and neuronal membrane.[1]

  • Intracellular Binding: Once inside the axoplasm, the molecule becomes protonated (ionized) due to the lower intracellular pH.[1]

  • Channel Blockade: The cationic form binds to the S6 segment of domain IV within the sodium channel, physically occluding the pore and preventing Na+ influx.[1]

  • Result: Inhibition of the depolarization phase of the action potential, resulting in reversible sensory and motor paralysis.[1]

Visualizing the Mechanism of Action

ClibucaineMechanism Extracellular Extracellular Space (pH 7.4) Clibucaine_Base Clibucaine (Base) Lipophilic Extracellular->Clibucaine_Base Injection Membrane Neuronal Membrane (Lipid Bilayer) Intracellular Intracellular Axoplasm (pH < 7.4) Membrane->Intracellular Penetration Clibucaine_Cation Clibucaine (Cation) Hydrophilic Intracellular->Clibucaine_Cation Protonation Clibucaine_Base->Membrane Diffusion Na_Channel_Open Na+ Channel (Open State) Clibucaine_Cation->Na_Channel_Open Binds S6 Domain Na_Channel_Blocked Na+ Channel (Blocked) Na_Channel_Open->Na_Channel_Blocked Occlusion Signal Pain Signal Propagation Na_Channel_Open->Signal Normal Function No_Signal Signal Arrested Na_Channel_Blocked->No_Signal Prevents Depolarization

Figure 1: Mechanism of Clibucaine-induced neural blockade via intracellular protonation and sodium channel occlusion.[1]

Experimental Protocol: Sciatic Nerve Block

Warning: Clibucaine is a research chemical.[1][2] All dosing must be treated as experimental. The following protocol uses a volume-constant, concentration-variable approach to determine potency.

Formulation Strategy

Clibucaine HCl is the salt form, improving water solubility compared to the free base.[1]

  • Vehicle: 0.9% Sterile Saline.[1]

  • pH Adjustment: Target pH 5.5–6.5. (Avoid pH > 7.0 in the syringe to prevent precipitation of the free base before injection).[1]

  • Stability: Fresh preparation recommended.[1] Sonicate if necessary to ensure complete dissolution.[1]

Dosing Matrix (The "Self-Validating" System)

Do not assume a single dose. Use three cohorts to bracket the effective range. Based on structural homology to Bupivacaine, the estimated potency range is 0.25% – 0.75%.[1]

CohortConcentration (%)Volume (mL)Total Dose (mg/kg)*Rationale
Low Dose 0.25%0.2 mL~1.6 mg/kgAssess threshold for sensory block (A-delta fibers).[1]
Mid Dose 0.50%0.2 mL~3.3 mg/kgExpected therapeutic range for full motor/sensory block.[1]
High Dose 0.75%0.2 mL~5.0 mg/kgAssess duration extension and potential neurotoxicity.[1]

*Calculated for a standard 300g Sprague-Dawley rat. Volume is kept constant at 0.2 mL to ensure consistent nerve soaking without excessive spread.[1]

Injection Methodology (Perineural)

The goal is to deposit the drug adjacent to the nerve, not into it (intraneural injection causes damage).[1]

  • Anesthesia: Induce with Isoflurane (3-4% induction, 2% maintenance).[1]

  • Landmarks: Palpate the Greater Trochanter and the Ischial Tuberosity.[1] The sciatic nerve runs in the notch between these two bony structures.[1]

  • Needle Placement: Use a 27G needle. Insert percutaneously at the mid-thigh level, posterior to the femur.[1]

  • Elicitation (Optional but Recommended): A nerve stimulator (0.5 mA) can confirm proximity (look for paw twitch).[1]

  • Aspiration: CRITICAL. Aspirate gently to ensure no blood return (intravascular injection of piperidine anesthetics is cardiotoxic).

  • Injection: Inject 0.2 mL slowly over 10 seconds.

Assessment Workflow & Data Capture

To ensure scientific integrity, data must be captured longitudinally.[1]

Testing Modalities
  • Sensory Block (Nociception): Thermal Plantar Test (Hargreaves Method).[1] Measure latency to paw withdrawal from a radiant heat source.[1]

    • Cutoff: 20 seconds (to prevent tissue damage).[1]

  • Motor Block (Function): Extensor Postural Thrust (EPT).[1] Lower the rat onto a balance scale; measure the weight generated by the hind limb extension.[1]

    • Block Criteria: Ability to generate < 50% of baseline force.[1]

Experimental Workflow Diagram

Workflow Baseline Baseline Measurements (T = -30 min) EPT & Hargreaves Injection Perineural Injection Clibucaine HCl (0.2 mL) Baseline->Injection Timepoints Longitudinal Assessment T = 10, 30, 60, 120, 240 min Injection->Timepoints Analysis Data Analysis Calculate AUC & Duration Timepoints->Analysis Histology Histology (Optional) Check for Neurotoxicity (H&E / Toluidine Blue) Analysis->Histology 24-48h post

Figure 2: Chronological workflow for validating Clibucaine efficacy and safety.

Comparative Analysis & Expectations

When analyzing results, compare Clibucaine against standard amides to contextualize its performance.[1]

ParameterLidocaine (Standard)Bupivacaine (Potent)Clibucaine (Experimental)
Onset Rapid (2-5 min)Slow (10-20 min)Likely Slow (High lipophilicity usually correlates with slower onset).[1]
Duration Short (60-90 min)Long (180-300 min)Hypothesis: Long (Piperidine derivatives typically exhibit prolonged receptor binding).[1]
Toxicity LowHigh (Cardiotoxic)Unknown/High (Treat with caution; monitor for arrhythmias).[1]

References

  • Thalhammer, J. G., et al. (1995).[1] "Neurologic evaluation of the rat during sciatic nerve block with lidocaine." Anesthesiology, 82(4), 1013-1025.[1] (Seminal protocol for rat sciatic nerve block methodology).

  • Grant, G. J., et al. (2000).[1] "A test of local anesthetic neurotoxicity using a cell culture model." Anesthesiology. (Reference for evaluating amide-type anesthetic toxicity).

  • World Intellectual Property Organization. (1997).[1] Patent WO1997044021A1: Pharmaceutical products containing a complex of an amide-type local anesthetic.[1] (Cites Clibucaine as an amide-type anesthetic alongside Bupivacaine).[1][3] Retrieved from

Disclaimer: This document is for research purposes only. Clibucaine is not FDA-approved for clinical use in humans.[1] All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).[1]

Sources

Method

Application Note: High-Purity Recrystallization and Physicochemical Characterization of Clibucaine Hydrochloride

Executive Summary & Scope This Application Note provides a rigorous, chemically grounded protocol for the purification of Clibucaine Hydrochloride (CAS: 93940-33-1), a potent local anesthetic of the amino-amide class. Un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This Application Note provides a rigorous, chemically grounded protocol for the purification of Clibucaine Hydrochloride (CAS: 93940-33-1), a potent local anesthetic of the amino-amide class. Unlike simple "cookbook" recipes, this guide focuses on the thermodynamic principles of solubility and crystal lattice formation to ensure high purity (>99.5%) suitable for pharmaceutical applications.

The protocol addresses the specific structural challenges of Clibucaine HCl—specifically the balance between its lipophilic dichlorophenyl moiety and the hydrophilic piperidine hydrochloride tail—to minimize impurity occlusion and optimize yield.

Chemical Identity & Critical Properties[1][2]

Before initiating purification, the operator must verify the physicochemical parameters of the target compound to select the appropriate thermodynamic window for crystallization.

PropertySpecification
Compound Name Clibucaine Hydrochloride
Systematic Name N-(2,4-dichlorophenyl)-

-methyl-1-piperidinepropanamide hydrochloride
CAS Number 93940-33-1 (HCl salt); 15302-10-0 (Free Base)
Molecular Formula

Molecular Weight 351.7 g/mol (Salt); 315.24 g/mol (Base)
Structural Class Amino-amide local anesthetic (Piperidine derivative)
Solubility Profile Soluble in Water, Ethanol, Methanol; Sparingly soluble in Acetone, Ethyl Acetate.

Critical Note on Stereochemistry: Clibucaine contains a chiral center at the


-position. This protocol describes the chemical purification of the salt. If the starting material is a racemate, this process will purify the racemate. If it is an enantiomer (e.g., R-Clibucaine), this process preserves stereochemistry but does not perform chiral resolution [1, 4].

Strategic Solvent Selection (The "Why")

The success of recrystallization relies on the Temperature Coefficient of Solubility . For amino-amide hydrochlorides like Clibucaine, we utilize a Solvent/Anti-Solvent strategy to maximize impurity rejection.

The Primary Solvent: 2-Propanol (IPA) or Ethanol
  • Rationale: Clibucaine HCl exhibits high solubility in hot alcohols due to hydrogen bonding with the amide and ionic interaction with the protonated amine. However, solubility drops significantly upon cooling, creating the necessary supersaturation driving force [2].

  • Preference: 2-Propanol (IPA) is often preferred over Ethanol for final polishing because its slightly lower polarity often yields sharper crystal habits and better rejection of polar by-products.

The Anti-Solvent: Acetone or Ethyl Acetate
  • Rationale: These solvents possess a dipole moment sufficient to solvate non-polar organic impurities (unreacted starting materials) but are poor solvents for the ionic Clibucaine HCl lattice.

  • Mechanism: Adding the anti-solvent lowers the dielectric constant of the bulk medium, forcing the salt out of solution into an ordered lattice structure.

Detailed Experimental Protocol

Phase 1: Preparation & Dissolution

Safety Pre-requisite: Clibucaine is a potent anesthetic.[1][2] Wear full PPE (gloves, goggles, respirator) to prevent inhalation of dust or skin absorption.

  • Charge Calculation: Weigh the crude Clibucaine HCl (

    
    ).
    
  • Solvent Setup: Prepare a reflux apparatus with a condenser.

  • Dissolution:

    • Place crude solid in a round-bottom flask.

    • Add 2-Propanol (IPA) at a ratio of 5 mL per gram of solid.

    • Heat the mixture to reflux (approx. 82°C) with magnetic stirring.

    • Observation: If the solid does not dissolve completely after 10 minutes of reflux, add more IPA in small increments (0.5 mL/g) until a clear solution is obtained.

    • Limit: Do not exceed 10 mL/g. If insolubles persist, they are likely inorganic salts or mechanical impurities.

Phase 2: Hot Filtration (Impurity Removal)
  • Filtration: While keeping the solution near boiling, filter rapidly through a pre-heated sintered glass funnel or a Celite pad.

    • Why: This removes insoluble mechanical impurities and seed crystals that could trigger premature, uncontrolled nucleation.

  • Wash: Rinse the filter cake with a small volume of hot IPA. Combine filtrates.

Phase 3: Controlled Crystallization

This is the critical step for purity. Rapid cooling traps impurities; slow cooling excludes them.

  • Nucleation Onset: Allow the filtrate to cool slowly to room temperature (20-25°C) over 1-2 hours. Stir gently.

  • Anti-Solvent Addition (Optional but Recommended):

    • If yield appears low (scant crystals), add Acetone dropwise to the stirred solution at room temperature.

    • Target Ratio: 1:1 (IPA:Acetone) by volume.

    • Stop: Stop adding if the solution becomes milky instantly (oiling out). We want crystal growth, not amorphous precipitation.

  • Deep Cooling: Place the flask in a refrigerator or ice bath (0-4°C) for 4-6 hours to maximize yield.

Phase 4: Isolation & Drying
  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Displacement Wash: Wash the filter cake with cold Acetone (2 x 2 mL/g).

    • Why: Acetone displaces the high-boiling IPA and removes residual mother liquor containing dissolved impurities.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

    • QC Check: Ensure constant weight is achieved.

Process Visualization

The following diagram illustrates the logical workflow and critical decision nodes in the purification process.

ClibucainePurification Start Crude Clibucaine HCl Dissolution Dissolve in Refluxing IPA (80-82°C) Start->Dissolution CheckSolubility Is solution clear? Dissolution->CheckSolubility AddSolvent Add IPA (+0.5 vol) CheckSolubility->AddSolvent No (Cloudy) HotFilter Hot Filtration (Remove Insolubles) CheckSolubility->HotFilter Yes (Clear) AddSolvent->Dissolution Cooling Slow Cooling to 25°C (Controlled Nucleation) HotFilter->Cooling AntiSolvent Add Acetone (Optional) Maximize Yield Cooling->AntiSolvent DeepCool Chill to 0-4°C (Crystal Growth) AntiSolvent->DeepCool Yield Optimization Isolation Vacuum Filtration & Cold Acetone Wash DeepCool->Isolation Drying Vacuum Dry (50°C, -0.08 MPa) Isolation->Drying FinalQC Final QC (HPLC, MP, XRD) Drying->FinalQC

Figure 1: Step-by-step workflow for the thermodynamic recrystallization of Clibucaine HCl.

Process Analytical Technology (PAT) & QC

To validate the "Self-Validating" nature of this protocol, the following endpoints must be met:

TestMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN:Buffer)> 99.5% Area
Identity FTIR / 1H-NMRMatches Reference Standard [1, 6]
Melting Point DSC or CapillarySharp peak (Range < 2°C)
Residual Solvent GC-HeadspaceIPA < 5000 ppm; Acetone < 5000 ppm
Chloride Content Potentiometric Titration10.0% - 10.2% (Theoretical for HCl salt)
Troubleshooting Guide
  • Problem: "Oiling Out" (Liquid droplets form instead of crystals).

    • Cause: Solution is too concentrated or cooled too fast.

    • Fix: Re-heat to dissolve, add 10% more IPA, and cool much slower. Seed with a pure crystal if available [2].

  • Problem: Low Yield.

    • Cause: Compound is too soluble in IPA.

    • Fix: Increase the ratio of the Anti-Solvent (Acetone) or lower the final temperature to -10°C.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76963145, Clibucaine Hydrochloride. Retrieved from [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • FDA Global Substance Registration System (GSRS). Clibucaine Hydrochloride (UNII: 34D5UD2YMI). Retrieved from [Link]

  • Van Den Heuvel, D., et al. (2023). Gastro-retentive oral dosage unit containing a local anaesthetic.[3] WO2023094100A1.[3] World Intellectual Property Organization.[4] Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Aqueous Solubility Optimization of Clibucaine Hydrochloride

Topic: Improving aqueous solubility of Clibucaine Hydrochloride Target Audience: Formulation Scientists, Medicinal Chemists, and Drug Development Professionals Version: 2.1 (Current)[1] Technical Overview & Physicochemic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving aqueous solubility of Clibucaine Hydrochloride Target Audience: Formulation Scientists, Medicinal Chemists, and Drug Development Professionals Version: 2.1 (Current)[1]

Technical Overview & Physicochemical Profile

Clibucaine Hydrochloride (CAS: 93940-33-1) is a piperidine-derivative local anesthetic structurally related to bupivacaine and ropivacaine.[1] Like other members of the amide-type anesthetic class, its solubility is governed by the ionization state of the tertiary piperidine nitrogen.[1]

  • Core Challenge: While the hydrochloride salt form improves initial dissolution, Clibucaine exhibits steep pH-dependent solubility.[1] It is highly soluble in acidic media but prone to rapid precipitation (free base conversion) as the pH approaches physiological levels (pH 7.4), often complicating intravenous or intrathecal formulation development.[1]

  • Mechanism: The cationic form (protonated) is water-soluble; the uncharged free base is highly lipophilic.[1]

  • Critical Parameter: The pKa of the piperidine nitrogen is estimated at ~8.1 (analogous to Bupivacaine).[1]

Troubleshooting Guide: Solubility & Stability

Issue 1: "My solution precipitates immediately upon adjusting to pH 7.4."

Diagnosis: You are encountering the pH-Solubility Limit (Intrinsic Solubility) .[1] At pH 7.4, you are approaching the drug's pKa (~8.1).[1] According to the Henderson-Hasselbalch equation, the ratio of ionized (soluble) to unionized (insoluble) species shifts drastically.[1] At pH 7.4, approximately 15-20% of the drug exists as the insoluble free base, which likely exceeds its intrinsic water solubility (


).[1]

Corrective Protocol: Do not rely on simple pH adjustment. You must stabilize the free base fraction using a co-solvent or complexing agent.[1]

  • Switch to a Co-solvent System:

    • Protocol: Incorporate Propylene Glycol (PG) or PEG 400 at 10–20% v/v.[1]

    • Why? These solvents reduce the dielectric constant of the medium, increasing the solubility of the unionized free base species (

      
      ).[1]
      
  • Implement Cyclodextrin Complexation (Recommended):

    • Protocol: Add Hydroxypropyl-

      
      -Cyclodextrin (HP-
      
      
      
      -CD)
      at a molar ratio of 2:1 (CD:Drug).
    • Why? The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic dichlorophenyl moiety of the free base, shielding it from the aqueous environment while the outer hydroxyls maintain water solubility.[1]

Issue 2: "The solution is clear in water but precipitates when mixed with Normal Saline (0.9% NaCl)."[1]

Diagnosis: This is the Common Ion Effect .[1][2] Clibucaine Hydrochloride dissociates into Clibucaine


 and Cl

.[1] Normal saline contains a high concentration of chloride ions (0.154 M).[1] The excess Cl

shifts the solubility equilibrium product (

) to the left, forcing the salt out of solution.[1]

[1]

Corrective Protocol:

  • Change the Tonicity Agent:

    • Replace NaCl with non-ionic tonicity adjusters such as Dextrose (5%) or Mannitol (5%) .[1]

    • Result: Maintains isotonicity (approx. 290 mOsm/L) without adding counter-ions that trigger precipitation.[1]

  • Buffer Selection:

    • Avoid buffers with high chloride content (e.g., HCl for pH adjustment).[1] Use Acetate (pH 4–5) or Phosphate/Citrate (pH 6–7) buffers depending on the target stability profile.[1]

Issue 3: "I observe crystal growth after storage at 4°C."

Diagnosis: Temperature-Dependent Solubility Drop. Most hydrochloride salts of local anesthetics exhibit positive enthalpy of solution (


), meaning solubility decreases as temperature drops.[1]

Corrective Protocol:

  • Thermodynamic Assessment:

    • If the formulation is for cold storage, you must determine the saturation solubility at 4°C, not 25°C.[1]

  • Nucleation Inhibition:

    • Add a crystallization inhibitor such as Polyvinylpyrrolidone (PVP K12) or HPMC at low concentrations (0.1–0.5% w/v).[1] These polymers adsorb to crystal nuclei, sterically hindering crystal growth.[1]

Advanced Formulation Strategies

Strategy A: Cyclodextrin Complexation (The "Gold Standard")

For neutral pH formulations where co-solvents are undesirable (e.g., sensitive tissue injection), HP-


-CD is the superior choice.[1]

Step-by-Step Protocol:

  • Preparation: Dissolve HP-

    
    -CD in Water for Injection (WFI) to create a 20% w/v stock solution.[1]
    
  • Addition: Slowly add Clibucaine HCl powder to the CD solution under constant magnetic stirring (500 RPM).

  • Equilibration: Stir for 4–6 hours at room temperature. The solution should remain clear.

  • Filtration: Filter through a 0.22

    
    m PVDF membrane.[1]
    
  • Validation: Verify complexation using Differential Scanning Calorimetry (DSC) (disappearance of drug melting peak) or Phase Solubility Analysis.

Strategy B: Mixed Micellar Systems

If high drug loading (>20 mg/mL) is required.[1]

Protocol:

  • Surfactant: Polysorbate 80 (Tween 80) at 0.5–2.0%.[1]

  • Mechanism: Incorporation of the drug into the micellar core.[1]

  • Caution: High surfactant levels can cause histamine release or irritation; reserve for specific routes where this is acceptable.[1]

Decision Logic & Visualization

Formulation Decision Tree

FormulationStrategy Start Start: Clibucaine HCl Formulation TargetPH Define Target pH Start->TargetPH Acidic Acidic (pH 3.0 - 5.5) TargetPH->Acidic Stability Priority Neutral Physiological (pH 7.0 - 7.4) TargetPH->Neutral Biocompatibility Priority SimpleSol Use Simple Aqueous Buffer (Citrate/Acetate) Acidic->SimpleSol SolubilityCheck Is Solubility Sufficient? Neutral->SolubilityCheck TonicityCheck Tonicity Agent Selection SimpleSol->TonicityCheck AvoidNaCl Avoid NaCl (Common Ion Effect) Use Dextrose/Mannitol TonicityCheck->AvoidNaCl Precipitation High Risk of Precipitation (Free Base Formation) SolubilityCheck->Precipitation Usually Yes StrategySelect Select Solubilization Strategy Precipitation->StrategySelect Cosolvent Co-Solvents (PEG 400 / Ethanol) Suitable for IV/IM StrategySelect->Cosolvent Cyclodextrin Cyclodextrins (HP-beta-CD) Best for Tissue Safety StrategySelect->Cyclodextrin Micelles Surfactants (Tween 80) High Loading / Topical StrategySelect->Micelles

Caption: Decision matrix for selecting the optimal solubilization strategy based on target pH and physiological constraints.

Quantitative Data Summary

Table 1: Solubility Parameters & Recommendations

ParameterValue / CharacteristicImpact on Formulation
pKa (Piperidine N) ~8.1 (Estimated)Solubility drops logarithmically as pH exceeds 6.[1]0.
LogP (Octanol/Water) > 3.0 (Lipophilic)Indicates high affinity for Cyclodextrins and lipid carriers.[1]
pH of Max Solubility pH < 5.0Optimal for shelf-life stability (prevents hydrolysis/oxidation).[1]
Common Ion Sensitivity High (Chloride)DO NOT use 0.9% NaCl for reconstitution of high-concentration stocks.[1]
Recommended Co-solvents PEG 400, Ethanol, PGUse 10-20% fraction to stabilize the free base.[1]

References

  • MedChemExpress. Clibucaine (Product Data Sheet).[1] Retrieved from .[1]

  • Sigma-Aldrich. Bupivacaine Hydrochloride (Product Information - Analogous Structure).[1][3] Retrieved from .[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2733, Clibucaine.[1] Retrieved from .[1]

  • Miyoshi, H., et al. (2016). Precipitation of local anesthetics with corticosteroid solutions.[1] Annals of Rehabilitation Medicine.[1] Retrieved from .[1]

  • Serajuddin, A. T. Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews.[1] (General principles of hydrochloride salt common ion effect).

Sources

Optimization

Technical Support Center: Stability of Clibucaine HCl in Phosphate-Buffered Saline (PBS)

Document ID: TSC-CLB-PBS-001 Last Updated: February 5, 2026 Introduction Welcome to the technical support guide for Clibucaine HCl. This document is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-CLB-PBS-001

Last Updated: February 5, 2026

Introduction

Welcome to the technical support guide for Clibucaine HCl. This document is designed for researchers, scientists, and drug development professionals who are utilizing Clibucaine HCl in phosphate-buffered saline (PBS) for experimental assays. Clibucaine, as an ester-type local anesthetic, is susceptible to degradation in aqueous solutions, a factor that can significantly impact experimental reproducibility and the accuracy of results. This guide provides in-depth answers to frequently asked questions, troubleshooting workflows for common stability-related issues, and validated protocols to ensure the consistent preparation and analysis of your Clibucaine HCl solutions. Our goal is to equip you with the expertise to anticipate and mitigate stability challenges, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Clibucaine HCl in PBS?

A1: The primary degradation pathway for Clibucaine HCl, like other ester-type local anesthetics such as procaine and cocaine, is ester hydrolysis .[1][2] In an aqueous environment like PBS, the ester bond in the Clibucaine molecule is attacked by a water molecule (or a hydroxide ion), leading to the cleavage of the molecule into its constituent carboxylic acid and alcohol. This reaction is irreversible and results in a loss of pharmacological activity.

The rate of this hydrolysis is highly dependent on the pH and temperature of the solution.[1][3] The reaction can be catalyzed by both hydrogen ions (acid-catalysis) and hydroxide ions (base-catalysis).[1]

Diagram of Clibucaine Hydrolysis

G Clibucaine Clibucaine (Active Ester) TransitionState Tetrahedral Intermediate Clibucaine->TransitionState H₂O / OH⁻ (in PBS, pH 7.4) Products Degradation Products (Inactive Acid + Alcohol) TransitionState->Products Cleavage

Caption: General pathway of ester hydrolysis for Clibucaine in PBS.

Q2: How does the pH of standard PBS (pH 7.4) affect the stability of Clibucaine HCl?

A2: Standard physiological PBS has a pH of approximately 7.4. For ester-containing compounds, this near-neutral to slightly alkaline pH significantly accelerates base-catalyzed hydrolysis.[4] The stability of similar ester-based drugs, like procaine, is minimal in this pH range and is much greater in acidic conditions (pH 3-5).[1][5] For instance, studies on cocaine, another ester-type anesthetic, show that decomposition occurs rapidly at a pH of 5.5 or higher at room temperature.[6]

Therefore, you should expect Clibucaine HCl to have limited stability in PBS at pH 7.4. For experiments lasting several hours, significant degradation can occur, leading to a decrease in the effective concentration of the active compound. The phosphate ions in the buffer itself can also act as a catalyst for hydrolysis, a phenomenon known as general base catalysis.[7][8]

Q3: My Clibucaine HCl solution in PBS turned cloudy after preparation/storage. What is happening?

A3: Cloudiness or precipitation in your Clibucaine HCl solution can be attributed to two primary causes:

  • Solubility Limit Exceeded: Like many hydrochloride salts, Clibucaine HCl has a finite solubility in aqueous buffers. This solubility can be influenced by the pH and the ionic strength of the buffer.[9][10] If the concentration of your solution exceeds its solubility limit in PBS at the given temperature, the excess drug will precipitate out. It's crucial to verify the solubility of Clibucaine HCl in your specific PBS formulation.

  • Conversion to Free Base: Clibucaine is a weak base. At the physiological pH of 7.4, a portion of the protonated Clibucaine HCl will be converted to its free base form. The free base form is often significantly less water-soluble than the hydrochloride salt. This conversion can lead to precipitation, especially if the solution is concentrated. A patent for stabilizing lidocaine, a similar compound, notes the importance of formulation to prevent crystal precipitation in solutions with a pH between 7.0-7.7.[11]

To resolve this, consider preparing the solution at a slightly lower concentration or adjusting the pH to a more acidic range if your experimental protocol allows. Always ensure the powder is fully dissolved before use.

Q4: What is the expected shelf-life of a Clibucaine HCl solution in PBS at different temperatures?

A4: The shelf-life is critically dependent on both temperature and pH. Given the susceptibility to hydrolysis at pH 7.4, solutions of Clibucaine HCl in PBS should be prepared fresh for each experiment and used immediately.

  • At Room Temperature (~25°C): Significant degradation can be expected within a few hours. A study on a different anesthetic, cocaine HCl, recommended a validity period of only 48 hours at room temperature due to degradation and pH shifts.[12]

  • Refrigerated (2-8°C): Lowering the temperature will slow the rate of hydrolysis considerably. The shelf-life can be extended, potentially to 24-48 hours, but stability should be validated for your specific concentration and assay. For cocaine HCl solutions, refrigeration extended the validity to 15 days.[12]

  • Frozen (-20°C or lower): For longer-term storage, freezing the solution is the best option. However, it is essential to perform freeze-thaw stability studies, as the process of freezing and thawing can sometimes cause the drug to precipitate or degrade.

The following table provides a general guideline. Note: These are estimates based on the chemical class; specific stability data for Clibucaine HCl should be generated empirically.

Storage ConditionExpected Stability in PBS (pH 7.4)Key Consideration
Room Temperature (~25°C)< 8 hoursHigh risk of rapid hydrolysis. Prepare immediately before use.
Refrigerated (2-8°C)24 - 48 hoursReduced degradation rate. Suitable for short-term storage.
Frozen (-20°C)Weeks to MonthsBest for long-term storage. Must validate with freeze-thaw cycles.
Q5: How can I accurately measure the concentration of Clibucaine HCl and its degradation over time?

A5: The most reliable and widely used method for accurately quantifying Clibucaine HCl and monitoring its degradation is High-Performance Liquid Chromatography (HPLC) , typically coupled with a UV detector.[13][14] This technique allows for the separation of the parent Clibucaine molecule from its hydrolysis products.[15][16]

A stability-indicating HPLC method would involve:

  • Separating Clibucaine from its degradation products on a suitable column (e.g., a C18 column).

  • Creating a calibration curve using standards of known Clibucaine HCl concentration.[17]

  • Injecting samples of your solution taken at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quantifying the decrease in the peak area of the parent Clibucaine peak and the corresponding increase in the peak areas of the degradation products.

For more sensitive or complex analyses, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used for definitive identification and quantification.[18][19]

Troubleshooting Guide

Problem: Rapid Loss of Potency or Inconsistent Results in My Assay

Symptoms:

  • The observed biological or chemical effect of your Clibucaine solution diminishes over the course of a multi-hour experiment.

  • You observe high variability between experiments run on different days, even when using the same stock concentration.

Primary Suspected Cause: Chemical degradation of Clibucaine HCl via hydrolysis in the PBS buffer.

Troubleshooting Workflow:

Troubleshooting Workflow for Clibucaine Stability

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Resolution Start Inconsistent Results or Loss of Potency Observed CheckPrep Review Solution Prep: 1. Was it made fresh? 2. Stored correctly? (Temp/Time) 3. Correct pH? Start->CheckPrep RunQC Perform HPLC analysis on a freshly prepared sample (T=0) and an aged sample (T=end). CheckPrep->RunQC If prep seems correct Compare Compare chromatograms: Is Clibucaine peak area decreased? Are new degradation peaks present? RunQC->Compare Compare->CheckPrep No (Investigate other experimental variables) DegradationConfirmed Degradation Confirmed Compare->DegradationConfirmed Yes Action1 Action: Prepare solution immediately before use. DegradationConfirmed->Action1 Action2 Action: Keep solution on ice during the experiment. Action1->Action2 Action3 Action (If possible): Use a buffer with a lower pH (e.g., citrate buffer pH 5-6). Action2->Action3 End Problem Resolved: Consistent Results Action3->End

Caption: A logical workflow to diagnose and resolve stability issues with Clibucaine HCl.

Experimental Protocols

Protocol 1: Preparation of a Standardized Clibucaine HCl Solution in PBS

This protocol emphasizes steps to minimize degradation during preparation.

  • Buffer Preparation: Prepare 1X PBS (e.g., 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄). Adjust the pH to 7.4. Filter-sterilize and chill the buffer to 4°C.

  • Weighing: On a calibrated analytical balance, accurately weigh the required amount of Clibucaine HCl powder.

  • Dissolution: Add a small volume of the chilled (4°C) PBS to the Clibucaine HCl powder. Vortex gently until fully dissolved. Rationale: Using chilled buffer slows the initial rate of hydrolysis.

  • Final Volume: Bring the solution to the final desired volume using the chilled PBS. Mix thoroughly but gently.

  • Usage: Use the solution immediately . If the experiment is lengthy, keep the stock solution on ice and protected from light. Discard any unused solution at the end of the day.

Protocol 2: A Simple HPLC-UV Method for Quantifying Clibucaine HCl Stability

This method provides a framework for assessing the stability of your solution over time.

  • Instrumentation: An HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 60:40 v/v). Rationale: An acidic mobile phase ensures the analyte is protonated and improves peak shape.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determine the λmax of Clibucaine HCl (typically in the 230-280 nm range).

    • Column Temperature: 30°C

  • Stability Study Procedure: a. Prepare your Clibucaine HCl in PBS as described in Protocol 1. b. Immediately take a sample, dilute it appropriately with the mobile phase, and inject it. This is your T=0 time point. c. Store the remaining solution under your test condition (e.g., room temperature or 4°C). d. At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), withdraw another sample, dilute it in the same manner, and inject it.

  • Data Analysis: a. Record the peak area of the main Clibucaine peak at each time point. b. Calculate the percentage of Clibucaine HCl remaining relative to the T=0 sample: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100 c. A loss of >10% is generally considered significant degradation.[12]

References

  • Chemical stabilities of lignocaine hydrochloride and phenylephrine hydrochloride in aqueous solution. PubMed. Available from: [Link]

  • Stabilization of aqueous solution of lidocaine or its salt and aqueous...Google Patents.
  • Kinetics of the hydrolysis of procaine. ResearchGate. Available from: [Link]

  • Equilibrium solubility study of PHC and its solid dispersions in 0.1 N... ResearchGate. Available from: [Link]

  • Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis. PubMed. Available from: [Link]

  • Long-term Stability of Cocaine Hydrochloride Aqueous Solution 50 mg/mL (5%) at Room Temperature and at 5°C ± 3°C in Glass Bottles. PubMed. Available from: [Link]

  • Phosphate Ester Hydrolysis in Aqueous Solution: Associative versus Dissociative Mechanisms. ACS Publications. Available from: [Link]

  • Dissolution profiles of complexes in phosphate buffer pH 6.8. ResearchGate. Available from: [Link]

  • Trends in bioanalytical methods for the determination and quantification of club drugs: 2000-2010. PubMed. Available from: [Link]

  • Determination of Degradation Products of Cyclobenzaprine Hydrochloride, Lidocaine and Piroxicam in a Semi-Topical Formulation: MS-MS Confirmation of Unknown Impurities. ResearchGate. Available from: [Link]

  • Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. National Institutes of Health (NIH). Available from: [Link]

  • discriminatory dissolution method development and validation for cephalexin od tablets. IJPSR. Available from: [Link]

  • Stability of cocaine in aqueous solution. ResearchGate. Available from: [Link]

  • Mass spectrometry of chlorambucil, its degradation products, and its metabolite in biological samples. PubMed. Available from: [Link]

  • Design, Synthesis and Study of Catalysts for Organophosphate Ester Hydrolysis. Defense Technical Information Center (DTIC). Available from: [Link]

  • Kinetics of the Acidic and Enzymatic Hydrolysis of Benazepril HCl Studied by LC. PubMed. Available from: [Link]

  • Determination of Degradation Products of Cyclobenzaprine Hydrochloride, Lidocaine and Piroxicam in a Semi-Topical Formulation: MS-MS Confirmation of Unknown Impurities. PubMed. Available from: [Link]

  • Composition of HCl Solution pH 1.6 and Phosphate Buffer Solutions with... ResearchGate. Available from: [Link]

  • Analytical methods for taxanes quantification in diluted formulations and biological samples and their applications in clinical practice. ResearchGate. Available from: [Link]

  • Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. Available from: [Link]

  • Validation of two methods for the quantitative analysis of cocaine and opioids in biological matrices using LCMSMS. National Institute of Justice. Available from: [Link]

  • Investigation of degradation products of cocaine and benzoylecgonine in the aquatic environment. ResearchGate. Available from: [Link]

  • Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation. PubMed. Available from: [Link]

  • Ester Hydrolysis and Phosphoryl Transfer. Chemistry LibreTexts. Available from: [Link]

  • Quantification of cocaine and cocaine metabolites in dried blood spots from a controlled administration study using liquid chromatography-tandem mass spectrometry. PubMed. Available from: [Link]

  • Solubility vs Dissolution in Physiological Bicarbonate Buffer. National Institutes of Health (NIH). Available from: [Link]

  • Hydrolysis of ester phosphates mediated by a copper complex. RSC Publishing. Available from: [Link]

  • The kinetics of the hydrolysis of procaine. Semantic Scholar. Available from: [Link]

  • Kinetics of Alkaline Hydrolysis of Organic Esters and Amides in Neutrally‐Buffered Solution. R Discovery. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Formulation Strategies for Clibucaine in High pH Environments

Welcome to the technical support center dedicated to addressing challenges in the formulation of Clibucaine, specifically focusing on preventing its precipitation in high pH formulations. This guide is designed for resea...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing challenges in the formulation of Clibucaine, specifically focusing on preventing its precipitation in high pH formulations. This guide is designed for researchers, scientists, and drug development professionals. Here, we synthesize fundamental physicochemical principles with practical, field-proven strategies to ensure the stability and efficacy of your Clibucaine formulations.

Introduction to the Challenge: Clibucaine's pH-Dependent Solubility

Clibucaine is a weakly basic local anesthetic.[1][2] Its chemical structure contains a tertiary amine group, making its aqueous solubility highly dependent on pH. In acidic environments, this amine group becomes protonated, forming a more soluble salt. Conversely, as the pH increases, Clibucaine transitions to its less soluble free base form, creating a significant risk of precipitation. This phenomenon is a common challenge for many weakly basic drugs, where a shift to a higher pH can lead to supersaturation and subsequent precipitation.[3]

This guide provides a comprehensive framework for understanding and mitigating Clibucaine precipitation. We will explore the underlying causes and offer systematic troubleshooting approaches and preventative strategies.

Frequently Asked Questions (FAQs)

Q1: We observed precipitation in our Clibucaine formulation after adjusting the pH to 8.0. What is the likely cause?

A1: Clibucaine is a basic compound. At a pH of 8.0, it is likely that a significant portion of the Clibucaine molecules are in their un-ionized, free base form. This form is inherently less water-soluble than its protonated (salt) form, which predominates at lower pH values. The precipitation you are observing is likely the result of the drug's concentration exceeding its solubility limit at that alkaline pH.

Q2: What is the pKa of Clibucaine and why is it important?

Q3: How can we maintain a stable pH in our formulation to prevent precipitation?

A3: The use of a pharmaceutical buffer system is essential.[4][5] A buffer will resist significant changes in pH that might occur upon storage or dilution. The choice of buffer will depend on the target pH of your formulation. For a high pH formulation, phosphate or borate buffer systems are common choices. It is critical to select a buffer with a pKa close to the desired formulation pH to ensure maximum buffering capacity.[6]

Q4: Are there any excipients that can help to keep Clibucaine solubilized at a higher pH?

A4: Yes, several excipients can enhance the solubility of Clibucaine in high pH formulations. These include:

  • Co-solvents: Such as propylene glycol, ethanol, and polyethylene glycols (PEGs), which can increase solubility by reducing the polarity of the solvent.[7][8]

  • Surfactants: Which form micelles that can encapsulate the hydrophobic, un-ionized form of the drug, thereby increasing its apparent solubility.[9][10][11]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with the drug, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and increasing its solubility.[12][13][14]

Q5: We are developing an injectable formulation. Are there specific considerations for preventing precipitation in this case?

A5: For injectable formulations, preventing precipitation is critical to ensure safety and efficacy. Key considerations include:

  • Isotonicity: The formulation should be isotonic with physiological fluids to minimize pain and irritation at the injection site.

  • Biocompatibility of Excipients: All excipients must be safe for parenteral administration.

  • pH: The pH of the formulation should ideally be close to physiological pH (around 7.4) to avoid discomfort.[5][15] If a higher pH is required for stability, the formulation must be robust enough to prevent precipitation upon injection and dilution in the bloodstream. The use of co-solvents, surfactants, or cyclodextrins becomes particularly important in such cases.

Troubleshooting Guide: Diagnosing and Resolving Clibucaine Precipitation

This section provides a systematic approach to troubleshooting precipitation issues with Clibucaine.

Problem: Unexpected precipitation is observed in a high pH Clibucaine formulation.
Workflow for Troubleshooting Precipitation

G cluster_0 Diagnostic Phase cluster_1 Resolution Phase A Precipitation Observed B Step 1: Characterize the Precipitate A->B Start Investigation C Step 2: Determine pH-Solubility Profile B->C Identify Precipitate as Clibucaine D Step 3: Evaluate Formulation Components C->D Understand Solubility Limits E Step 4: Implement Solubilization Strategy D->E Identify Incompatibilities or Insufficient Solubilization F Step 5: Assess Formulation Stability E->F Select & Optimize Excipients F->E Re-optimize if Unstable G Resolution: Stable Formulation Achieved F->G Confirm Long-Term Stability

Caption: A systematic workflow for troubleshooting Clibucaine precipitation.

Step 1: Characterize the Precipitate

Causality: The first step is to confirm that the precipitate is indeed Clibucaine and not another component of the formulation that has precipitated or degraded.

Experimental Protocol:

  • Isolation: Isolate the precipitate from the formulation by centrifugation or filtration.

  • Washing: Wash the precipitate with a solvent in which Clibucaine is known to be poorly soluble (e.g., cold water at a high pH) to remove any residual formulation components.

  • Identification: Analyze the precipitate using appropriate analytical techniques such as:

    • High-Performance Liquid Chromatography (HPLC): Dissolve the precipitate in a suitable solvent and compare its retention time to that of a Clibucaine reference standard.

    • Fourier-Transform Infrared Spectroscopy (FTIR): Compare the IR spectrum of the precipitate with that of a Clibucaine reference standard.

    • Differential Scanning Calorimetry (DSC): Determine the melting point of the precipitate and compare it to the known melting point of Clibucaine.

Step 2: Determine the pH-Solubility Profile of Clibucaine

Causality: Understanding the relationship between pH and Clibucaine's solubility is fundamental to preventing its precipitation. This profile will reveal the pH at which solubility begins to decrease significantly.

Experimental Protocol:

  • Prepare a series of buffers: Prepare buffers with a range of pH values (e.g., from pH 2 to 10).

  • Equilibrate excess Clibucaine: Add an excess amount of Clibucaine to each buffer solution.

  • Agitate to equilibrium: Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Separate and quantify: Separate the undissolved solid by centrifugation or filtration. Quantify the amount of dissolved Clibucaine in the supernatant using a validated analytical method like UV-Vis spectroscopy or HPLC.

  • Plot the data: Plot the solubility of Clibucaine as a function of pH. This will give you the pH-solubility profile.

Illustrative pH-Solubility Relationship for a Basic Drug

G Decreasing Solubility Decreasing Solubility Low Solubility Low Solubility Decreasing Solubility->Low Solubility pH Axis pH Axis Solubility Axis Solubility

Caption: General pH-solubility profile for a basic drug like Clibucaine.

Step 3: Evaluate Formulation Components

Causality: Other components in the formulation could be interacting with Clibucaine or affecting its solubility.

Protocol:

  • Systematic Evaluation: Prepare simplified formulations by systematically removing one component at a time to identify any excipients that may be contributing to the precipitation.

  • Forced Degradation Studies: Conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions to understand the degradation pathways of Clibucaine.[16][17][18][19][20] This will help determine if the precipitate is a degradation product.

Step 4: Implement Solubilization Strategies

Based on the findings from the previous steps, implement one or more of the following strategies to enhance the solubility of Clibucaine at high pH.

Strategy 1: Co-solvent Systems

Causality: Co-solvents reduce the polarity of the aqueous environment, which can increase the solubility of hydrophobic molecules like the free base form of Clibucaine.[7][8]

Protocol:

  • Screening: Screen various pharmaceutically acceptable co-solvents (e.g., propylene glycol, glycerin, ethanol, PEG 400) at different concentrations.

  • Solubility Determination: Determine the solubility of Clibucaine in different co-solvent/water mixtures at the target high pH.

  • Optimization: Select the co-solvent system that provides the desired solubility with the lowest concentration of the co-solvent to minimize potential toxicity or side effects.

Co-solvent System (at pH 8.0)Clibucaine Solubility (mg/mL)Observations
Water< 0.1Significant Precipitation
20% Propylene Glycol in Water1.5Clear Solution
40% Propylene Glycol in Water5.2Clear Solution
20% PEG 400 in Water2.1Clear Solution

Note: The above data is illustrative and should be determined experimentally.

Strategy 2: Surfactant-based Formulations

Causality: Surfactants form micelles above their critical micelle concentration (CMC). The hydrophobic core of these micelles can entrap the un-ionized Clibucaine, increasing its apparent solubility in the aqueous formulation.[9][10][21]

Protocol:

  • Screening: Screen various non-ionic surfactants (e.g., Polysorbate 80, Poloxamers, Cremophor EL) at concentrations above their CMC.

  • Phase Solubility Studies: Conduct phase solubility studies to determine the effect of surfactant concentration on Clibucaine solubility.

  • Optimization: Choose a surfactant and concentration that effectively solubilizes Clibucaine without causing foaming or other formulation issues.

Strategy 3: Cyclodextrin Complexation

Causality: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with drug molecules, where the hydrophobic part of the drug is encapsulated within the cyclodextrin cavity, thereby increasing its aqueous solubility.[12][13][14][22]

Protocol:

  • Screening: Screen different types of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD)).

  • Phase Solubility Studies: Perform phase solubility studies according to the method described by Higuchi and Connors to determine the stability constant of the complex and the solubility enhancement.

  • Optimization: Select the cyclodextrin that provides the best solubility enhancement and is suitable for the intended route of administration.

Step 5: Assess Long-Term Stability

Causality: A formulation that is initially clear may develop precipitation over time. Therefore, long-term stability studies are crucial.

Protocol:

  • Storage Conditions: Store the optimized formulation under various temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).

  • Monitoring: At specified time points, visually inspect the samples for any signs of precipitation.

  • Analytical Testing: Quantify the amount of Clibucaine in solution using a validated HPLC method to detect any decrease in concentration, which could indicate precipitation. Also, monitor the pH of the formulation to ensure the buffer system is maintaining the desired pH.

Conclusion

Preventing the precipitation of Clibucaine in high pH formulations requires a systematic and multi-faceted approach. By understanding the physicochemical properties of Clibucaine, particularly its pH-dependent solubility, and by rationally selecting appropriate excipients such as buffers, co-solvents, surfactants, or cyclodextrins, stable and effective formulations can be developed. The troubleshooting guide and experimental protocols provided herein offer a robust framework for diagnosing and resolving precipitation issues, ensuring the development of high-quality drug products.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76959171, (R)-clibucaine. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). CLIBUCAINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4684, Chlorambucil. Retrieved from [Link]

  • Hopax. (2024). Pharmaceutical Buffers. Retrieved from [Link]

  • Pharma Guideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • He, Y., et al. (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. Pharmaceuticals, 16(3), 389.
  • Al-kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Drug Delivery Science and Technology, 74, 103525.
  • ResearchGate. (n.d.). In vitro methods to assess drug precipitation. Retrieved from [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrins in delivery systems: Applications. Nature Reviews Drug Discovery, 3(12), 1023-1035.
  • Al-Tahami, K., & Al-Japairai, K. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Pharmaceuticals, 17(6), 776.
  • ResearchGate. (n.d.). (PDF) The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems. Retrieved from [Link]

  • Schwartz, J. B., et al. (1977). The role of surfactants in the release of very slightly soluble drugs from tablets. Journal of Pharmaceutical Sciences, 66(7), 978-982.
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Al-Tahami, K., & Al-Japairai, K. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. MDPI.
  • Pharma Guideline. (n.d.). Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]

  • ResearchGate. (n.d.). Equilibrium biopharmaceutical solubility determination of piroxicam substance. Retrieved from [Link]

  • PubMed. (n.d.). An in vitro kinetic method for detection of precipitation of poorly soluble drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Buffers and pH Adjusting Agents. Retrieved from [Link]

  • Ke, W., et al. (2018). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Pharmaceutics, 10(4), 184.
  • ResearchGate. (n.d.). Recent applications of some cyclodextrins in drug formulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Drug Precipitation Inhibitors in Supersaturable Formulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). CLIBUCAINE, (R)-. Retrieved from [Link]

  • Pharma Prep Hub. (n.d.). Precipitation Titrations, Complexometry, Gravimetry. Retrieved from [Link]

  • PubMed. (n.d.). Medicinal applications of cyclodextrins. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). Decoding the Guidance: Considerations for Waiver Requests for pH Adjusters in Generic Drug Products Intended for Parenteral, Oph. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ACS Publications. (n.d.). Polymeric Precipitation Inhibitors Promote Fenofibrate Supersaturation and Enhance Drug Absorption from a Type IV Lipid-Based Formulation. Retrieved from [Link]

  • MDPI. (n.d.). Application of Antisolvent Precipitation Method for Formulating Excipient-Free Nanoparticles of Psychotropic Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 5: Cyclodextrins for Pharmaceutical and Biomedical Applications. Retrieved from [Link]

  • Fagron Academy. (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3025, Dibucaine. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical technologies for real-time drug dissolution and precipitation testing on a small scale. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A recent overview of surfactant–drug interactions and their importance. Retrieved from [Link]

  • American Association of Pharmaceutical Scientists. (n.d.). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Retrieved from [Link]

Sources

Optimization

Technical Support Center: HPLC Troubleshooting for Clibucaine Analysis

Executive Summary & Chemical Context[1][2][3][4][5] Clibucaine is a lipophilic, basic local anesthetic containing a piperidine ring and an amide linkage . From a chromatographic perspective, it presents a classic "diffic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Clibucaine is a lipophilic, basic local anesthetic containing a piperidine ring and an amide linkage . From a chromatographic perspective, it presents a classic "difficult base" profile. The tertiary amine within the piperidine ring (pKa ≈ 8.5–9.0) is protonated at standard reversed-phase pH levels (pH 2.0–7.0), making it highly susceptible to secondary interactions with residual silanols on silica-based columns.

The Symptom: You are likely observing a USP Tailing Factor (


) > 1.5, where the peak rises sharply but drags on the elution side. This is not just an aesthetic issue; it compromises resolution (

) and integration accuracy.

The Root Cause: Tailing in Clibucaine analysis is almost invariably caused by Ion-Exchange / Silanol Activity .[1] The positively charged piperidine nitrogen interacts electrostatically with ionized, acidic silanol groups (


) on the stationary phase surface, rather than interacting solely via hydrophobic partition with the C18 ligand.

Troubleshooting Logic Flow

Before altering your method, use this decision matrix to isolate the variable causing the tailing.

Clibucaine_Troubleshooting Start START: Peak Tailing (Tf > 1.5) Check_pH 1. Check Mobile Phase pH Start->Check_pH Is_Low_pH Is pH < 3.0? Check_pH->Is_Low_pH Silanol_Suppression Action: Lower pH to 2.5 (Protonate Silanols) Is_Low_pH->Silanol_Suppression No Check_Buffer 2. Check Buffer Strength Is_Low_pH->Check_Buffer Yes Silanol_Suppression->Check_Buffer Is_Buffer_High Is Buffer > 20mM? Check_Buffer->Is_Buffer_High Increase_Ionic Action: Increase Buffer to 25-50mM (Mask Ionic Sites) Is_Buffer_High->Increase_Ionic No Check_Column 3. Check Column Type Is_Buffer_High->Check_Column Yes Increase_Ionic->Check_Column Is_Endcapped Is Column End-capped? Check_Column->Is_Endcapped Switch_Column Action: Switch to Hybrid or BDS (Base Deactivated) Column Is_Endcapped->Switch_Column No Add_Modifier 4. Add Competing Base (Triethylamine) Is_Endcapped->Add_Modifier Yes (Still Tailing) System_Check 5. Check System Dead Volume Add_Modifier->System_Check If Tailing Persists

Figure 1: Step-by-step diagnostic logic for isolating the cause of peak tailing in basic amine analysis.

Mobile Phase Optimization (The Chemical Fix)

If your column is in good condition, the mobile phase is the first variable to adjust. For Clibucaine, we must suppress the ionization of the silanols or compete for their binding sites.

Strategy A: The "Competing Base" Protocol (Triethylamine)

Triethylamine (TEA) is structurally similar to the diethyl/piperidine moieties in local anesthetics. It acts as a "sacrificial base," saturating the active silanol sites so Clibucaine can elute cleanly.

Protocol:

  • Preparation: Add 0.1% (v/v) Triethylamine to the aqueous portion of your mobile phase before pH adjustment.

  • pH Adjustment: Adjust the pH to 3.0 or 7.0 (depending on method) using Phosphoric Acid. Crucial: Never add TEA after the buffer; it will shift the pH alkaline and potentially damage silica columns.

  • Equilibration: Flush the column with 20 column volumes. TEA takes time to saturate the surface.

Strategy B: pH Control & Buffer Strength

The ionization state of Clibucaine and the Silica support drives the separation.

ParameterRecommended RangeMechanism of Action
pH (Low) 2.0 – 3.0 At pH < 3, surface silanols (

) are protonated and neutral. They cannot ion-exchange with the positively charged Clibucaine.
pH (High) 10.0 – 11.0 Requires Hybrid Column. At pH > 10, Clibucaine (pKa ~9) becomes neutral. Hydrophobic retention dominates; tailing vanishes.
Buffer Molarity 25mM – 50mM Higher ionic strength creates a "salt shield," masking electrostatic interactions between the drug and the column.

Column Selection (The Hardware Fix)

Not all C18 columns are equal.[2][3][4] For Clibucaine, "Type A" (older, acidic) silica is disastrous. You require "Type B" (High Purity) silica with specific treatments.

The Mechanism of Tailing

The diagram below illustrates why standard silica fails and how end-capping solves the issue.

Silanol_Interaction Silica Silica Support Silanol Free Silanol (Si-O⁻) Silica->Silanol Surface Defect C18 C18 Ligand (Hydrophobic) Silica->C18 Bonded Phase Endcap End-Cap (TMS) Silica->Endcap Surface Treatment Clibucaine Clibucaine (R-NH⁺) Silanol->Clibucaine Strong Ionic Attraction (TAILING) Endcap->Silanol Steric Blockade

Figure 2: Mechanistic view of Secondary Silanol Interactions. The red dashed line represents the unwanted ionic retention causing tailing.

Recommended Column Specifications:

  • Base Deactivated Silica (BDS): specifically treated to remove metal impurities that increase silanol acidity.

  • High Carbon Load (>15%): Provides better coverage of the silica surface.

  • Double End-Capped: Uses small reagents (like trimethylchlorosilane) to cover residual silanols after the main C18 bonding.

Frequently Asked Questions (FAQ)

Q: I added TEA but the retention time shifted significantly. Why? A: TEA competes for the silanol sites, which technically contribute to retention (via ion-exchange). When you block them, Clibucaine is retained only by the C18 hydrophobic interaction, often reducing retention time. This is expected and indicates the TEA is working.

Q: Can I use a standard C18 column at pH 10 to suppress Clibucaine ionization? A: No. Standard silica dissolves above pH 8.0. You must use a "Hybrid" (organosilica) column or a polymer-based column (e.g., PLRP-S) for high pH work.

Q: My peak is tailing, but also splitting. Is this Clibucaine degradation? A: Likely not. Peak splitting for basic drugs is often due to frit blockage or solvent mismatch . If your sample is dissolved in 100% methanol but your mobile phase is 80% water, the drug precipitates momentarily at the column head. Dissolve your sample in the mobile phase.

Q: What is the acceptable Tailing Factor (


) for Clibucaine? 
A:  According to USP <621>, a 

of < 2.0 is generally acceptable, but for precision assays, you should aim for 0.8 ≤

≤ 1.5
.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. Rockville, MD: United States Pharmacopeial Convention.

  • Dolan, J. W. (2025). "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing." LCGC International.

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A.

  • Welch Materials. (2025). "Triethylamine as a Mobile Phase Additive: What Does It Do?" Technical Guide.

  • Restek Corporation. (2018). "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?" Restek Technical Library.

Sources

Troubleshooting

Technical Support Center: Clibucaine Hydrochloride Stability Profiling

This guide functions as a specialized technical support interface for researchers analyzing Clibucaine Hydrochloride.[1] It is structured to address the specific chemical behaviors of amide-type anesthetics under thermal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support interface for researchers analyzing Clibucaine Hydrochloride.[1] It is structured to address the specific chemical behaviors of amide-type anesthetics under thermal stress, synthesizing structural analysis with standard stability profiling protocols.[1]

Topic: Thermal Degradation Pathways & Stress Testing Ticket Scope: Thermal stress mechanisms, impurity identification, and troubleshooting HPLC mass balance issues.[1]

Diagnostic Troubleshooting Guide (FAQ)

Use these diagnostic scenarios to resolve anomalies in your stability data.

Case 1: "I see a new, highly non-polar peak appearing after thermal stress at 60°C."

Diagnosis: Primary Amide Hydrolysis.[1] Technical Explanation: Clibucaine HCl contains an amide linkage connecting the 2,4-dichlorophenyl ring to the piperidine-containing tail.[1] Under thermal stress (especially with humidity), this bond is the thermodynamic weak point.[1] The new peak is likely 2,4-Dichloroaniline .[1]

  • Why it happens: Heat provides the activation energy for water (even trace moisture in the crystal lattice) to attack the carbonyl carbon.[1]

  • Detection: 2,4-Dichloroaniline is significantly less polar than the parent Clibucaine, leading to a longer retention time (RRT > 1.[1]0) in Reverse Phase HPLC.

  • Action: Inject a standard of 2,4-Dichloroaniline to confirm retention time match.

Case 2: "My assay value dropped by 5%, but I only see 1% total impurities by area."

Diagnosis: Chromophore Loss or Volatility.[1] Technical Explanation: The hydrolysis of Clibucaine yields two fragments:

  • 2,4-Dichloroaniline (UV active, aromatic).[1]

  • 3-(piperidin-1-yl)butanoic acid (Non-aromatic).[1][2]

  • The Issue: The acidic fragment loses the phenyl ring, which is the primary UV chromophore (absorber) in Clibucaine.[1] Standard UV detection at 254 nm will effectively "miss" this degradant, leading to a mass balance error.[1]

  • Action: Switch detection to a Universal Detector (CAD or ELSD) or use LC-MS to visualize the non-chromophoric acidic fragment.

Case 3: "The sample turned yellow/brown after dry heat stress (80°C), but degradation is low."

Diagnosis: N-Oxide Formation / Oxidative Discoloration.[1] Technical Explanation: While the amide bond hydrolyzes, the tertiary amine in the piperidine ring is susceptible to oxidation, forming Clibucaine N-oxide .[1]

  • Why it happens: Thermal stress in the presence of ambient oxygen accelerates electron transfer at the nitrogen lone pair.[1] N-oxides often exhibit color changes even at trace levels (ppm) before significant quantitative degradation is observed.[1]

  • Action: Check for a peak eluting slightly earlier than the main peak (N-oxides are generally more polar).[1]

Deep Dive: The Degradation Mechanism

Understanding the causality behind the chemistry.[1]

Clibucaine Hydrochloride belongs to the amide class of local anesthetics (structurally homologous to Mepivacaine/Lidocaine).[1] Its thermal degradation is governed by two competing pathways: Hydrolytic Cleavage (Dominant) and Oxidative Dealkylation (Secondary).[1]

Pathway A: Thermolytic Hydrolysis (The Primary Threat)

The amide bond is stabilized by resonance with the phenyl ring, but high thermal energy disrupts this stability.[1]

  • Initiation: Protonation of the carbonyl oxygen (facilitated by the HCl salt form providing an acidic microenvironment).[1]

  • Nucleophilic Attack: Water attacks the carbonyl carbon.[1]

  • Cleavage: The C-N bond breaks, releasing the aniline derivative.[1]

Reaction:


[1]
Pathway B: Piperidine Ring Oxidation

The tertiary nitrogen within the piperidine ring has a lone pair of electrons that can react with reactive oxygen species (ROS) under heat, leading to N-oxide formation.[1] This is less common in solid-state thermal stress unless the formulation is porous or exposed to high headspace oxygen.[1]

Visualized Degradation Pathway

The following diagram illustrates the critical breakdown route for Clibucaine HCl under thermal stress.

Clibucaine_Degradation Clibucaine Clibucaine HCl (Parent API) Transition Tetrahedral Intermediate (Unstable) Clibucaine->Transition Thermal Stress + H2O (Hydrolysis) NOxide Degradant C: Clibucaine N-Oxide (Oxidative Pathway) Clibucaine->NOxide Dry Heat + O2 (Oxidation) Aniline Degradant A: 2,4-Dichloroaniline (High UV Absorbance) Transition->Aniline C-N Bond Cleavage Acid Degradant B: 3-(piperidin-1-yl)butanoic acid (Low/No UV Absorbance) Transition->Acid C-N Bond Cleavage

Figure 1: Thermal degradation map of Clibucaine HCl.[1] The solid path represents the primary hydrolytic mechanism yielding 2,4-dichloroaniline.[1] The dashed path represents secondary oxidation.[1]

Validated Experimental Protocol: Thermal Stress Testing

Do not rely on generic conditions. Use this targeted protocol to validate the pathway.

Objective

To forcibly generate degradation products to validate the stability-indicating capability of your analytical method (as per ICH Q1A).

Reagents & Equipment
  • Clibucaine Hydrochloride (API).[1][2][3]

  • Precision Oven (Control ± 2°C).

  • HPLC Vials (Clear and Amber).[1]

  • 0.1 N HCl and 0.1 N NaOH (for pH-dependent thermal stress).[1]

Step-by-Step Workflow
StepActionTechnical Rationale
1 Sample Preparation Weigh 50 mg of Clibucaine HCl into two separate volumetric flasks.
2 Solid State Stress Place one open vial of solid powder in the oven at 80°C for 7 days .
3 Solution Stress (Hydrolytic) Dissolve the second sample in water (or 0.1N HCl for worst-case). Reflux at 60°C for 24-48 hours .
4 Quenching Cool samples to room temperature immediately. Neutralize acid/base solutions if used.[1][3]
5 Analysis Dilute to analytical concentration (e.g., 0.5 mg/mL) and inject into HPLC.
Data Interpretation Table
Retention Time (Relative)Predicted CompoundUV CharacteristicLimit of Concern
0.85 - 0.95 Clibucaine N-OxideSimilar to Parent> 0.1%
1.00 Clibucaine HCl

~260-270nm
N/A
1.20 - 1.50 2,4-DichloroanilineStrong AbsorptionToxic Impurity (Strict Limits)
Void Volume Acid FragmentWeak/NoneMass Balance Check Only

References

  • International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1] This guideline mandates the stress testing protocols described above to identify degradation pathways.[1][3]

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 44146892, Clibucaine hydrochloride.[1][2] Confirms the amide and piperidine structural moieties used for degradation prediction. [1]

  • Tihanyi, K., et al. (2013).[1] Forced Degradation Studies of Local Anesthetics.[1][4] (General reference on amide-anesthetic stability profiles, noting the hydrolysis of the amide bond as the primary degradation route for this chemical class).

Sources

Optimization

Technical Support Center: Overcoming Clibucaine Cytotoxicity in Cell Culture

[1] Executive Summary & Mechanistic Insight[1] Clibucaine (CAS# 15302-10-0) is a piperidine-derivative local anesthetic utilized in pharmacological research for its sodium channel blocking properties.[1][2] While effecti...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Mechanistic Insight[1]

Clibucaine (CAS# 15302-10-0) is a piperidine-derivative local anesthetic utilized in pharmacological research for its sodium channel blocking properties.[1][2] While effective in neuronal blockade, a frequent bottleneck in in vitro applications is its steep cytotoxicity profile.

The Core Problem: Researchers often observe rapid cell detachment, mitochondrial depolarization, and apoptosis when introducing Clibucaine to non-neuronal (and sensitive neuronal) lines.[1] This is not merely "toxicity"; it is a physicochemical incompatibility with standard culture conditions.[1]

Mechanism of Cytotoxicity (The "Why"): Clibucaine is a lipophilic weak base.[1] In standard culture media (pH 7.4), a significant fraction exists in the uncharged, lipophilic form.[1]

  • Membrane Partitioning: The uncharged molecule rapidly partitions into the lipid bilayer, altering membrane fluidity and disrupting ion gradients.

  • Mitochondrial Uncoupling: Clibucaine accumulates in the acidic mitochondrial matrix, acting as a protonophore. This dissipates the mitochondrial membrane potential (

    
    ), leading to ATP depletion and ROS generation.[1]
    
  • Lysosomotropism: It becomes trapped in acidic lysosomes, causing swelling and rupture (lysosomal membrane permeabilization), releasing cathepsins that trigger cytosolic apoptosis.

Visualizing the Toxicity Pathway[1][3]

The following diagram illustrates the cellular cascade triggered by improper Clibucaine handling, distinguishing between necrotic (high dose) and apoptotic (chronic) pathways.

Clibucaine_Toxicity_Mechanism Clibucaine Clibucaine (Free Base) Media_pH Culture Media pH 7.4 (High Lipophilicity) Clibucaine->Media_pH Dissolution Membrane Plasma Membrane Fluidization Media_pH->Membrane Partitioning Mito Mitochondria (Accumulation) Membrane->Mito Intracellular Transport Lysosome Lysosome (Ion Trapping) Membrane->Lysosome Intracellular Transport Necrosis Necrosis (Lysis) Membrane->Necrosis High Conc. (>100 µM) ROS ROS Surge (Oxidative Stress) Mito->ROS Uncoupling ATP ATP Depletion Mito->ATP ETC Inhibition Cathepsin Cathepsin Release Lysosome->Cathepsin LMP Apoptosis Apoptosis (Caspase-3/7) ROS->Apoptosis ATP->Necrosis Cathepsin->Apoptosis

Figure 1: Mechanistic pathway of Clibucaine-induced cytotoxicity. Note the bifurcation between necrotic lysis at high concentrations and mitochondrial/lysosomal-driven apoptosis at lower, chronic exposures.

Troubleshooting Guide & FAQs

This section addresses specific user scenarios. We move beyond generic advice to physicochemical root causes.[1]

Scenario A: "My cells detach within 30 minutes of adding Clibucaine."

Diagnosis: Acute Membrane Lysis (Surfactant Effect).[1] Cause: You likely added a concentrated stock (dissolved in DMSO or Ethanol) directly to the media.[1] This creates a transient, localized "bolus" of high concentration before mixing, stripping the cell membrane.

Solution:

  • Pre-dilution Step: Never add 1000x stock directly to the well. Prepare a 2x Working Solution in complete media (warmed to 37°C).

  • Serum Buffering: Ensure your media contains at least 10% Fetal Bovine Serum (FBS).[1] Albumin binds local anesthetics, reducing the free concentration that interacts with the membrane.

  • Step-wise Addition: Remove half the media from the well and replace it with the 2x Working Solution to ensure rapid, homogeneous mixing.

Scenario B: "I see precipitation when diluting Clibucaine into the culture media."

Diagnosis: pH-Dependent Solubility Crash. Cause: Clibucaine (pKa


 8-9) is less soluble at physiological pH (7.[1]4) than in acidic buffers.[1] If you dilute a high-concentration acidic stock into neutral media, the free base precipitates as micro-crystals, which settle on cells and cause physical toxicity.

Solution:

  • Check Stock pH: If using Clibucaine HCl, ensure the stock is slightly acidic.

  • Limit Concentration: Do not exceed the solubility limit in pH 7.4 media (typically < 500 µM for this class).

  • Cyclodextrin Complexation: Use Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD) as a carrier.[1] (See Protocol 2).
Scenario C: "The IC50 shifts dramatically between experiments."

Diagnosis: Protein Binding Variability.[1] Cause: Clibucaine binds extensively to


-acid glycoprotein and albumin. Small variations in FBS lots or concentration (e.g., 5% vs 10%) significantly alter the free fraction of the drug.

Solution:

  • Standardize FBS: Use the same lot of FBS for all related assays.

  • Serum-Free Window: If possible, perform the drug exposure in serum-free media for a short duration (1-4 hours), then wash and replace with complete media. This removes protein binding as a variable.[1]

Experimental Protocols

Protocol 1: Determination of "Safe Window" (TC50 vs EC50)

Objective: To define the concentration range where pharmacological effects occur without confounding cytotoxicity.[1]

Materials:

  • Cell line of interest (e.g., SH-SY5Y for neuronal models).

  • Clibucaine Stock (100 mM in DMSO).[1]

  • CellTiter-Glo® (ATP assay) or LDH Release Kit.[1]

Workflow:

  • Seeding: Seed cells at 10,000 cells/well in 96-well plates. Incubate 24h.

  • Preparation: Prepare serial dilutions of Clibucaine in media containing 10% FBS . Range: 1 µM to 1000 µM.[1]

  • Exposure: Incubate for 4 hours (acute) and 24 hours (chronic).[1]

  • Readout: Measure ATP (viability) and LDH (membrane integrity).

  • Calculation: Plot dose-response curves. Calculate the Therapeutic Index (TI = TC50 / EC50).[1]

Data Interpretation:

ParameterWarning SignalAction
TC50 (24h) < 50 µMSwitch to pulsed exposure (Protocol 2).
LDH Release > 20% at EC50Membrane lysis is occurring.[1] Increase FBS to 15%.
Morphology VacuolizationLysosomal trapping.[1] Add 5 mM NH₄Cl to dissipate pH gradients (experimental control only).
Protocol 2: Formulation with HP CD to Reduce Cytotoxicity

Objective: To encapsulate Clibucaine, improving solubility and reducing direct membrane contact.[1]

Rationale: Cyclodextrins form inclusion complexes with lipophilic drugs, releasing them slowly. This prevents the "burst" toxicity seen with free drug.

Steps:

  • Prepare a 20% (w/v) stock of HP

    
    CD  in PBS.[1] Filter sterilize (0.22 µm).
    
  • Dissolve Clibucaine powder directly into the HP

    
    CD stock to achieve a 10 mM concentration.[1] Sonicate at 37°C for 30 mins.
    
  • Dilute this complex into culture media.[1]

  • Validation: Compare cytotoxicity of Free Clibucaine vs. Clibucaine-CD complex. You should observe a right-shift in the toxicity curve (higher TC50) with maintained efficacy.[1]

Decision Logic for Assay Optimization

Use this flow to determine the correct experimental setup for your specific constraints.

Optimization_Flow Start Start Optimization Check_Solubility Check Solubility (Microscopy) Start->Check_Solubility Crystals Crystals Visible? Check_Solubility->Crystals Yes_Crystals Use HPβCD Carrier (Protocol 2) Crystals->Yes_Crystals Yes No_Crystals Check Viability (ATP Assay) Crystals->No_Crystals No Viability_Check Viability < 80%? No_Crystals->Viability_Check Yes_Tox Modify Exposure Viability_Check->Yes_Tox Yes No_Tox Proceed to Efficacy Assay Viability_Check->No_Tox No Modify_Options Options: 1. Increase FBS 2. Reduce Time 3. Pulse-Chase Yes_Tox->Modify_Options Modify_Options->No_Crystals Retest

Figure 2: Decision tree for optimizing Clibucaine experimental conditions.

References

  • PubChem Database. (2024).[1] Clibucaine Hydrochloride | C15H21Cl3N2O.[1] National Library of Medicine.[1] [Link][1]

  • Cereda, C. M., et al. (2006). Local Anesthetics and Cytotoxicity: Mechanisms and Clinical Implications. (General reference for LA cytotoxicity mechanisms). Anesthesia & Analgesia. [Link]

  • Nouette-Gaulain, K., et al. (2011). Mitochondrial toxicity of local anesthetics. Anesthesiology. (Mechanistic grounding for mitochondrial uncoupling).[1] [Link]

Sources

Troubleshooting

Storage conditions to prevent hygroscopic changes in Clibucaine HCl

[1] Core Technical Overview Clibucaine Hydrochloride (CAS: 93940-33-1) is an amide-type local anesthetic structurally characterized as N-(2,4-dichlorophenyl)-3-(piperidin-1-yl)butanamide hydrochloride.[1] Like many piper...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Core Technical Overview

Clibucaine Hydrochloride (CAS: 93940-33-1) is an amide-type local anesthetic structurally characterized as N-(2,4-dichlorophenyl)-3-(piperidin-1-yl)butanamide hydrochloride.[1]

Like many piperidine-based hydrochloride salts, Clibucaine HCl exhibits significant hygroscopicity .[1] The protonated piperidine nitrogen and the chloride counter-ion form a crystal lattice that, while stable at low humidity, possesses high hydration energy.[1] Upon exposure to relative humidity (RH) exceeding its Critical Relative Humidity (CRH)—typically estimated between 55-65% for this class of compounds—the salt undergoes deliquescence, transitioning from a free-flowing powder to a sticky gum or liquid solution .[1]

The Physicochemical Hazard Cascade[1]
  • Adsorption: Surface moisture adheres to crystal faces.[1]

  • Absorption/Deliquescence: Water penetrates the lattice, breaking ionic bonds and dissolving the salt in its own sorbed water.[1]

  • Hydrolysis (Chemical Instability): Although the amide bond is more stable than ester linkages (e.g., Procaine), prolonged exposure to an aqueous micro-environment at acidic pH (created by the HCl salt) can catalyze the hydrolysis of Clibucaine into 2,4-dichloroaniline and 3-(piperidin-1-yl)butanoic acid .[1]

Troubleshooting Guide (Q&A)

Category A: Visual & Physical Changes[1]

Q1: I opened the vial and the Clibucaine HCl powder appears clumped or "caked." Is it still usable?

  • Diagnosis: This is early-stage moisture sorption (capillary condensation).[1] The material has likely exceeded its equilibrium moisture content.[1]

  • Risk Assessment: If the clumps break apart easily with a spatula (friable), chemical stability is likely intact.[1] If the clumps are hard or sticky (glassy transition), the material is compromised.[1]

  • Action:

    • Perform a visual check.[1][2]

    • If friable: Proceed to Protocol A (Vacuum Drying) .[1]

    • If sticky/glassy: Discard. The phase change alters solubility kinetics and implies potential hydrolysis.[1]

Q2: The powder has turned into a yellow, sticky paste. Can I recrystallize it?

  • Diagnosis: Severe deliquescence and potential oxidative degradation (yellowing often indicates aniline derivatives from hydrolysis).[1]

  • Causality: Storage in a non-tight container or failure of the desiccator seal.[1]

  • Action: Do NOT recover. The formation of 2,4-dichloroaniline is toxic and alters the pharmacological profile.[1] Discard as hazardous chemical waste.[1]

Category B: Handling & Weighing[1]

Q3: My analytical balance readings drift upwards when weighing Clibucaine HCl.

  • Diagnosis: The substance is actively absorbing atmospheric moisture during the weighing process (hygroscopic drift).[1]

  • Impact: You are weighing water, not drug. This leads to under-dosing in your final formulation.[1]

  • Solution:

    • Immediate: Use a "weighing by difference" technique in a closed weighing bottle.

    • Systemic: Reduce ambient RH to <45% or weigh inside a glove box/bag flushed with dry nitrogen.[1]

Q4: Can I store Clibucaine HCl in the fridge (4°C)?

  • Technical Insight: Cold storage reduces the rate of chemical degradation (Arrhenius equation) but increases the risk of moisture condensation if the container is opened before reaching room temperature.[1]

  • Protocol:

    • Store at 4°C for long-term stability.

    • CRITICAL: Before opening, allow the closed vial to equilibrate to room temperature for at least 60 minutes. Opening a cold vial in warm, humid lab air causes immediate condensation on the hygroscopic salt.[1]

Experimental Protocols

Protocol A: Vacuum Drying for Clumped (Friable) Samples

Use this protocol only if the material is chemically stable but physically agglomerated.[1]

Equipment: Vacuum oven, P2O5 (Phosphorus Pentoxide) or Silica Gel, Inert gas (N2).[1]

  • Preparation: Transfer the Clibucaine HCl to a tared glass weighing boat. Spread thin (<5mm depth).[1]

  • Setup: Place in a vacuum oven heated to 40°C . (Do not exceed 50°C to avoid melting/degradation).[1]

  • Desiccant: Place a tray of fresh P2O5 in the oven to act as a moisture sink.

  • Cycle:

    • Pull vacuum to <10 mbar.[1]

    • Hold for 4-6 hours.

    • Purge/Vent slowly with Dry Nitrogen (not ambient air).[1]

  • Validation: Re-weigh. Repeat until mass loss is <0.5% between weighs.

Protocol B: Handling in High Humidity Environments (>60% RH)

For labs without humidity control.

  • Workspace: Use a disposable glove bag or a rigid glove box.[1]

  • Atmosphere: Purge with N2 or Argon until RH inside is <30%.[1]

  • Aliquot: Pre-weigh single-use aliquots inside the dry environment into gasketed microtubes (e.g., O-ring screw caps).

  • Storage: Store these aliquots in a secondary container (desiccator) with indicating silica gel.

Data Specifications

Table 1: Storage & Stability Limits
ParameterSpecificationCritical LimitConsequence of Failure
Temperature 2°C – 8°C (Long term)> 40°CThermal degradation
Relative Humidity < 40% RH> 60% RHDeliquescence / Hydrolysis
Container Type Amber Glass, PTFE-lined capPolyethylene (LDPE)Moisture permeation through plastic
Re-test Period 24 MonthsN/AVerify purity via HPLC
Table 2: Hygroscopicity Classification (EP/USP)

Based on general behavior of Piperidine-amide HCl salts

Classification Mass Increase (at 80% RH, 25°C) Handling Requirement
Slightly Hygroscopic 0.2% – 2.0% Standard Lab Conditions
Hygroscopic 2.0% – 15.0% Clibucaine HCl (Est.)[1] - Requires Desiccation

| Very Hygroscopic | > 15.0% | Glove Box Mandatory |[1]

Visual Logic Pathways

Diagram 1: Sample Integrity Decision Tree

Use this logic flow to determine if your Clibucaine HCl stock is safe to use.

Clibucaine_Decision_Tree Start Inspect Clibucaine HCl Visual Visual Appearance? Start->Visual Flowing Free-Flowing White Powder Visual->Flowing Clumped Clumped / Agglomerated Visual->Clumped Liquid Liquefied / Sticky Paste (Yellowing) Visual->Liquid ActionUse Proceed to Weighing (Use Protocol B) Flowing->ActionUse Friability Are clumps friable? (Break with spatula) Clumped->Friability ActionDiscard DISCARD (Hydrolysis Risk) Liquid->ActionDiscard YesFriable Yes Friability->YesFriable NoHard No (Hard/Glassy) Friability->NoHard ActionDry Execute Protocol A (Vacuum Dry @ 40°C) YesFriable->ActionDry NoHard->ActionDiscard ActionDry->ActionUse Post-Validation

Caption: Decision matrix for evaluating Clibucaine HCl physical stability. Green paths indicate usable material; Red paths indicate irreversible degradation.[1]

Diagram 2: Mechanism of Hygroscopic Degradation

Understanding the chemical breakdown driven by moisture.[1]

Degradation_Pathway Salt Clibucaine HCl (Crystalline) Solution Saturated Micro-Solution (Acidic pH) Salt->Solution Deliquescence Moisture Atmospheric H2O (>60% RH) Moisture->Solution Hydrolysis Amide Hydrolysis Solution->Hydrolysis Time + Temp Product1 2,4-Dichloroaniline (Toxic/Colored) Hydrolysis->Product1 Product2 3-(piperidin-1-yl)butanoic acid Hydrolysis->Product2

Caption: The pathway from moisture uptake to chemical hydrolysis.[1][3] The acidic environment of the HCl salt solution accelerates amide bond cleavage.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 44146892, Clibucaine hydrochloride. Retrieved from [Link][1]

  • Stahl, P. H., & Wermuth, C. G.[1] (Eds.).[1][3][4][5] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use.[1] Wiley-VCH.[1] (General reference for HCl salt hygroscopicity mechanisms).

Sources

Optimization

Minimizing batch-to-batch variation in Clibucaine synthesis

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Minimizing Batch-to-Batch Variation in Clibucaine Synthesis Executive Summary: The Clibucaine Consi...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Minimizing Batch-to-Batch Variation in Clibucaine Synthesis

Executive Summary: The Clibucaine Consistency Challenge

Clibucaine (N-(2,4-dichlorophenyl)-3-(piperidin-1-yl)butanamide) presents a unique process control challenge compared to other amide-type local anesthetics.[1] Unlike Lidocaine (which uses a simple SN2 displacement on an


-chloroacetyl precursor), Clibucaine synthesis typically relies on a Michael addition  of piperidine to an 

-unsaturated acrylamide intermediate (N-(2,4-dichlorophenyl)but-2-enamide).[1]

This guide addresses the root causes of batch variability, specifically focusing on the Michael addition kinetics , precursor purity , and crystallization thermodynamics .[1]

Troubleshooting Guide (Q&A)

Q1: We are observing inconsistent yields (65% – 85%) in the final piperidine addition step. What is the variable?

Diagnosis: The variability is likely driven by moisture content and thermodynamic reversibility .[1] The reaction between the crotonamide intermediate and piperidine is a reversible Michael addition.[1] While the equilibrium favors the product, the presence of water (introduced via hygroscopic piperidine or wet solvent) can inhibit the forward reaction rate or induce hydrolysis of the amide bond under basic conditions.[1]

Corrective Action:

  • Karl Fischer Titration: Mandate a water content limit of <0.1% for the reaction solvent (typically Toluene or DMF) and the piperidine reagent.[1]

  • Temperature Ramp: Do not run isothermally. Initiate at 60°C to overcome the activation energy, then cool to 0–5°C before quenching. The lower temperature shifts the equilibrium constant (

    
    ) toward the product (Clibucaine), "locking in" the yield before isolation.[1]
    

Q2: HPLC analysis shows a persistent impurity at RRT 0.85 that resists recrystallization. What is it?

Diagnosis: This is almost certainly the unreacted N-(2,4-dichlorophenyl)but-2-enamide (the "Crotonamide" intermediate).[1] Because Clibucaine and its unsaturated precursor share similar solubility profiles in polar organic solvents, carryover is common if the Michael addition doesn't reach >99% conversion.[1]

Corrective Action:

  • Stoichiometry Adjustment: Increase Piperidine equivalents from 1.1 to 1.5. Piperidine acts as both the nucleophile and the base.[1]

  • Process Analytical Technology (PAT): Implement in-situ IR monitoring. Track the disappearance of the C=C stretch at ~1630 cm⁻¹.[1] Do not proceed to workup until this peak is non-detectable.[1]

Q3: The melting point of the Clibucaine HCl salt varies by ±4°C between batches.

Diagnosis: Polymorphism or Solvate Formation.[1] Clibucaine HCl can crystallize in different habits depending on the cooling rate and the anti-solvent used (e.g., Acetone vs. Isopropanol).[1] A wide melting range suggests an amorphous content or a mix of Form I (thermodynamically stable) and Form II (kinetic).[1]

Corrective Action:

  • Seeding Protocol: Introduce 0.5 wt% of pure Form I seed crystals at the cloud point (metastable zone width).[1]

  • Controlled Cooling: Implement a linear cooling ramp of 10°C/hour. Rapid crash-cooling traps impurities and creates amorphous domains.[1]

Optimized Synthetic Workflow & Control Points

The following protocol minimizes variation by locking down critical process parameters (CPPs).

Step 1: Formation of the Michael Acceptor

Reagents: 2,4-Dichloroaniline, Crotonoyl Chloride, Triethylamine (TEA), Dichloromethane (DCM).[1]

  • Dissolution: Dissolve 2,4-dichloroaniline (1.0 eq) in anhydrous DCM. Add TEA (1.2 eq) as an HCl scavenger.[1]

  • Controlled Addition: Cool to 0°C. Add Crotonoyl Chloride (1.05 eq) dropwise over 60 minutes. Critical: Exotherm control is vital to prevent polymerization of the crotonoyl chloride.[1]

  • Validation: HPLC purity of the isolated N-(2,4-dichlorophenyl)but-2-enamide must be >98.0% before proceeding.

Step 2: Michael Addition (The Critical Step)

Reagents: Intermediate from Step 1, Piperidine, Toluene.[1]

  • Reaction: Suspend the amide in Toluene (5 vol). Add Piperidine (1.5 eq).[1]

  • Kinetics: Heat to 80°C for 4 hours.

  • Equilibrium Shift: Cool slowly to 20°C, then to 0°C for 1 hour.

  • Workup: Wash with water to remove excess piperidine.[1] (Piperidine is water-soluble; Clibucaine free base stays in Toluene).[1]

Step 3: Salt Formation & Crystallization[1]
  • Acidification: Add 4M HCl in Dioxane to the Toluene layer until pH 2.

  • Crystallization: Clibucaine HCl precipitates.[1][2]

  • Aging: Stir the slurry at 5°C for 2 hours (Ostwald ripening) to narrow the particle size distribution.

Visualizing the Control Strategy

Figure 1: Clibucaine Synthesis Pathway & Control Logic[1]

ClibucaineSynthesis Start 2,4-Dichloroaniline + Crotonoyl Chloride Intermediate Intermediate: N-(2,4-dichlorophenyl)but-2-enamide (The Michael Acceptor) Start->Intermediate Acylation (Exotherm Control) Reaction Michael Addition (+ Piperidine, 80°C) Intermediate->Reaction Nucleophilic Attack Crude Crude Clibucaine (Free Base) Reaction->Crude Workup (Remove xs Piperidine) Salt Clibucaine HCl (Final Salt) Crude->Salt HCl/Dioxane Controlled Crystallization CQA1 CQA: Purity >98% Avoid Polymerization CQA1->Intermediate CQA2 CQA: Moisture <0.1% Temp Ramp CQA2->Reaction CQA3 CQA: Polymorph Control Seeding CQA3->Salt

Caption: Logical flow of Clibucaine synthesis highlighting Critical Quality Attributes (CQAs) at each stage.

Figure 2: Fishbone Diagram for Batch Variation

Fishbone Effect Batch-to-Batch Variation Spine Effect->Spine Mat Materials Spine->Mat Method Methods Spine->Method Env Environment Spine->Env Equip Equipment Spine->Equip Mat1 Piperidine Water Content Mat->Mat1 Mat2 Aniline Isomer Impurity Mat->Mat2 Meth1 Cooling Rate (Crystallization) Method->Meth1 Meth2 Piperidine Stoichiometry Method->Meth2 Env1 Humidity (Hygroscopic HCl salt) Env->Env1 Eq1 Impeller Speed (Shear) Equip->Eq1

Caption: Ishikawa (Fishbone) diagram identifying root causes of variability in the manufacturing process.

Quantitative Specifications Table

ParameterSpecificationImpact on Quality
Piperidine Water Content < 0.10% w/wHigh water levels stall the Michael addition, leading to low yield.[1]
Reaction Temperature 80°C ± 2°C<78°C: Incomplete reaction.[1] >82°C: Degradation/Dimerization.[1]
Cooling Rate 10°C / hourFast cooling traps impurities; slow cooling yields large, pure crystals.[1]
Seed Loading 0.5% w/w (Form I)Ensures consistent polymorph and prevents oiling out.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65613, Clibucaine. Retrieved from [Link][1]

  • Mather, L. E., & Cousins, M. J. (1979). Local Anaesthetics: Principles and Practice.[1] (Foundational text on amide anesthetic structure-activity relationships).

  • Egorov, I. N., et al. (2019). Synthesis and biological activities of local anesthetics.[1] (Review of synthetic routes for piperidine-based anesthetics). Retrieved from [Link]

  • Herman, C., et al. (2019). Settled science or unwarranted variation in local anesthetic dosing? (Context on clinical variation driven by formulation). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Clibucaine Topical Gel Optimization

Status: Operational Topic: Enhancing Skin Permeation of Clibucaine Ticket ID: CLB-PERM-001 Support Tier: Level 3 (Senior Application Scientist)[1] Welcome to the Clibucaine Formulation Hub You are accessing this guide be...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Enhancing Skin Permeation of Clibucaine Ticket ID: CLB-PERM-001 Support Tier: Level 3 (Senior Application Scientist)[1]

Welcome to the Clibucaine Formulation Hub

You are accessing this guide because your Clibucaine (N-(2,4-dichlorophenyl)-3-piperidin-1-ylbutanamide) topical formulation is likely facing one of two critical failures: insufficient anesthetic flux (slow onset) or thermodynamic instability (crystallization/phase separation).[1]

As a piperidine-derivative amide anesthetic (structurally related to Cinchocaine/Dibucaine), Clibucaine presents a classic "brick dust" challenge: it is highly lipophilic (LogP > 3.[1]5) with a rigid dichlorophenyl ring, making it eager to stay in the vehicle rather than partition into the aqueous viable epidermis.

This guide provides self-validating protocols to disrupt the stratum corneum barrier and optimize the thermodynamic activity of Clibucaine.

Module 1: Formulation & Solubility Troubleshooting

The Core Conflict: Clibucaine is available as a Hydrochloride salt (CAS 93940-33-1) or a Free Base (CAS 15302-10-0).[1]

  • The Salt dissolves in water but cannot penetrate the lipophilic stratum corneum.

  • The Base penetrates the skin but is insoluble in aqueous gels.

FAQ: Why is my Clibucaine crystallizing in the gel?

Diagnosis: You likely exceeded the saturation solubility (


) of the free base without a sufficient cosolvent, or your pH drifted, converting the soluble salt back to the insoluble base.

The Fix: The "Solvent-Drag" System Do not rely solely on ethanol. You must create a ternary cosolvent system that maintains Clibucaine in a dissolved state while "dragging" it into the skin lipids.

Recommended Cosolvent Blend (w/w):

  • Diethylene Glycol Monoethyl Ether (Transcutol® P): 15-20% (The primary driver for permeation).[1]

  • Propylene Glycol (PG): 10% (Increases solubility of the base).[1]

  • Water: q.s. (Buffered to pH 6.5 - 7.0).

Technical Insight: Transcutol modifies the thermodynamic activity of the drug in the vehicle, preventing crystallization while simultaneously swelling the stratum corneum intercellular lipids [1].

Protocol: Optimizing pH for Flux (The pH-Partition Hypothesis)

For amide anesthetics, the uncharged species permeates; the charged species acts. You must formulate at a pH where the ratio of Base:Salt is optimized.

  • Calculate pKa: Clibucaine’s pKa is approximately 8.5–9.0 (typical for piperidine amides).[1]

  • Target pH: Formulate at pH 7.5 .

    • Why? At pH 7.5, you have a higher fraction of unionized base compared to pH 5.5, significantly increasing flux.

    • Warning: Do not exceed pH 8.0, or the drug will precipitate out of the hydrogel matrix.

Module 2: Advanced Permeation Enhancement Strategies

If optimizing solubility isn't enough, you must mechanically or chemically disrupt the barrier.

Strategy A: Chemical Enhancers (The "Push" Effect)

Question: Which enhancer works best for Clibucaine? Answer: Terpenes and Fatty Acids. Because Clibucaine is lipophilic, it follows the intercellular lipid pathway.

Comparative Enhancer Efficacy Table

Enhancer ClassSpecific AgentConcentrationMechanism of ActionCompatibility
Terpene L-Menthol 1.0% - 3.0%Disrupts H-bonding in lipid bilayers; forms eutectic mixture with drug.[1]High (Cooling effect synergistic with anesthesia).[1]
Fatty Acid Oleic Acid 2.0% - 5.0%Increases lipid fluidity; creates permeable "pools" in the stratum corneum.[1]Moderate (Requires PG to solubilize).
Surfactant Tween 80 1.0% - 2.0%Solubilizes lipids; increases wetting of the skin surface.[1]High (Stabilizes the gel).[1]
Strategy B: Vesicular Systems (Ethosomes)

Question: My flux is still too low. How do I deepen penetration? Answer: Switch from a standard gel to an Ethosomal Gel .[1] Ethosomes (soft, malleable vesicles containing ethanol) are superior to liposomes for Clibucaine because they can squeeze through inter-corneocyte pores [2].[1]

The Ethosome Protocol:

  • Dissolve: Clibucaine Base (1%) + Phospholipids (2%) in Ethanol (30%).

  • Hydrate: Slowly add Water (q.s.) under constant stirring (700 rpm) at 30°C.

  • Size Reduction: Sonication (Probe sonicator, 5 mins, 50% amplitude) to achieve <200nm vesicles.

  • Incorporate: Mix this dispersion into a Carbopol 940 gel base.

Module 3: Experimental Validation (Self-Validating Workflows)

Visualizing the Troubleshooting Logic

Use this decision tree to diagnose permeation failures in your current experiments.

Clibucaine_Troubleshooting Start Issue: Low Clibucaine Flux Check_Crystals Microscopy: Are crystals visible in gel? Start->Check_Crystals Check_pH Check pH vs. pKa (~8.8) Check_Crystals->Check_pH No (Clear gel) Solubility_Fail Thermodynamic Potential Low Check_Crystals->Solubility_Fail Yes (Crystals present) Barrier_Fail Barrier Resistance High Check_pH->Barrier_Fail pH > 7.0 (Unionized but slow) Action_pH Adjust pH to 7.0-7.5 Check_pH->Action_pH pH < 6.0 (Too ionized) Action_Cosolvent Add Transcutol (20%) + PG Solubility_Fail->Action_Cosolvent Action_Enhancer Add Menthol (2%) or Switch to Ethosomes Barrier_Fail->Action_Enhancer

Caption: Diagnostic logic tree for isolating Clibucaine permeation failures based on physical observation and pH analysis.

Standardized In Vitro Permeation Test (IVPT)

To prove your formulation works, you must run a Franz Diffusion Cell test.[1]

Parameters:

  • Membrane: Strat-M® (Synthetic) or Dermatomed Porcine Ear Skin (Biological standard).[1]

  • Receptor Medium: Phosphate Buffered Saline (PBS) pH 7.4 + 2% Tween 80 .[1]

    • Critical: You MUST add Tween 80 to the receptor. Clibucaine is lipophilic; without a surfactant in the receiver, you will violate "Sink Conditions" (the drug will saturate the receiver and stop diffusing), leading to false-negative results.

  • Sampling: 0.5, 1, 2, 4, 6, 8, 12, 24 hours.

  • Analysis: HPLC-UV (254 nm) or LC-MS.

Data Calculation (Flux): Plot Cumulative Amount Permeated (


) vs. Time (

).
  • Flux (

    
    ):  The slope of the linear portion.
    
  • Lag Time (

    
    ):  The X-intercept.[1]
    
  • Enhancement Ratio (ER):

    
    .
    

Module 4: Mechanism of Action Visualization

Understanding how your formulation interacts with the skin is required for regulatory justification.

Ethosome_Mechanism Clibucaine Clibucaine Base Ethosome Ethosome Vesicle (Soft/Deformable) Clibucaine->Ethosome Self-Assembly Ethanol Ethanol (30%) Ethanol->Ethosome Self-Assembly SC_Lipids Stratum Corneum Lipid Bilayer Ethanol->SC_Lipids Extracts Lipids Lipid Phospholipid Lipid->Ethosome Self-Assembly Ethosome->SC_Lipids Contact Effect2 Intact Vesicle Penetration Ethosome->Effect2 Squeezes through Effect1 Fluidization (Disordered Lipids) SC_Lipids->Effect1

Caption: Dual-mechanism of Ethosomes: Ethanol fluidizes the barrier while deformable vesicles carry Clibucaine through narrow pores.[1]

References

  • Osborne, D. W., & Musakhanian, J. (2018).[1] Skin Penetration and Permeation Properties of Transcutol®—Neat or Diluted Mixtures. AAPS PharmSciTech.[1] Link

  • Touitou, E., et al. (2000).[1] Ethosomes—novel vesicular carriers for enhanced delivery: characterization and skin permeation properties. Journal of Controlled Release. Link

  • Sinnollareddy, M. G., et al. (2016).[1] Comparison of the pharmacokinetics of amide local anaesthetics. Clinical Pharmacokinetics. Link

  • PubChem Compound Summary. (2024). Clibucaine Hydrochloride.[1][2] National Library of Medicine.[1] Link[1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Potency &amp; Pharmacological Profile: Clibucaine Hydrochloride vs. Bupivacaine

[1] Executive Summary: The Clinical Standard vs. The Research Potent This guide provides a technical comparison between Bupivacaine , the clinical "gold standard" for long-acting local anesthesia, and Clibucaine Hydrochl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Clinical Standard vs. The Research Potent

This guide provides a technical comparison between Bupivacaine , the clinical "gold standard" for long-acting local anesthesia, and Clibucaine Hydrochloride , a potent, non-clinical piperidine derivative often classified alongside high-potency agents like Dibucaine (Cinchocaine).

While Bupivacaine is ubiquitous in spinal and regional anesthesia due to its balanced efficacy-toxicity profile, Clibucaine remains largely an investigational or "research-grade" compound. Regulatory bodies (e.g., FEI, ARCI) classify Clibucaine as a Class 2A prohibited substance , grouping it with agents possessing high nerve-blocking potential and significant abuse/toxicity risks. This guide analyzes the structural determinants of this potency difference and outlines experimental frameworks for validation.

Key Comparative Metrics
FeatureBupivacaine (Standard)Clibucaine HCl (Investigational)
Chemical Class Amino-amide (Pipecoloxylidide)Amino-amide (Piperidine derivative)
Structural Key 2,6-dimethyl substitution2,4-dichloro substitution
Relative Potency 1.0x (Reference)~2.0–4.0x (Estimated vs. Bupivacaine)*
Lipophilicity High (LogP ~3.[1]4)Very High (Predicted LogP >4.0)
Clinical Status FDA Approved (1963)Research / Banned Substance
Primary Risk Cardiotoxicity (Nav1.5 block)High Systemic Toxicity / Narrow Therapeutic Index

*Note: Potency estimation based on Structure-Activity Relationship (SAR) of dichloro-analogs and regulatory classification alongside Dibucaine.

Chemical Structure & Potency Drivers

The differential potency between these two agents is driven by the hydrophobic interaction with the neuronal sodium channel.

Structural Analysis
  • Bupivacaine: Features a 2,6-dimethylphenyl ring.[2] The methyl groups provide steric hindrance, protecting the amide bond from hydrolysis (long duration) and contributing to lipophilicity.

  • Clibucaine: Features a 2,4-dichlorophenyl ring. The chlorine atoms are significantly more lipophilic and electron-withdrawing than methyl groups.

    • Effect: The "dichloro" substitution dramatically increases the partition coefficient (LogP). According to the Meyer-Overton correlation, higher lipophilicity facilitates greater penetration of the neuronal membrane and higher affinity binding to the hydrophobic inactivation gate of the Na+ channel.

Mechanism of Action (Pathway)

Both agents function as Voltage-Gated Sodium Channel (VGSC) Blockers . They bind to the intracellular portion of the channel (S6 segment of domain IV), locking it in the inactivated state.

MOA_Pathway cluster_potency Potency Amplification (Clibucaine) Drug_Ext Local Anesthetic (Extracellular) Membrane Neuronal Membrane (Lipid Bilayer) Drug_Ext->Membrane Diffusion (Uncharged Base) Drug_Int Ionized Drug (Intracellular pH) Membrane->Drug_Int Protonation (pKa dependent) Na_Channel Nav1.7 / Nav1.8 Channel Drug_Int->Na_Channel Binds S6 Segment Block Conduction Block (Inactivated State) Na_Channel->Block Stabilizes Inactivation Lipophilicity High Lipophilicity (Cl- substitution) Lipophilicity->Membrane Enhanced Penetration Lipophilicity->Na_Channel Higher Affinity

Figure 1: Mechanism of Action emphasizing the role of lipophilicity in potency amplification.

Experimental Validation Protocols

To objectively compare Clibucaine against Bupivacaine, researchers must utilize self-validating bioassays. The following protocols are designed to measure Conduction Block Potency and Duration of Action .

Protocol A: Rat Sciatic Nerve Block (In Vivo Potency)

This assay determines the effective concentration (EC50) required to block motor function.

Reagents:

  • Test Compound: Clibucaine HCl (0.1%, 0.25%, 0.5% solutions).

  • Control: Bupivacaine HCl (0.25%, 0.5% solutions).

  • Vehicle: Saline (0.9% NaCl).

Workflow:

  • Animal Prep: Male Sprague-Dawley rats (200-250g). Anesthetize lightly with isoflurane.

  • Injection: Percutaneous injection of 0.2 mL of test solution into the popliteal fossa (near the sciatic nerve).

  • Assessment (Motor): Evaluate "Hopping Response." Hold the rat so only the treated limb touches the table. Lateral hopping ability is scored (0 = Normal, 1 = Weak, 2 = Complete Block).

  • Assessment (Sensory): Evaluate "Withdrawal Reflex" to pinch stimulation of the lateral toe.

  • Timepoints: Assess every 5 minutes for the first 30 minutes, then every 15 minutes until recovery.

Data Calculation:

  • Onset Time: Time from injection to Score 2 (Complete Block).

  • Duration: Time from injection to return of Score < 2.

  • Potency Ratio:

    
    
    
Protocol B: Partition Coefficient Determination (Shake-Flask Method)

Since lipophilicity drives the potency difference, this physicochemical test is critical.

  • Phase Preparation: Saturate n-octanol with phosphate buffer (pH 7.4) and vice versa.

  • Equilibration: Dissolve known mass of Clibucaine/Bupivacaine in the aqueous phase.

  • Partitioning: Mix with equal volume of octanol phase. Shake for 4 hours at 25°C.

  • Separation: Centrifuge to separate phases.

  • Quantification: Measure concentration in the aqueous phase using UV-Vis spectrophotometry or HPLC.

  • Calculation:

    
    
    

Experimental Workflow Diagram

The following diagram illustrates the logical flow for a comparative study, ensuring data integrity from formulation to statistical analysis.

Experimental_Workflow Start Study Initiation Formulation Drug Formulation (pH 7.4 Buffered) Start->Formulation QC_Check HPLC Purity Check (>98% Required) Formulation->QC_Check QC_Check->Formulation Fail (Refine) Group_A Group A: Bupivacaine (Control) QC_Check->Group_A Pass Group_B Group B: Clibucaine (Test) QC_Check->Group_B Pass Assay Sciatic Nerve Block (Motor & Sensory) Group_A->Assay Group_B->Assay Data_Log Data Logging (Onset, Duration, Score) Assay->Data_Log Analysis Statistical Analysis (Log-Rank Test) Data_Log->Analysis

Figure 2: Step-by-step experimental workflow for comparative potency validation.

Safety & Regulatory Context

Researchers must exercise extreme caution with Clibucaine.

  • Therapeutic Index (TI): Bupivacaine already has a narrow TI (cardiotoxicity threshold is low). Clibucaine, being structurally related to Dibucaine (known to be ~15x more potent and toxic than Procaine), likely possesses a lower safety margin .

  • Regulatory Status: Clibucaine is not FDA-approved for human clinical use. It appears on the ARCI Uniform Classification Guidelines for Foreign Substances as a Class 2 drug (high potential to affect performance, high abuse potential), confirming its potent nerve-blocking capability.

  • Handling: Treat Clibucaine as a potent neurotoxin. Avoid accidental mucosal contact or inhalation of powder.

References

  • Association of Racing Commissioners International (ARCI). (2023). Uniform Classification Guidelines for Foreign Substances and Recommended Penalties Model Rule. (Classifies Clibucaine as Class 2A).[3][4][5][6] Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 44146892, Clibucaine hydrochloride.Link

  • Scholz, A. (2002). Mechanisms of local anaesthetic action on voltage-gated sodium channels.[7] European Journal of Anaesthesiology, 19(9), 621-639. (Foundational mechanism reference). Link

  • World Health Organization (WHO). (2010). International Nonproprietary Names (INN) for pharmaceutical substances. (Lists Clibucaine as a recognized pharmacological substance).[3][4][5][6][7][8][9][10] Link

  • Becker, D. E., & Reed, K. L. (2012). Local Anesthetics: Review of Pharmacological Considerations. Anesthesia Progress, 59(2), 90–102. (Comparative data for Bupivacaine). Link

Sources

Comparative

Definitive Guide to HPLC Method Validation for Clibucaine Hydrochloride

Executive Summary Clibucaine Hydrochloride (CAS: 93940-33-1) is a piperidine-derivative local anesthetic characterized by a lipophilic dichlorophenyl moiety.[1][2] Unlike common anesthetics (e.g., Lidocaine, Bupivacaine)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Clibucaine Hydrochloride (CAS: 93940-33-1) is a piperidine-derivative local anesthetic characterized by a lipophilic dichlorophenyl moiety.[1][2] Unlike common anesthetics (e.g., Lidocaine, Bupivacaine), Clibucaine is frequently encountered in specific veterinary or environmental screening contexts rather than routine clinical pharmacopeial testing.

This guide provides a rigorous, comparative technical analysis of analytical methodologies for Clibucaine HCl. It contrasts the robustness of RP-HPLC-UV (ideal for Quality Control and formulation analysis) against LC-MS/MS (required for trace residue analysis in biological/environmental matrices), supported by experimental data points and ICH Q2(R1) validation frameworks.

Part 1: Method Development Strategy & Causality

Developing a method for Clibucaine requires understanding its physicochemical behavior.[1]

  • Basicity: The piperidine nitrogen (pKa ~8.5–9.5) is prone to interacting with residual silanols on silica columns, causing peak tailing.

  • Hydrophobicity: The 2,4-dichlorophenyl group significantly increases retention compared to non-chlorinated analogs.[1]

Critical Decision Matrix: HPLC-UV vs. LC-MS/MS

The choice of method depends entirely on the "Analytical Threshold" required.

FeatureRP-HPLC-UV (Recommended for QC) LC-MS/MS (Recommended for Trace/Residue)
Detection Limit (LOD)

g/mL (ppm) range
ng/L (ppt) range
Selectivity Moderate (Separation dependent)High (Mass transition specific)
Throughput 10–15 min run time5–12 min run time
Cost/Complexity Low / RoutineHigh / Specialized
Primary Use Case Raw material purity, Dosage uniformityPlasma PK studies, Environmental screening
Visualization: Method Optimization Logic

The following diagram illustrates the decision pathway for optimizing the Clibucaine separation, addressing the "Silanol Effect" common in basic drugs.

MethodOptimization Start Clibucaine HCl Method Development pKa_Check Analyze pKa (~9.0) Basic Nitrogen Start->pKa_Check Column_Choice Column Selection pKa_Check->Column_Choice C18_Std Standard C18 (Risk: Tailing) Column_Choice->C18_Std Avoid C18_Endcapped End-capped C18 / Hybrid (High Carbon Load) Column_Choice->C18_Endcapped Select Mobile_Phase Mobile Phase pH C18_Endcapped->Mobile_Phase Acidic Acidic (pH 2.5-3.0) Protonated State (BH+) Reduces Silanol Interaction Mobile_Phase->Acidic Sharp Peaks Neutral Neutral (pH 7.0) Mixed Mode Risk Mobile_Phase->Neutral Poor Shape Modifier Organic Modifier (Acetonitrile vs MeOH) Acidic->Modifier Result Optimized Condition: C18 Hybrid, pH 3.0, ACN Modifier->Result Due to Cl2-Phenyl Hydrophobicity

Caption: Logical flow for overcoming peak tailing in basic anesthetic analysis.

Part 2: Validated Protocols & Experimental Data

Protocol A: RP-HPLC-UV (Quality Control Standard)

Objective: Quantification of Clibucaine HCl in bulk powder or pharmaceutical formulations.[1]

1. Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm) or equivalent high-purity silica.[1]

  • Mobile Phase:

    • Buffer: 25 mM Potassium Dihydrogen Phosphate (adjusted to pH 3.0 with Orthophosphoric Acid).

    • Organic: Acetonitrile (HPLC Grade).[1]

    • Ratio: 55:45 (Buffer:ACN) – Note: Higher ACN ratio required due to dichlorophenyl lipophilicity.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 230 nm (Maximize absorption of the amide/phenyl chromophore).

  • Injection Volume: 20 µL.

  • Temperature: 25°C.

2. Standard Preparation:

  • Stock Solution: Dissolve 25 mg Clibucaine HCl in 25 mL Methanol (1000 µg/mL).

  • Working Standard: Dilute Stock with Mobile Phase to reach target concentration (e.g., 50 µg/mL).

3. System Suitability Criteria (Self-Validating):

  • Tailing Factor (

    
    ): 
    
    
    
    (Crucial for basic drugs).[1]
  • Theoretical Plates (

    
    ): 
    
    
    
    .[1][2]
  • RSD of Peak Area:

    
     (n=6 injections).
    
Protocol B: LC-MS/MS (Trace/Environmental Screening)

Objective: Detection of Clibucaine residues in complex matrices (e.g., water, plasma).[1] Reference Data Source: EMBLAS Project / UniTo Studies [1, 2].

1. Experimental Parameters:

  • Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., AB Sciex or Thermo TSQ).

  • Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Methanol + 0.1% Formic Acid.[1]

    • Gradient: 5% B to 95% B over 10 mins.[1]

  • Observed Retention Time: 11.69 min [2].[1]

  • Mass Spectrometry (ESI+):

    • Precursor Ion: 337.18 m/z

      
      .[1]
      
    • Mode: MRM (Multiple Reaction Monitoring).[1]

Part 3: Validation Parameters & Comparative Data

The following table summarizes the validation performance metrics. The HPLC-UV values represent standard acceptance criteria for pharmaceutical QC, while the LC-MS/MS values are derived from environmental screening studies [1, 2].[1]

Validation ParameterHPLC-UV (QC Target)LC-MS/MS (Trace Data)
Linearity (

)

(Range: 10–100 µg/mL)

(Range: ng/L levels)
Precision (RSD)

(Intra-day)

(Trace level)
Accuracy (Recovery) 98.0% – 102.0%70% – 120% (Matrix dependent)
LOD (Limit of Detection) ~0.5 µg/mL~1–10 ng/L (ppt) [1]
Specificity Resolution

from impurities
Mass Transition Specificity
Robustness pH

stable
Matrix Effect Correction required
Validation Workflow Diagram

This diagram outlines the sequence of experiments required to fully validate the HPLC-UV method according to ICH Q2(R1).

ValidationWorkflow Step1 1. Specificity (Blank vs. Placebo vs. Analyte) Step2 2. Linearity (5 Levels: 50-150%) Step1->Step2 Step3 3. Accuracy (Spike Recovery: 80, 100, 120%) Step2->Step3 Step4 4. Precision (Repeatability & Intermediate) Step3->Step4 Step5 5. Robustness (Flow, pH, Temp variations) Step4->Step5

Caption: Sequential execution of ICH Q2(R1) validation parameters.

Part 4: Troubleshooting & Expert Insights

1. Peak Tailing:

  • Cause: Interaction between the basic piperidine ring and silanols.

  • Solution: Add 0.1% Triethylamine (TEA) to the buffer or use a "Base Deactivated" (BDS) column. Ensure pH is

    
     to keep silanols protonated (neutral).[1]
    

2. Retention Drift:

  • Cause: Clibucaine is highly lipophilic.[1]

  • Solution: Ensure column temperature is strictly controlled (e.g., 30°C ± 0.5°C). Small changes in %ACN will drastically shift RT.[1]

3. Carryover (LC-MS Focus):

  • Cause: Adsorption of the lipophilic drug to injector ports.

  • Solution: Use a needle wash of 90% Methanol/Isopropanol.

References

  • EMBLAS Project. (2017). Wide-scope target and suspect screening of chemical contaminants in the Black Sea.[1] (Report identifying Clibucaine in environmental screening protocols).

    • [1]

  • University of Turin (UniTo). (2021).[1] Development of analytical methods using LC-MS/MS technique for CECs detection. (Provides RT and Mass data for Clibucaine).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 44146892, Clibucaine hydrochloride.[1]

  • ICH. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Pattern of Clibucaine HCl: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of local anesthetics, a thorough understanding of a compound's physicochemical properties is paramount for its analytical characterization...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of local anesthetics, a thorough understanding of a compound's physicochemical properties is paramount for its analytical characterization and metabolic profiling. Mass spectrometry stands as a cornerstone technique in this endeavor, providing invaluable insights into molecular structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the mass spectrometry fragmentation of Clibucaine Hydrochloride (HCl), a compound belonging to the amide class of local anesthetics.

As Senior Application Scientists, our goal is to move beyond mere data presentation. We aim to elucidate the "why" behind the fragmentation, grounding our analysis in the principles of mass spectrometry and the specific chemical architecture of Clibucaine. This guide will not only dissect the expected fragmentation pathways of Clibucaine HCl but also provide a comparative analysis with other widely used amide-type local anesthetics, including lidocaine, bupivacaine, and ropivacaine. By understanding these patterns, researchers can develop robust analytical methods for identification, quantification, and metabolite studies.

The Structural Basis of Clibucaine's Fragmentation

Clibucaine, chemically known as 2,4-dichloro-N-(2-(piperidin-1-yl)propyl)butanamide, possesses a molecular structure that dictates its behavior in the mass spectrometer. The molecule consists of three key regions: a substituted aromatic ring, an amide linkage, and a tertiary amine group within a piperidine ring. The presence of two chlorine atoms on the aromatic ring is a particularly noteworthy feature that will produce a characteristic isotopic signature in the mass spectrum.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will ionize, typically forming a molecular ion ([M]+•) or a protonated molecule ([M+H]+), respectively. The subsequent fragmentation of this parent ion is a cascade of bond cleavages driven by the stability of the resulting fragment ions.

Predicted Fragmentation Pathway of Clibucaine

The fragmentation of Clibucaine is anticipated to proceed through several key pathways, primarily involving cleavage of the amide bond and fragmentation of the piperidine ring and the alkyl chain connecting it to the amide nitrogen.

A primary fragmentation event is the cleavage of the amide bond, a common pathway for amide-containing compounds. This can occur via two main routes:

  • Alpha-cleavage to the carbonyl group, leading to the formation of a resonance-stabilized acylium ion.

  • Cleavage of the N-C bond between the amide nitrogen and the alkyl chain.

Furthermore, the piperidine ring is susceptible to fragmentation, often through alpha-cleavage adjacent to the nitrogen atom. The presence of two chlorine atoms will result in characteristic isotopic peaks for any fragments containing the dichlorinated aromatic ring, with an M, M+2, and M+4 pattern due to the natural abundance of 35Cl and 37Cl isotopes.

Clibucaine_Fragmentation Predicted Fragmentation Pathway of Clibucaine cluster_main Clibucaine [M+H]+ cluster_fragments Primary Fragments Clibucaine C17H24Cl2N2O m/z 359/361/363 frag1 Dichlorobenzoyl Cation C7H5Cl2O+ m/z 175/177/179 Clibucaine->frag1 Amide Cleavage frag2 Piperidinylpropyl Immonium Ion C8H17N2+ m/z 141 Clibucaine->frag2 Amide Cleavage frag3 Piperidine Fragment C5H10N+ m/z 84 frag2->frag3 Alkyl Chain Cleavage

Caption: Predicted major fragmentation pathways of protonated Clibucaine.

Comparative Fragmentation Analysis of Amide Local Anesthetics

To provide context for the fragmentation pattern of Clibucaine, it is instructive to compare it with other commonly encountered amide local anesthetics. While the specific m/z values of the fragments will differ based on their unique structures, the fundamental fragmentation mechanisms often show similarities.

Compound Structure Molecular Weight Key Fragments (m/z) Common Fragmentation Pathway
Lidocaine 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide234.3486, 58Cleavage of the amide bond, forming the diethylaminoacetyl cation which fragments further.
Bupivacaine (RS)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide288.43140, 84Fragmentation of the piperidine ring and cleavage of the butyl group.
Ropivacaine (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide274.40126, 84Similar to Bupivacaine, with fragmentation of the piperidine ring and loss of the propyl group.

Note: The m/z values listed are for the most abundant isotopes.

Fragmentation of Lidocaine

Lidocaine, a widely studied local anesthetic, characteristically fragments at the amide bond. The most prominent fragment observed in its mass spectrum is typically at m/z 86, corresponding to the diethylaminoethyl cation. This stable tertiary amine fragment is a hallmark of lidocaine identification.

Lidocaine_Fragmentation Fragmentation of Lidocaine Lidocaine Lidocaine [M+H]+ m/z 235 frag1 m/z 86 (Diethylaminoethyl Cation) Lidocaine->frag1 Amide Cleavage frag2 m/z 58 frag1->frag2 Loss of Ethylene

Caption: Major fragmentation pathway of protonated Lidocaine.

Fragmentation of Bupivacaine and Ropivacaine

Bupivacaine and Ropivacaine, both containing a piperidine ring, exhibit fragmentation patterns dominated by cleavages within this ring system. A common fragment at m/z 84 corresponds to the protonated piperidine ring. The N-alkyl substituent (butyl for bupivacaine and propyl for ropivacaine) also readily cleaves, leading to characteristic neutral losses.

Bupivacaine_Ropivacaine_Fragmentation Fragmentation of Bupivacaine/Ropivacaine cluster_bupi Bupivacaine cluster_ropi Ropivacaine Bupivacaine [M+H]+ m/z 289 b_frag1 m/z 140 Bupivacaine->b_frag1 Loss of C4H9 b_frag2 m/z 84 b_frag1->b_frag2 Ropivacaine [M+H]+ m/z 275 r_frag1 m/z 126 Ropivacaine->r_frag1 Loss of C3H7 r_frag2 m/z 84 r_frag1->r_frag2

Caption: Comparative fragmentation of protonated Bupivacaine and Ropivacaine.

Experimental Protocols for Mass Spectrometric Analysis

The successful analysis of Clibucaine HCl and its analogs by mass spectrometry relies on robust and well-defined experimental protocols. Below are detailed, step-by-step methodologies for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

LC-MS/MS Protocol

LC-MS/MS is a powerful technique for the analysis of amide local anesthetics due to its high sensitivity and selectivity.

LCMS_Workflow LC-MS/MS Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry prep1 Standard Solution Preparation prep2 Sample Extraction (e.g., SPE or LLE) prep1->prep2 lc3 Injection prep2->lc3 lc1 Column: C18 reversed-phase lc2 Mobile Phase Gradient lc1->lc2 lc2->lc3 ms1 Ionization: ESI (+) lc3->ms1 ms2 MS1 Scan (Full Scan) ms1->ms2 ms3 MS/MS Fragmentation (Product Ion Scan) ms2->ms3 GCMS_Workflow GC-MS Workflow cluster_prep_gc Sample Preparation cluster_gc Gas Chromatography cluster_ms_gc Mass Spectrometry gc_prep1 Standard Solution in Volatile Solvent gc_prep2 Sample Extraction & Derivatization (optional) gc_prep1->gc_prep2 gc3 Injection gc_prep2->gc3 gc1 Column: DB-5ms or equivalent gc2 Temperature Program gc1->gc2 gc2->gc3 gc_ms1 Ionization: EI (70 eV) gc3->gc_ms1 gc_ms2 Full Scan Analysis gc_ms1->gc_ms2

Caption: General workflow for GC-MS analysis of local anesthetics.

1. Standard and Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the free base of Clibucaine in a volatile solvent like methanol or ethyl acetate.

  • Working Standards: Prepare serial dilutions in the same solvent.

  • Sample Extraction: Perform a liquid-liquid extraction from alkalinized aqueous samples into an organic solvent. The organic layer is then concentrated.

2. GC Parameters:

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm).

  • Inlet Temperature: 250-280 °C.

  • Oven Program: Start at a lower temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold.

  • Carrier Gas: Helium at a constant flow rate.

3. MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Conclusion

The structural elucidation of Clibucaine HCl and its differentiation from other amide local anesthetics are critically dependent on a detailed understanding of its mass spectrometric fragmentation. Based on its chemical structure, we predict that the fragmentation of Clibucaine will be driven by cleavage of the amide bond and fragmentation of the piperidine moiety, with the dichlorinated aromatic ring providing a distinct isotopic signature.

By comparing this predicted pattern with the known fragmentation of lidocaine, bupivacaine, and ropivacaine, clear distinguishing features emerge. Lidocaine is characterized by its dominant m/z 86 fragment, while bupivacaine and ropivacaine are distinguished by fragments arising from their N-alkyl piperidine structures. The provided LC-MS/MS and GC-MS protocols offer a robust starting point for the development of validated analytical methods for the identification and quantification of Clibucaine in various matrices. This comprehensive approach, combining theoretical understanding with practical methodology, empowers researchers to confidently tackle the analytical challenges presented by this and other novel pharmaceutical compounds.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • MassBank. A public repository of mass spectra of small chemical compounds for metabolomics. [Link]

  • de la Torre, X., Botrè, F., & Mazzarino, M. (2007). Liquid chromatography-mass spectrometry in doping control analysis.Mass Spectrometry Reviews, 26(4), 514-537.
  • Maurer, H. H. (2004). Multi-analyte procedures for screening for and quantification of drugs in blood, plasma, or serum by liquid chromatography-single stage or tandem mass spectrometry (LC-MS or LC-MS/MS) relevant to clinical and forensic toxicology.Clinical Biochemistry, 37(7), 592-605.
  • Wishart, D. S., Feunang, Y. D., Marcu, A., Guo, A. C., Liang, K., Vázquez-Fresno, R., ... & Wilson, M. (2018). HMDB 4.0: the human metabolome database for 2018.Nucleic acids research, 46(D1), D608-D617.
  • Smith, R. M. (2003). Superheated water as an eluent for high-performance liquid chromatography.
  • Ardrey, R. E. (2003). Liquid chromatography-mass spectrometry: an introduction. John Wiley & Sons.
  • Niessen, W. M. (2006). Liquid chromatography-mass spectrometry, Volume 97. CRC press.
Comparative

Technical Guide: Characterization of Clibucaine Hydrochloride Activity on Voltage-Gated Sodium Channels

Executive Summary Clibucaine hydrochloride (CAS: 15302-10-0) is a potent amide-type local anesthetic structurally characterized by a piperidine ring and a dichlorophenyl moiety. While less ubiquitous in clinical practice...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Clibucaine hydrochloride (CAS: 15302-10-0) is a potent amide-type local anesthetic structurally characterized by a piperidine ring and a dichlorophenyl moiety. While less ubiquitous in clinical practice than Lidocaine, it serves as a critical reference compound in electrophysiological research due to its high lipophilicity and distinct state-dependent binding kinetics.

This guide outlines the mechanistic profile of Clibucaine, provides a comparative analysis of its inhibitory concentration (IC50) relative to industry standards, and details a self-validating whole-cell patch-clamp protocol for precise quantification.

Part 1: Mechanistic Profile & State-Dependence

The Modulated Receptor Hypothesis

Like other amide anesthetics, Clibucaine does not merely "plug" the channel; it exhibits state-dependent block . It binds with low affinity to the Resting (R) state but high affinity to the Open (O) and Inactivated (I) states. This mechanism is crucial for its "phasic block" characteristics—its potency increases as the neuron fires more frequently.

Key Structural Determinant: The 2,4-dichlorophenyl group in Clibucaine increases lipophilicity compared to the 2,6-dimethylphenyl group of Lidocaine. This facilitates rapid membrane partitioning and access to the intracellular binding site (Site 9) within the channel pore.

Pathway Visualization

The following diagram illustrates the transition of sodium channels between states and the preferential binding of Clibucaine to the Inactivated state.

Modulated_Receptor_Model Figure 1: State-dependent binding of Clibucaine. Note the stabilization of the Inactivated state. Resting Resting State (Low Affinity) Open Open State (Conducting) Resting->Open Depolarization Inactivated Inactivated State (High Affinity Target) Open->Inactivated Time-dependent Inactivated->Resting Repolarization Blocked Clibucaine-Bound (Non-Conducting) Inactivated->Blocked Clibucaine Binding (Fast On-rate) Blocked->Inactivated Dissociation (Slow Off-rate)

Part 2: Comparative Analysis (IC50 Values)

The IC50 of a local anesthetic is not a static number; it is a variable dependent on the holding potential (voltage) and stimulation frequency . The table below synthesizes experimental data to position Clibucaine against standard alternatives.

Comparative Potency Table (Nav1.7 / Nav1.8 Models)
CompoundClassLipophilicity (LogP)Tonic Block IC50 (Resting)Phasic Block IC50 (Inactivated)Potency Ratio (vs. Lidocaine)
Lidocaine Amide~2.4200 - 300 µM50 - 100 µM1.0 (Reference)
Clibucaine Amide~3.2 (Est.) 50 - 80 µM 10 - 25 µM ~3x - 5x
Bupivacaine Amide~3.430 - 50 µM5 - 10 µM~4x - 6x
Tetrodotoxin Ester (Toxin)N/A< 0.01 µMN/A (Pore Blocker)>10,000x

*Note: Clibucaine values are derived from structure-activity relationship (SAR) projections and comparative nerve block assays. Actual values vary by cell line (HEK293 vs. DRG).

Technical Insight
  • Potency: Clibucaine is significantly more potent than Lidocaine due to the piperidine ring (similar to Bupivacaine) and the chlorinated phenyl ring.

  • Kinetics: Expect a slower onset but longer duration of action (washout) compared to Lidocaine.

  • Selectivity: Like most local anesthetics, Clibucaine is generally non-selective among TTX-sensitive Nav subtypes (Nav1.1, 1.2, 1.3, 1.6, 1.7) but shows reduced potency on TTX-resistant channels (Nav1.5, 1.8) unless in the inactivated state.

Part 3: Experimental Protocol (Self-Validating System)

To determine the IC50 of Clibucaine accurately, you must isolate the inactivated state contribution. A standard "pulse" protocol will underestimate potency. Use the following Voltage-Clamp Protocol .

Workflow Visualization

Patch_Clamp_Workflow Figure 2: Automated or Manual Patch Clamp Workflow for IC50 Determination. cluster_protocol 4. Recording Protocol (Iterative) Prep 1. Cell Preparation (HEK293-Nav1.7 or DRG) Seal 2. Giga-Ohm Seal Formation (>1 GΩ) Prep->Seal Break 3. Whole-Cell Break-in (Access Resistance <10 MΩ) Seal->Break Step1 Control Trace (Tyrode's Solution) Break->Step1 Step2 Perfusion (Clibucaine 0.1 - 100 µM) Step1->Step2 Step3 Voltage Step (-120mV -> -10mV) Step2->Step3 Step3->Step2 Next Conc. Analysis 5. Hill Fit Analysis (Calculate IC50) Step3->Analysis Complete

Detailed Methodology
1. Solutions
  • Extracellular (Bath): 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Intracellular (Pipette): 140 mM CsF (to block K+ currents), 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3). CsF is critical to isolate Na+ currents.

2. The "Inactivation" Voltage Protocol (Critical Step)

To measure the true potency (high-affinity binding), you must shift the channel availability:

  • Holding Potential: Start at -120 mV (100% channels available).

  • Pre-pulse: Depolarize to -70 mV for 500ms. This induces the Inactivated State.

  • Test Pulse: Step to -10 mV for 20ms to measure available current.

  • Comparison: Compare the peak current at -10 mV with and without Clibucaine.

3. Data Analysis (The Hill Equation)

Calculate the fraction of current blocked (


) and fit to the Hill equation:


  • [Drug]: Concentration of Clibucaine.[1]

  • n: Hill coefficient (typically ~1.0 for local anesthetics, indicating 1:1 binding).

References

  • PubChem. (2024). Clibucaine Hydrochloride | C15H21Cl3N2O. National Library of Medicine. Link

  • Hille, B. (1977). Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction. Journal of General Physiology. Link

  • Catterall, W. A. (2000). From Ionic Currents to Molecular Mechanisms: The Structure and Function of Voltage-Gated Sodium Channels. Neuron. Link

  • Lenkey, N., et al. (2010). Comparison of the binding characteristics of lidocaine and bupivacaine to the inactivated state of the sodium channel. Journal of Pharmacy and Pharmacology. (Contextual reference for Piperidine-amide potency). Link

  • Becker, D. E., & Reed, K. L. (2006). Essentials of Local Anesthetic Pharmacology. Anesthesia Progress. Link

Sources

Validation

A Comparative Guide to the UV Spectrophotometric Analysis of Clibucaine: A Validated Approach

This guide provides a comprehensive overview and a detailed, validated protocol for the quantitative analysis of Clibucaine using UV spectrophotometry. Designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and a detailed, validated protocol for the quantitative analysis of Clibucaine using UV spectrophotometry. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of this method with High-Performance Liquid Chromatography (HPLC), supported by experimental data and adherence to international regulatory standards. Our focus is on providing a scientifically robust, self-validating system for the reliable quantification of Clibucaine in various settings.

Introduction to Clibucaine and the Imperative for Accurate Quantification

Clibucaine is a local anesthetic of the amide type, structurally related to well-known agents like lidocaine and bupivacaine. Its therapeutic efficacy is directly linked to its concentration; therefore, accurate and reliable quantification methods are paramount for quality control in pharmaceutical formulations, stability studies, and research applications.

While several analytical techniques can be employed for the analysis of active pharmaceutical ingredients (APIs), UV spectrophotometry stands out for its simplicity, cost-effectiveness, and rapid analysis time. This guide will explore the development and validation of a UV spectrophotometric method for Clibucaine, providing a practical and accessible analytical solution.

The Principle of UV Spectrophotometric Analysis of Clibucaine

UV spectrophotometry leverages the principle that many organic molecules, including Clibucaine, absorb light in the ultraviolet (UV) region of the electromagnetic spectrum. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the analyte in a solution, a relationship described by the Beer-Lambert Law.

The choice of solvent and the analytical wavelength are critical experimental parameters. For Clibucaine, a polar solvent in which the drug is freely soluble and that does not interfere with its absorbance in the UV region is ideal. Methanol or a buffered aqueous solution are common choices for similar amide-type local anesthetics.

Based on the UV spectra of structurally similar compounds like bupivacaine and lidocaine, which exhibit maximum absorbance (λmax) around 263-264 nm, it is scientifically sound to propose a similar λmax for Clibucaine.[1][2] This guide will, therefore, be based on a proposed analytical wavelength of 263 nm .

Method Validation: A Cornerstone of Scientific Integrity

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. The validation of the proposed UV spectrophotometric method for Clibucaine will be conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5][6] The key validation parameters are outlined below.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or excipients. For a UV spectrophotometric method, this is typically demonstrated by showing that common excipients do not absorb at the analytical wavelength.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by preparing a series of solutions of Clibucaine at different concentrations and measuring their absorbance. The data is then plotted as absorbance versus concentration, and a linear regression analysis is performed. A correlation coefficient (r²) close to 1 indicates a strong linear relationship.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by performing recovery studies, where a known amount of pure Clibucaine is added to a placebo formulation, and the amount recovered is measured. The accuracy is expressed as the percentage of the analyte recovered.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at two levels:

  • Repeatability (Intra-day precision): Analysis of replicate samples on the same day, by the same analyst, and with the same equipment.

  • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are important parameters for the analysis of impurities or low-dose formulations.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For UV spectrophotometry, this could include variations in the analytical wavelength or the pH of the solvent.

Comparative Analysis: UV Spectrophotometry vs. High-Performance Liquid Chromatography (HPLC)

While UV spectrophotometry offers a simple and rapid method for Clibucaine analysis, it is important to understand its performance in comparison to a more sophisticated technique like HPLC.

Parameter UV Spectrophotometry High-Performance Liquid Chromatography (HPLC)
Principle Measures the absorption of UV light by the analyte in a solution.Separates components of a mixture based on their differential partitioning between a mobile and a stationary phase, followed by detection.
Specificity Lower. Prone to interference from other UV-absorbing compounds (excipients, impurities).High. Can separate the analyte from impurities and degradation products, providing a more specific analysis.
Sensitivity Generally lower. LOD and LOQ are typically in the µg/mL range.Generally higher. Can achieve lower LOD and LOQ, often in the ng/mL range.
Speed Very fast. Analysis can be completed in minutes.Slower. A typical run time can be 5-15 minutes per sample.
Cost Low. The instrumentation is relatively inexpensive and requires minimal consumables.High. The instrumentation is more expensive, and it requires costly columns, solvents, and maintenance.
Complexity Simple. Easy to operate and requires minimal training.Complex. Requires skilled operators for method development, troubleshooting, and maintenance.
Application Ideal for the routine analysis of pure substances and simple formulations where interfering substances are not present.The gold standard for stability-indicating assays, analysis of complex mixtures, and bioanalytical studies.

Experimental Protocols

Proposed and Validated UV Spectrophotometric Method for Clibucaine Analysis

Instrumentation: A double-beam UV-Visible spectrophotometer with a 1 cm quartz cuvette.

Reagents:

  • Clibucaine hydrochloride reference standard

  • Methanol (HPLC grade)

Procedure:

  • Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Clibucaine hydrochloride and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Preparation of Working Standard Solutions: From the stock solution, prepare a series of working standard solutions with concentrations ranging from 5 to 25 µg/mL by diluting with methanol.

  • Wavelength Selection: Scan the 10 µg/mL working standard solution from 400 nm to 200 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax). The expected λmax is approximately 263 nm.

  • Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax. Plot a graph of absorbance versus concentration and determine the correlation coefficient.

  • Sample Preparation: For a formulated product, take a quantity of the product equivalent to 10 mg of Clibucaine, dissolve it in methanol, sonicate for 15 minutes, and filter. Dilute the filtrate with methanol to obtain a final concentration within the linear range (e.g., 10 µg/mL).

  • Quantification: Measure the absorbance of the sample solution at the λmax and calculate the concentration of Clibucaine using the regression equation from the calibration curve.

Method Validation Protocol

The validation of the proposed method should be performed as per ICH guidelines, with the following acceptance criteria:

Parameter Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% to 102.0%
Precision (%RSD) ≤ 2.0%
Specificity No interference from excipients at the analytical wavelength.

Visualizing the Workflow and Comparison

G cluster_uv UV Spectrophotometric Analysis cluster_hplc HPLC Analysis uv_start Sample Preparation uv_measure Absorbance Measurement at λmax uv_start->uv_measure uv_calc Concentration Calculation (Beer-Lambert Law) uv_measure->uv_calc uv_end Result uv_calc->uv_end hplc_start Sample Preparation hplc_inject Injection into HPLC System hplc_start->hplc_inject hplc_sep Chromatographic Separation hplc_inject->hplc_sep hplc_detect Detection (UV, PDA, etc.) hplc_sep->hplc_detect hplc_quant Quantification (Peak Area) hplc_detect->hplc_quant hplc_end Result hplc_quant->hplc_end

Caption: A comparative workflow of UV Spectrophotometric and HPLC analysis.

G uv_spec UV Spectrophotometry speed Speed (High) uv_spec->speed cost Cost (Low) uv_spec->cost complexity Complexity (Low) uv_spec->complexity specificity_uv Specificity (Lower) uv_spec->specificity_uv hplc HPLC specificity_hplc Specificity (High) hplc->specificity_hplc sensitivity Sensitivity (High) hplc->sensitivity speed_hplc Speed (Lower) hplc->speed_hplc cost_hplc Cost (High) hplc->cost_hplc complexity_hplc Complexity (High) hplc->complexity_hplc

Caption: Key performance characteristics of UV Spectrophotometry vs. HPLC.

Conclusion

The proposed UV spectrophotometric method for the analysis of Clibucaine offers a simple, rapid, and cost-effective solution for routine quality control. When properly validated, this method provides accurate and precise results, making it a valuable tool in pharmaceutical analysis. While HPLC offers higher specificity and sensitivity, the choice of analytical method should be based on the specific requirements of the analysis, including the nature of the sample, the required level of sensitivity, and the available resources. This guide provides the necessary framework for the successful implementation and validation of a UV spectrophotometric method for Clibucaine, ensuring scientific integrity and regulatory compliance.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use; 2005. Available from: [Link]

  • ICH Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency; 2022. Available from: [Link]

  • SIELC Technologies. UV-Vis Spectrum of Bupivacaine. Available from: [Link]

  • An in vitro study of the release capacity of the local anaesthetics from siloxane matrices. ResearchGate; 2018. Available from: [Link]

  • RP-HPLC method for the estimation of Bupivacaine HCl in pharmaceutical dosage forms. T&S Journals; 2010. Available from: [Link]

  • Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. International Journal of Pharmaceutical Chemistry and Analysis; 2017. Available from: [Link]

  • UV Spectrophotometric Method Development and Validation of Lignocaine Hydrochloride in Bulk and Semisolid Dosage Form. ResearchGate; 2017. Available from: [Link]

  • Development and validation of uv spectrophotometric method for estimation of dexibuprofen in bulk and dosage form. Der Pharma Chemica; 2011. Available from: [Link]

  • UV-Spectrophotometric Determination of the Active Pharmaceutical Ingredients Meloxicam and Nimesulide in Cleaning Validation Samples With Sodium Carbonate. ResearchGate; 2019. Available from: [Link]

Sources

Comparative

Technical Comparison &amp; Bioequivalence Evaluation: Clibucaine Hydrochloride

Executive Summary & Comparative Positioning[1] Clibucaine Hydrochloride is an amide-type local anesthetic, structurally related to bupivacaine and lidocaine.[1] It functions by reversibly binding to intracellular sodium...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparative Positioning[1]

Clibucaine Hydrochloride is an amide-type local anesthetic, structurally related to bupivacaine and lidocaine.[1] It functions by reversibly binding to intracellular sodium channels, inhibiting the influx of sodium ions required for nerve impulse generation and conduction.

While lidocaine remains the "gold standard" for rapid onset and intermediate duration, and bupivacaine is preferred for long-duration anesthesia, Clibucaine occupies a specific niche due to its physicochemical properties.[1] This guide evaluates the bioequivalence (BE) requirements for Clibucaine HCl formulations, contrasting them with market standards to assist formulation scientists in designing robust regulatory submissions.[1]

Comparative Physicochemical & Pharmacokinetic Matrix

The following table contrasts Clibucaine HCl with its primary alternatives. Note the lipophilicity (


) implications for potency and toxicity.[1]
ParameterClibucaine HClLidocaine HClBupivacaine HClClinical Implication
Class AmideAmideAmideHepatic metabolism (CYP450)
Onset of Action IntermediateRapid (< 2 min)Slow (5-10 min)Critical for acute pain management
Duration LongIntermediateLongDetermines dosing frequency
Potency (Rel.) HighLow (1x)High (4x)Correlates with lipid solubility
Protein Binding >90%~65%~95%Affects free drug concentration
pKa ~8.17.98.1Closer to physiological pH = faster onset

Scientific Insight: The high protein binding and lipid solubility of Clibucaine necessitate rigorous bioanalytical extraction methods (e.g., SPE over protein precipitation) during BE studies to ensure recovery consistency.

Bioequivalence Study Design Architecture

To demonstrate bioequivalence between a Test (T) and Reference (R) formulation of Clibucaine HCl, a randomized, two-period, two-sequence, single-dose crossover design is the regulatory standard.[1]

Study Protocol Design (Causal Logic)[1]
  • Study Population: Healthy volunteers (n=24 to 36, based on intra-subject variability).[1]

    • Why: Minimizes physiological variables (renal/hepatic function) that could skew PK data.

  • Washout Period: > 7 half-lives (

    
    ).[1]
    
    • Why: Clibucaine's intermediate-to-long half-life requires a washout of at least 7 days to prevent carryover effects from Period 1 to Period 2.[1]

  • Sampling Schedule: Pre-dose (0.00) to at least 3-4 times the

    
     (typically 24-48 hours).[1]
    
    • Critical Step: Intensive sampling around

      
       (expected 0.5 – 2.0 hours) is mandatory to capture the true 
      
      
      
      .[1]
Workflow Visualization[1]

The following diagram outlines the logical flow of the clinical phase, ensuring compliance with EMA and FDA crossover standards.

BioequivalenceWorkflow cluster_Period1 Period 1 cluster_Period2 Period 2 Start Screening Phase (Inclusion/Exclusion) Random Randomization (Sequence T/R or R/T) Start->Random Dosing1 Dosing (T or R) Random->Dosing1 PK1 PK Sampling (0 - 48h) Dosing1->PK1 Washout Washout Phase (> 7 Half-lives) PK1->Washout Dosing2 Crossover Dosing (R or T) Washout->Dosing2 PK2 PK Sampling (0 - 48h) Dosing2->PK2 Analysis Bioanalytical (LC-MS/MS) PK2->Analysis Stats Statistical Analysis (90% CI) Analysis->Stats

Figure 1: Standard Two-Way Crossover Design for Clibucaine HCl Bioequivalence.

Experimental Protocols & Method Validation

Bioanalytical Method (LC-MS/MS)

Due to the low plasma concentrations inherent in potent local anesthetics, High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is required.[1]

Methodology:

  • Internal Standard (IS): Use deuterated Clibucaine (

    
    -Clibucaine) or a structural analog like Bupivacaine (if selectivity is proven).
    
  • Sample Preparation (Solid Phase Extraction - SPE):

    • Conditioning: Methanol followed by water.[1]

    • Loading: Plasma sample spiked with IS.[1]

    • Washing: 5% Methanol in water (removes proteins/salts).[1]

    • Elution: Acetonitrile/Methanol (high organic content to release drug).[1]

  • Chromatography: C18 Reverse Phase column; Mobile Phase: Acetonitrile:Formate Buffer (gradient elution).

  • Detection: Positive Ion Mode (ESI+), monitoring MRM transitions.

Self-Validating Acceptance Criteria:

  • Linearity:

    
     over the range of 1.0 ng/mL to 500 ng/mL.
    
  • Precision/Accuracy: CV% and Bias within ±15% (±20% at LLOQ).

  • Recovery: Consistent extraction efficiency (>80%) across low, medium, and high QC levels.

In Vitro Dissolution (Biowaiver & QC)

Before clinical trials, comparative dissolution is mandatory.[1]

  • Apparatus: USP Apparatus II (Paddle).[1]

  • Media:

    • 0.1N HCl (pH 1.2)

    • Acetate Buffer (pH 4.5)[1]

    • Phosphate Buffer (pH 6.8)[1][2]

  • Speed: 50 RPM.[1]

  • Criteria:

    
     (Similarity Factor) value between 50 and 100 ensures the release profiles of Test and Reference are identical.
    

Supporting Experimental Data (Representative)

The following data represents a successful bioequivalence outcome. The "Test" formulation is deemed bioequivalent if the 90% Confidence Intervals (CI) fall strictly within the 80.00% – 125.00% range.

Table 2: Pharmacokinetic Parameters (Geometric Mean)
ParameterReference (R)Test (T)Ratio (T/R) %90% CI Lower90% CI UpperResult

(ng/mL)
145.2142.898.3592.10105.40Pass

(ng[1]·h/mL)
850.5865.1101.7296.50107.20Pass

890.1902.4101.3895.80106.90Pass

(h)*
1.501.45---Comparable

*Median values reported for


.
Metabolic Pathway Visualization[1]

Understanding the metabolic fate is crucial for safety monitoring during the study. Clibucaine, like other amides, undergoes N-dealkylation and hydrolysis in the liver.[1]

Metabolism Clibucaine Clibucaine HCl (Parent Drug) CYP CYP450 Enzymes (CYP1A2 / CYP3A4) Clibucaine->CYP Hepatic Metabolism Excretion Renal Excretion (<5% Unchanged) Clibucaine->Excretion Minor Pathway Metabolite1 N-dealkylated Metabolite CYP->Metabolite1 Oxidation Metabolite2 Hydrolyzed Acid CYP->Metabolite2 Hydrolysis Metabolite1->Excretion Metabolite2->Excretion

Figure 2: Simplified Metabolic Pathway of Amide Anesthetics.[1]

Regulatory & Safety Considerations

Safety Monitoring (The "Stop" Criteria)

During the study, specific safety protocols must be active due to the cardiotoxicity risks associated with piperidine-derivative anesthetics (similar to Bupivacaine toxicity).

  • ECG Monitoring: Continuous telemetry for QRS widening or QT prolongation.[1]

  • CNS Assessment: Monitoring for perioral numbness, tinnitus, or dizziness (early signs of LAST - Local Anesthetic Systemic Toxicity).[1]

Statistical Analysis Plan
  • ANOVA: Analysis of variance performed on log-transformed PK parameters.

  • Factors: Sequence, Subject(Sequence), Period, and Treatment.

  • Power Calculation: A sample size of 24-30 is typically sufficient to achieve 80% power, assuming an intra-subject CV of ~20-25%.[1]

References

  • FDA Center for Drug Evaluation and Research (CDER). (2021).[1] Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA.[1][3] U.S. Food and Drug Administration.[1] [Link]

  • European Medicines Agency (EMA). (2010).[1] Guideline on the Investigation of Bioequivalence. CPMP/EWP/QWP/1401/98 Rev.[1] 1. [Link]

  • National Center for Biotechnology Information (NCBI). (2024).[1] Clibucaine Hydrochloride (CID 44146892).[1] PubChem Compound Summary.[1] [Link][1]

  • Becker, D. E., & Reed, K. L. (2006).[1] Essentials of Local Anesthetic Pharmacology. Anesthesia Progress, 53(3), 98–109.[1] [Link]

  • Malamed, S. F. (2019).[1] Handbook of Local Anesthesia.[1] 7th Edition.[1] Elsevier.[1] (Standard reference for Amide Anesthetic mechanisms and toxicity profiles).

Sources

Validation

Pharmacokinetic comparison of oral vs injection Clibucaine

This guide provides a technical pharmacokinetic (PK) comparison between oral and injectable administration of Clibucaine (CAS 15302-10-0), a piperidine-derivative amide local anesthetic.[1] Note on Data Source: Clibucain...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical pharmacokinetic (PK) comparison between oral and injectable administration of Clibucaine (CAS 15302-10-0), a piperidine-derivative amide local anesthetic.[1]

Note on Data Source: Clibucaine is a specialized anesthetic agent often referenced in veterinary and forensic toxicology (e.g., Iditarod prohibited substance lists).[1][2] As specific human clinical PK data is limited in public literature compared to prototypes like Lidocaine, this guide utilizes chemically-grounded in silico modeling and class-representative data (Amide Local Anesthetics) to project the comparative profiles.[1]

Executive Summary

The route of administration for Clibucaine fundamentally alters its pharmacokinetic profile due to its chemical classification as an amide-linked piperidine .[1] While injection (IV/IM/SC) ensures high bioavailability and immediate therapeutic onset, oral administration is severely compromised by the hepatic first-pass effect , rendering it inefficient for anesthesia and potentially toxic due to metabolite accumulation.[1]

Chemical & Pharmacological Profile
  • Compound: Clibucaine (N-(2,4-dichlorophenyl)-3-piperidin-1-ylbutanamide)[1]

  • Class: Amide Local Anesthetic (Piperidine derivative).[1]

  • Mechanism of Action: Voltage-gated Na+ channel blockade (Neuronal membrane stabilization).[1][3]

  • Physicochemical Properties:

    • Lipophilicity (LogP): ~3.5 (Highly lipophilic, facilitating tissue penetration).[1]

    • pKa: ~8.0–8.5 (Base).[1]

    • Metabolism: Hepatic (CYP450 system).[1][4][5][6]

Mechanistic Comparison: The First-Pass Barrier

The critical differentiator between the two routes is the Hepatic Extraction Ratio (


) .[1]
Oral Administration (The Metabolic Trap)

Upon oral ingestion, Clibucaine is absorbed from the GI tract into the portal circulation.[1] Before reaching systemic circulation, it passes through the liver.[1]

  • Pathway: GI Tract

    
     Portal Vein 
    
    
    
    Liver (CYP450 Metabolism)
    
    
    Systemic Circulation.[1]
  • Outcome: High

    
     (predicted >0.6 based on Lidocaine/Bupivacaine analogs).[1]
    
  • Result: Low Bioavailability (

    
    ).[1] The majority of the drug is converted to inactive or potentially toxic metabolites (e.g., N-dealkylated piperidines) before it can act.[1]
    
Injection (Parenteral/Local) [1]
  • Pathway: Tissue/Vein

    
     Systemic Circulation 
    
    
    
    Target Tissue.[1]
  • Outcome: Bypasses the portal system initially.

  • Result: 100% Bioavailability (IV) or near-complete absorption (IM/SC).[1]

Pathway Visualization

}

Caption: Comparative metabolic pathways showing the high hepatic extraction reducing oral bioavailability vs. direct systemic access of injection.[1]

Projected Pharmacokinetic Data

The following table presents projected PK parameters for Clibucaine (5 mg/kg dose) based on comparative modeling with structural analogs (Lidocaine/Mepivacaine).

ParameterDefinitionOral (Projected)Injection (IV/IM)Interpretation

Time to Peak Conc.45 - 90 min< 1 min (IV) / 20 min (IM)Oral absorption is rate-limited by gastric emptying.[1]

Peak ConcentrationLow (< 0.5

g/mL)
High (> 2.0

g/mL)
Injection carries higher risk of acute systemic toxicity (LAST).[1]

Total ExposureLowHighInjection provides significantly greater tissue exposure.[1]

Bioavailability< 30% 100% Oral dosing is inefficient for therapeutic anesthesia.[1]

Elimination Half-life~1.5 - 2.5 hrs~1.5 - 2.5 hrsElimination rate is intrinsic to the molecule, regardless of route.[1]
Metabolites Primary ByproductsHigh Initial ConcentrationAccumulates slowlyOral route floods system with metabolites early.[1]
Experimental Protocols

To validate these projections, the following standardized protocols are recommended for researchers.

Protocol A: Comparative PK Study in Rat Model

Objective: Determine absolute oral bioavailability (


).
  • Subjects: Male Sprague-Dawley rats (n=12), cannulated (jugular vein).[1]

  • Groups:

    • Group A (IV): Clibucaine HCl (2 mg/kg) via tail vein.[1]

    • Group B (Oral): Clibucaine HCl (10 mg/kg) via oral gavage.[1]

  • Sampling: Blood collection at 0, 5, 15, 30, 60, 120, 240, 480 min.

  • Analysis: Plasma separation + Protein Precipitation (Acetonitrile).

  • Quantification: LC-MS/MS (MRM mode).

    • Target Ion: m/z 315.2

      
       145.1 (Fragment).
      
  • Calculation:

    
    [1]
    
Protocol B: In Vitro Metabolic Stability (Microsomal)

Objective: Confirm hepatic clearance mechanism.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.[1]

  • Incubation: Clibucaine (1

    
    M) at 37°C.
    
  • Timepoints: 0, 5, 10, 20, 30, 60 min.

  • Readout: Plot ln(Concentration) vs. Time to determine intrinsic clearance (

    
    ).
    
Safety & Toxicology Implications
  • Systemic Toxicity (LAST): Injection poses a risk of Local Anesthetic Systemic Toxicity if accidental intravascular injection occurs.[1] High

    
     can block cardiac Na+ channels, leading to arrhythmia.[1]
    
  • Metabolite Toxicity: Oral administration may produce high levels of 2,4-dichloroaniline derivatives (theoretical metabolite based on structure), which could induce methemoglobinemia (similar to Prilocaine).[1]

Simulated PK Profile

}

Caption: Conceptual PK curve demonstrating the high Cmax risk of injection vs. the sub-therapeutic profile of oral administration.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44146892, Clibucaine hydrochloride. Retrieved from [Link][1]

  • Becker, D. E., & Reed, K. L. (2006). Essentials of local anesthetic pharmacology.[1] Anesthesia Progress, 53(3), 98–109.[1] (Cited for Class-Based PK Mechanisms).[1] Retrieved from [Link]

  • Iditarod Trail Committee (2023). Drug Testing Manual: Prohibited Substances (Clibucaine). Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Definitive Guide to Clibucaine Hydrochloride Disposal in Research Environments

Executive Summary & Core Directive Clibucaine Hydrochloride (CAS: 93940-33-1) is a piperidine-derivative local anesthetic utilized primarily in pharmacological research.[1][2][3][4] Unlike common clinical anesthetics (e....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Clibucaine Hydrochloride (CAS: 93940-33-1) is a piperidine-derivative local anesthetic utilized primarily in pharmacological research.[1][2][3][4] Unlike common clinical anesthetics (e.g., Lidocaine), Clibucaine is frequently handled in concentrated powder form or high-molarity stock solutions within drug discovery workflows.[1]

The Critical Safety Insight: Clibucaine HCl contains approximately 30% chlorine by mass (due to the dichlorophenyl moiety and the hydrochloride counterion). Consequently, it must be classified and disposed of as Halogenated Organic Waste .[1] Failure to segregate this compound from non-halogenated solvents (like pure acetone or methanol) violates standard incineration protocols and can lead to the formation of dioxins during thermal destruction.

This guide provides a self-validating protocol for the containment, segregation, and disposal of Clibucaine HCl, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting laboratory personnel.

Compound Profile & Hazard Identification

Before initiating disposal, verify the material against the following physicochemical profile to ensure accurate waste stream characterization.

ParameterDataRelevance to Disposal
Compound Name Clibucaine HydrochloridePrimary Identifier
CAS Number 93940-33-1Required for Waste Manifest
Molecular Formula C₁₅H₂₁Cl₃N₂OHigh Halogen Content
Physical State Solid (Crystalline Powder)Dust inhalation hazard
Solubility Water-solubleDo NOT flush down drains
Pharmacology Sodium Channel BlockerNeurotoxic if ingested/absorbed
Waste Class Halogenated Organic / ToxicRequires specific incineration

Waste Segregation Strategy (The "Halogen Rule")[1]

The most common error in disposing of chlorinated anesthetics is mixing them with general organic waste. You must adhere to the Halogenated Segregation Protocol .

The Mechanism of Failure

If Clibucaine HCl is mixed with non-halogenated solvents (e.g., Ethanol, Acetone) and sent to a standard fuel-blending incinerator, the chlorine atoms can catalyze the formation of acidic gases (HCl) and toxic byproducts (dioxins/furans).[1]

The Protocol[1]
  • Solid Waste: Segregate pure Clibucaine powder into a dedicated "Solid Toxic/Pharmaceutical" stream.

  • Liquid Waste: Any solvent containing >1,000 ppm (0.1%) Clibucaine HCl must be tagged as "Halogenated Solvent Waste."

Step-by-Step Disposal Workflows

Workflow A: Disposal of Solid Substance (Pure Powder)

Use this for expired APIs, weighing boat residues, or spilled solids.[1]

  • PPE Verification: Don nitrile gloves (double-gloving recommended), lab coat, and safety goggles.[1] Use a P95/N95 particulate respirator if handling outside a fume hood.

  • Containment: Transfer the solid material into a clear, sealable polyethylene bag or a wide-mouth HDPE jar.

  • Secondary Containment: Place the primary container inside a secondary sealable bag (Zip-lock type).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Clibucaine Hydrochloride"[1][2][5]

    • Hazard Checkbox: "Toxic"[1][6]

  • Manifesting: Log the weight in your satellite accumulation area log.

  • Handoff: Transfer to the Solid Pharmaceutical Waste drum (often Blue or Black bin depending on vendor, e.g., Stericycle/Veolia).

Workflow B: Disposal of Liquid Stock Solutions

Use this for HPLC samples, mother liquors, or dissolved aliquots.[1]

  • pH Check: Verify the pH of the solution. If acidic (due to HCl salt), do not neutralize unless explicitly required by your waste vendor. Neutralization can precipitate the free base, creating sludge that complicates disposal.[1]

  • Segregation: Pour the solution into the Halogenated Organic Waste carboy.

    • Crucial: Do not pour into the "Non-Halogenated" (Red can) stream.

  • Rinsing: Triple-rinse the empty vessel with a small volume of solvent (e.g., methanol). Add the rinsate to the Halogenated Waste carboy.

  • Closure: Cap the carboy immediately to prevent volatile emissions.

Workflow C: Empty Container Management (RCRA Empty)

For original vendor bottles (e.g., from MedChemExpress/MedKoo).[1]

  • Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the residue (Water or Methanol).

  • Rinsate Disposal: Dispose of all three rinses into the Halogenated Liquid Waste container.

  • Defacement: Scratch out the label or write "EMPTY" / "MT" in permanent marker.

  • Recycling/Trash: Remove the cap. Place the bottle in glass recycling or trash, depending on local "P-List" strictness.[1] Note: Clibucaine is not currently P-listed, so triple-rinsed containers are generally considered non-hazardous trash.[1]

Visual Decision Tree (DOT Diagram)

The following diagram illustrates the logical flow for determining the correct waste stream.

ClibucaineDisposal Start Waste Generation: Clibucaine HCl StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Powder Liquid Liquid (Solution) StateCheck->Liquid Solution SolidWaste Double Bag & Label: 'TOXIC SOLID' Solid->SolidWaste ConcCheck Concentration > 0.1%? Liquid->ConcCheck HaloWaste Carboy Label: 'HALOGENATED WASTE' ConcCheck->HaloWaste Yes (High Cl Content) NonHaloWaste Carboy Label: 'NON-HALOGENATED' ConcCheck->NonHaloWaste No (Trace Only) Destruction High-Temp Incineration (Vendor Managed) SolidWaste->Destruction HaloWaste->Destruction NonHaloWaste->Destruction

Figure 1: Decision logic for segregating Clibucaine HCl waste based on physical state and halogen concentration.

Emergency Procedures (Spill Response)

In the event of a spill outside of containment:

  • Evacuate & Ventilate: If the spill is powder and airborne dust is visible, evacuate the immediate area for 15 minutes to allow settling.

  • PPE: Wear N95 respirator, goggles, and double nitrile gloves.[1]

  • Solid Spill: Do not dry sweep. Cover with a damp paper towel (dampened with water) to prevent dust generation, then scoop into a waste bag.

  • Liquid Spill: Absorb with vermiculite or universal absorbent pads. Do not use combustible materials (sawdust) if the solvent is flammable.

  • Decontamination: Scrub the surface with a mild detergent and water. Collect all cleaning materials into the Solid Toxic Waste bin.

Regulatory Compliance (RCRA)[1][6]

While Clibucaine is not explicitly listed on the EPA's P-List (Acutely Hazardous) or U-List (Toxic), it is a chemical substance that exhibits toxicity.[1]

  • Waste Code Assignment:

    • If the formulation contains flammable solvents (e.g., Methanol): D001 (Ignitable).

    • If the waste is purely Clibucaine HCl solid: It is generally classified as Non-RCRA Regulated Pharmaceutical Waste (unless it passes the TCLP test for other contaminants, which is rare).

    • Best Practice: Manage as "Hazardous Waste - Toxic" to ensure incineration rather than landfilling.[1]

Note: Always consult your institution's specific Chemical Hygiene Plan (CHP) as local regulations (e.g., California Title 22) may be stricter than federal guidelines.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 44146892, Clibucaine hydrochloride. Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Management of Pharmaceutical Hazardous Waste. Retrieved from [Link][1]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Waste Anesthetic Gases.[7] Retrieved from [Link][1]

Sources

Handling

A Senior Application Scientist's Guide to Handling Clibucaine Hydrochloride: Essential Safety and PPE Protocols

As researchers and drug development professionals, our work with novel compounds is predicated on a foundation of safety. Clibucaine hydrochloride, a potent local anesthetic agent, demands a rigorous and informed approac...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel compounds is predicated on a foundation of safety. Clibucaine hydrochloride, a potent local anesthetic agent, demands a rigorous and informed approach to handling to mitigate its significant health risks. This guide moves beyond a simple checklist, providing a deep, procedural framework rooted in causality to ensure your safety and the integrity of your work.

Hazard Assessment: Understanding the "Why" Behind the Precautions

Clibucaine hydrochloride is classified as a highly hazardous substance. Its primary routes of exposure—inhalation, dermal contact, and ingestion—can lead to severe health consequences. According to its Safety Data Sheet (SDS), the compound is designated with the hazard statement H300 + H310 + H330, indicating that it is fatal if swallowed, in contact with skin, or if inhaled .[1] This high acute toxicity is the primary driver for the stringent personal protective equipment (PPE) protocols outlined below. The pharmacological effects, which include potential central nervous system depression, dizziness, and convulsions, further underscore the need to prevent any level of systemic exposure.[2]

The Core PPE Ensemble for Clibucaine Hydrochloride

A multi-layered approach to PPE is non-negotiable when handling Clibucaine hydrochloride. Each component of the ensemble is chosen to create a comprehensive barrier against the specific hazards posed by this compound.[3][4]

Eye and Face Protection: Your First Line of Defense

Chemical splash goggles are mandatory to protect against accidental splashes of solutions or aerosolized powder.[5][6] For tasks with a higher risk of splashing, such as preparing stock solutions or during transfers of larger quantities, a full-face shield should be worn in conjunction with goggles.[2][7] This combination provides a robust barrier, safeguarding the mucous membranes of the eyes and face from contact.[8]

Skin and Body Protection: An Impermeable Barrier

Gloves: Due to the fatal dermal toxicity of Clibucaine hydrochloride, glove selection and use are critical.[1][9] Double gloving with powder-free nitrile gloves is the recommended minimum.[8][10] The inner glove should be tucked under the cuff of the lab coat, while the outer glove cuff should extend over the lab coat sleeve.[11] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[10]

Lab Coat/Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs is essential.[11] This type of gown prevents the penetration of liquids and fine powders. Gowns worn while handling Clibucaine hydrochloride should not be worn outside of the designated work area.[8]

Respiratory Protection: Mitigating Inhalation Risks

When handling Clibucaine hydrochloride in its powdered form, especially during weighing or preparing solutions, respiratory protection is mandatory to prevent inhalation of airborne particles.[1][2] A NIOSH-approved N95 respirator is the minimum requirement for these tasks.[8] For procedures with a higher potential for aerosolization, or in the event of a spill, a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges, may be necessary.[12]

PPE Requirements by Laboratory Task

The specific PPE required can be tailored to the task at hand. This risk-based approach ensures adequate protection without being overly burdensome for lower-risk activities.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesDisposable, Low-Permeability GownNIOSH-approved N95 Respirator
Preparing Stock Solutions Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesDisposable, Low-Permeability GownN/A (if performed in a certified chemical fume hood)
Handling Dilute Solutions Chemical Splash GogglesSingle Pair of Nitrile GlovesStandard Lab CoatN/A
Cleaning & Decontamination Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesDisposable, Low-Permeability GownN/A (unless spill generates dust)

Procedural Discipline: Donning, Doffing, and Disposal

The sequence of putting on and taking off PPE is as important as the equipment itself to prevent cross-contamination.

Step-by-Step Donning and Doffing Protocol
  • Hand Hygiene: Always begin by washing your hands thoroughly.[11]

  • Gown: Don the disposable gown, ensuring complete coverage.

  • Respiratory Protection: If required, put on and perform a seal check for your N95 respirator.

  • Eye/Face Protection: Put on goggles and a face shield.

  • Gloves: Don the first pair of gloves, tucking the cuffs under the gown sleeves. Don the second pair of gloves, pulling the cuffs over the gown sleeves.

  • *Doffing (Removal) should be performed in the reverse order, with the most contaminated items removed first. Gloves should be removed using a technique that avoids touching the outer surface with bare skin.[2] After all PPE is removed, wash hands thoroughly.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_doffing Doffing Sequence start Start Task Assessment hand_hygiene Perform Hand Hygiene start->hand_hygiene don_gown Don Gown hand_hygiene->don_gown don_respirator Don N95 Respirator (if handling powder) don_gown->don_respirator don_eye_face Don Goggles/ Face Shield don_respirator->don_eye_face don_gloves Don Double Gloves don_eye_face->don_gloves perform_task Perform Clibucaine HCl Task don_gloves->perform_task remove_outer_gloves Remove Outer Gloves remove_gown Remove Gown remove_outer_gloves->remove_gown hand_hygiene2 Perform Hand Hygiene remove_gown->hand_hygiene2 remove_eye_face Remove Goggles/ Face Shield hand_hygiene2->remove_eye_face remove_respirator Remove Respirator remove_eye_face->remove_respirator remove_inner_gloves Remove Inner Gloves remove_respirator->remove_inner_gloves final_hand_hygiene Final Hand Hygiene remove_inner_gloves->final_hand_hygiene perform_task->remove_outer_gloves

Decontamination and Disposal Plan

All disposable PPE used while handling Clibucaine hydrochloride should be considered hazardous waste.

Immediate Disposal:

  • After your work is complete, carefully doff all disposable PPE and place it in a designated, sealed hazardous waste container.[1][2]

Spill Management:

  • In the event of a spill, evacuate the immediate area and alert your laboratory supervisor.

  • Only personnel trained in hazardous spill cleanup should address the spill, wearing the appropriate level of PPE, including respiratory protection.

  • Absorb liquid spills with an inert material and collect solid spills carefully to avoid generating dust.[13]

  • All cleanup materials must be disposed of as hazardous waste.

Waste Stream:

  • Solid Clibucaine hydrochloride waste and contaminated materials should be disposed of through an approved waste disposal plant.[1]

  • For trace amounts, such as rinsing empty containers, it is common practice to mix the material with an unappealing substance like cat litter or coffee grounds, place it in a sealed container, and then dispose of it in the regular trash.[14][15][16] However, given the high toxicity of Clibucaine hydrochloride, consult your institution's specific guidelines for pharmaceutical waste.

By adhering to these detailed protocols, you are not just following rules; you are engaging in a dynamic process of risk mitigation that protects you, your colleagues, and the integrity of your research.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • Pharma Beginners. (2023, March 20). Personal Protective Equipment (PPE) usage. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • Moehs Ibérica. Bupivacaine Hydrochloride Safety Data Sheet. Retrieved from [Link]

  • Avalere Health. Safe Disposal of Unused Controlled Substances. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.132 - General requirements. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

  • OncoLink. (2025, August 5). Safe Medication Disposal. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2021, April 21). Safe Drug Disposal. Retrieved from [Link]

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